2-Phenyl-3-piperidin-1-yl-propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSDAJJKLVHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276808 | |
| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802559-15-5 | |
| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Abstract: This guide provides a detailed, rationale-driven methodology for the synthesis and structural elucidation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a piperidine-containing phenylpropanolamine. The synthetic strategy employs a classic two-step sequence, beginning with the multicomponent Mannich reaction to form a β-aminoketone intermediate, followed by the selective reduction of the carbonyl to yield the target secondary alcohol. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also insights into the underlying chemical principles and analytical validation. We delve into the mechanistic basis for the reaction, process optimization considerations, and a full suite of spectroscopic characterization techniques (NMR, IR, MS) required to unequivocally confirm the identity and purity of the final compound.
Introduction: The Significance of Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as one of the most important saturated N-heterocycles in the design of pharmaceutical agents.[1] Its derivatives are integral components in over twenty classes of drugs, spanning therapeutics for neurological disorders, cancer, and infectious diseases.[1][2] The compound of interest, 2-Phenyl-3-piperidin-1-yl-propan-1-ol, belongs to the family of Mannich bases, which are themselves a critical class of compounds known for their broad spectrum of pharmacological activities.[3][4] The synthesis of such molecules is a foundational exercise in the development of novel chemical entities with potential therapeutic value. This guide presents a robust and reproducible pathway to this specific target, emphasizing the logic behind the chosen synthetic and analytical methods.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is most efficiently achieved through a two-step process. This approach leverages the power of the Mannich reaction for C-C bond formation, followed by a standard functional group transformation.
-
Step 1: Mannich Reaction. A three-component condensation of acetophenone (the active hydrogen component), formaldehyde (the aldehyde), and piperidine (the secondary amine) to yield the β-aminoketone intermediate, 1-phenyl-3-(piperidin-1-yl)propan-1-one.[5][6]
-
Step 2: Selective Reduction. The carbonyl group of the Mannich base intermediate is selectively reduced to a hydroxyl group using a mild hydride reducing agent, affording the final product, 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
This strategy is advantageous due to the commercial availability and low cost of the starting materials, the high efficiency of the reactions, and the straightforward purification procedures.
Caption: Overall two-step synthetic scheme.
Part I: The Mannich Reaction - Synthesis of the Ketone Intermediate
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] The reaction proceeds via the formation of an iminium salt from the amine and aldehyde, which then acts as the electrophile.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of formaldehyde. Dehydration of the resulting hemiaminal yields a highly reactive electrophile, the N,N-disubstituted iminium ion (often called an Eschenmoser salt precursor). Simultaneously, the acidic conditions promote the enolization of acetophenone. The enol form then attacks the iminium ion, forming a new carbon-carbon bond and, after proton transfer, yielding the β-aminoketone product.
Caption: Key stages of the Mannich reaction mechanism.
Experimental Protocol: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (12.0 g, 0.1 mol), piperidine hydrochloride (12.1 g, 0.1 mol), and paraformaldehyde (4.5 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol, followed by 1 mL of concentrated hydrochloric acid as a catalyst. The use of the pre-formed amine salt and catalytic acid ensures the generation of the reactive iminium intermediate.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Ethyl Acetate:Methanol). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water and basify to pH 9-10 with a 2M sodium hydroxide solution. The free Mannich base will precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product, 1-phenyl-3-(piperidin-1-yl)propan-1-one, can be purified further by vacuum distillation or by converting it back to its hydrochloride salt and recrystallizing from an ethanol/ether mixture.
Part II: Reduction - Synthesis of the Final Alcohol
The conversion of the intermediate ketone to the target alcohol is a straightforward reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, effective for reducing aldehydes and ketones without affecting other potentially reducible groups. Its ease of handling makes it preferable to more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄) for this application.
Experimental Protocol: Synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve the crude 1-phenyl-3-(piperidin-1-yl)propan-1-one (21.7 g, ~0.1 mol) in 200 mL of methanol. Cool the solution to 0-5 °C in an ice bath.
-
Reductant Addition: While stirring, add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the disappearance of the ketone starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of water. Once the effervescence ceases, add 50 mL of 1M hydrochloric acid to neutralize the excess borohydride and borate esters.
-
pH Adjustment & Extraction: Basify the solution to pH 10-11 with 2M sodium hydroxide. Extract the product into dichloromethane (3 x 100 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 75 mL), and dry over anhydrous magnesium sulfate.
-
Isolation & Purification: Filter the solution and remove the solvent by rotary evaporation to yield the crude 2-Phenyl-3-piperidin-1-yl-propan-1-ol. The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.
Overall Experimental Workflow
Caption: Step-by-step experimental workflow.
Part III: Structural Elucidation and Characterization
Confirmation of the final product's structure and purity is achieved through a combination of spectroscopic methods. The following data are representative of what is expected for pure 2-Phenyl-3-piperidin-1-yl-propan-1-ol (C₁₄H₂₁NO, MW: 219.32 g/mol ).[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak is expected, along with characteristic fragment ions.
| m/z (relative intensity) | Assignment |
| 219 | [M]⁺, Molecular Ion |
| 202 | [M - OH]⁺ |
| 188 | [M - CH₂OH]⁺ |
| 98 | [Piperidine-CH₂]⁺ (base peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The key diagnostic signals are the appearance of a broad hydroxyl stretch and the disappearance of the sharp carbonyl stretch from the ketone intermediate.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H | Alcohol hydroxyl stretch |
| 3080-3020 | C-H (sp²) | Aromatic C-H stretch |
| 2950-2850 | C-H (sp³) | Aliphatic C-H stretch |
| ~1685 (absent) | C=O | Ketone carbonyl stretch (from intermediate) |
| 1600, 1495, 1450 | C=C | Aromatic ring stretches |
| ~1050 | C-O | Secondary alcohol C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Expected data in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 5H | Ar-H (Phenyl protons) |
| 4.90 | dd | 1H | -CH(OH)- |
| 3.00 | m | 1H | -CH(Ph)- |
| 2.80 - 2.60 | m | 2H | -CH₂-N |
| 2.50 - 2.30 | m | 4H | Piperidine α-CH₂ |
| 2.10 (broad s) | s | 1H | -OH |
| 1.70 - 1.50 | m | 4H | Piperidine β-CH₂ |
| 1.50 - 1.35 | m | 2H | Piperidine γ-CH₂ |
¹³C NMR (Expected data in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~74 | -CH(OH)- |
| ~62 | -CH₂-N |
| ~55 | Piperidine α-C |
| ~48 | -CH(Ph)- |
| ~26 | Piperidine β-C |
| ~24 | Piperidine γ-C |
Conclusion
This guide has outlined a reliable and well-characterized two-step synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. By employing a classic Mannich reaction followed by a selective sodium borohydride reduction, the target molecule can be obtained in good yield and high purity. The detailed experimental protocols and the rationale behind key procedural choices provide a solid foundation for researchers to replicate and adapt this synthesis. The comprehensive characterization data serves as a benchmark for validating the structural identity of the final product, ensuring its suitability for further investigation in medicinal chemistry and drug discovery programs.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
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SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]
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ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
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Gasanov, B. R. (n.d.). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]
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Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. Retrieved from [Link]
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Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PubMed Central, National Institutes of Health. Retrieved from [Link]
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"2-Phenyl-3-piperidin-1-yl-propan-1-ol chemical properties and IUPAC name"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, synthesis, and potential biological significance of the piperidine derivative, 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This document is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Introduction
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a member of the amino alcohol class of organic compounds, characterized by a phenyl group and a piperidine ring attached to a propanol backbone. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, and the chiral center at the second carbon of the propanol chain, suggest its potential for diverse biological activities. This guide will delve into the fundamental chemical aspects of this molecule, providing a foundation for its further exploration in medicinal chemistry and related disciplines.
Part 1: Nomenclature and Chemical Properties
IUPAC Name and CAS Number
The correct and systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-Phenyl-3-(piperidin-1-yl)propan-1-ol .
It is registered under the CAS Number: 802559-15-5 .[1]
Chemical Structure
The molecular structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol consists of a central three-carbon propane chain. The first carbon is part of a primary alcohol group (-CH₂OH). The second carbon is attached to a phenyl group (-C₆H₅). The third carbon is bonded to the nitrogen atom of a piperidine ring.
Figure 1: Chemical structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Density | 1.041 g/cm³ | |
| Boiling Point | 347.8 °C at 760 mmHg | |
| Flash Point | 163 °C |
Part 2: Synthesis Methodology
The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol can be achieved through a two-step process involving a Mannich reaction followed by a reduction. This approach is a common and effective method for the preparation of β-amino alcohols.
Synthesis Workflow
Figure 2: Synthetic workflow for 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Experimental Protocol
Step 1: Synthesis of 3-(Piperidin-1-yl)-1-phenylpropan-1-one (Mannich Base)
This step involves the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and piperidine.
-
Materials:
-
Acetophenone
-
Paraformaldehyde (as a source of formaldehyde)
-
Piperidine
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Diethyl ether
-
Sodium hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, dissolve acetophenone and piperidine hydrochloride (formed in situ by adding piperidine and HCl) in ethanol.
-
Add paraformaldehyde to the mixture.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone.
-
Make the aqueous layer basic by adding a sodium hydroxide solution, which will precipitate the Mannich base.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-(Piperidin-1-yl)-1-phenylpropan-1-one.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Reduction of 3-(Piperidin-1-yl)-1-phenylpropan-1-one to 2-Phenyl-3-piperidin-1-yl-propan-1-ol
The ketone group of the Mannich base is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.[2][3]
-
Materials:
-
3-(Piperidin-1-yl)-1-phenylpropan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the 3-(Piperidin-1-yl)-1-phenylpropan-1-one in methanol or ethanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution with stirring. The addition should be controlled to manage the exothermic reaction.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water to decompose the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
-
The final product can be purified by column chromatography on silica gel.
-
Part 3: Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the piperidine ring, and the propanol backbone.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.4 | Multiplet |
| -OH | Variable (broad singlet) | Broad Singlet |
| -CH(Ph)- | 2.8 - 3.2 | Multiplet |
| -CH₂-N | 2.4 - 2.8 | Multiplet |
| Piperidine-H (axial & equatorial) | 1.4 - 1.7 | Multiplet |
| -CH₂-OH | 3.5 - 3.8 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl C-H | 125 - 130 |
| -CH(Ph)- | 45 - 55 |
| -CH₂-N | 55 - 65 |
| Piperidine C (adjacent to N) | 50 - 60 |
| Piperidine C | 24 - 30 |
| -CH₂-OH | 60 - 70 |
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | |
| C-H (aliphatic) | 2850 - 3000 | |
| C=C (aromatic) | 1450 - 1600 | |
| C-O (alcohol) | 1000 - 1260 | |
| C-N (amine) | 1020 - 1250 |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern would likely involve the loss of a hydroxyl group, the piperidine ring, or cleavage of the propane chain.
Part 4: Potential Biological and Pharmacological Activity
While specific biological data for 2-Phenyl-3-piperidin-1-yl-propan-1-ol is not extensively documented, its structural features suggest potential pharmacological activities.
-
Piperidine Moiety: The piperidine ring is a key component in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. Its presence in the target molecule suggests a potential for interaction with various biological receptors.
-
Phenylpropanolamine Core: The 1-phenyl-2-aminopropanol scaffold is found in several psychoactive and stimulant drugs. This structural similarity indicates that 2-Phenyl-3-piperidin-1-yl-propan-1-ol could potentially exhibit effects on the central nervous system.
-
Chirality: The presence of a chiral center at the C-2 position means the compound can exist as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, a crucial consideration in drug development.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.
Conclusion
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a synthetically accessible amino alcohol with structural motifs that suggest potential for biological activity. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists interested in the exploration and development of novel piperidine-based compounds for pharmaceutical applications.
References
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Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)propan-1-ol and their Derivatives. Retrieved from [Link]
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PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]
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SpectraBase. (n.d.). (R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol - Optional[13C NMR]. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and clearance. Early assessment of this property is paramount in modern drug discovery to guide lead optimization and mitigate the risk of late-stage failures. This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a compound featuring structural motifs common in centrally active agents. We will delve into the theoretical underpinnings of its metabolism, present a robust, self-validating experimental protocol using human liver microsomes, detail the bioanalytical quantification via LC-MS/MS, and provide a clear methodology for data analysis and interpretation. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both the strategic rationale and the practical steps required to generate high-quality, decision-enabling data.
The Strategic Imperative of Metabolic Stability
In the drug discovery cascade, the goal is to identify molecules with an optimal balance of potency, selectivity, and drug-like properties. Among the most crucial of these properties is metabolic stability. A compound that is too rapidly metabolized (metabolically labile) will likely be cleared from the body too quickly to achieve therapeutic concentrations, resulting in a short duration of action and poor oral bioavailability.[1][2] Conversely, a compound that is excessively stable (metabolically stable) may accumulate in the body, potentially leading to toxicity or undesirable drug-drug interactions.
The structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol presents several potential sites for metabolic modification:
-
Phenyl Group: This aromatic ring is a classic substrate for hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3]
-
Piperidine Ring: Alicyclic amines like piperidine are susceptible to a variety of metabolic attacks, including N-dealkylation, oxidation at carbons alpha to the nitrogen to form lactams, and even ring-opening or contraction reactions.[4][5][6][7]
-
Propanol Sidechain: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.
Understanding the susceptibility of these sites to enzymatic degradation is essential for predicting the compound's in vivo fate and for designing next-generation analogs with improved pharmacokinetic profiles.
Theoretical Metabolic Pathways of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Before initiating experimental work, it is instructive to hypothesize the likely metabolic transformations the compound may undergo. These reactions are primarily catalyzed by Phase I enzymes, with CYP enzymes being the most significant contributors in liver microsomes.[8] For compounds containing a piperidine moiety, CYP3A4 and CYP2D6 are frequently implicated in their metabolism.[7][9]
Potential Phase I Metabolic Transformations:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para-position due to steric accessibility.
-
Piperidine Ring Oxidation:
-
N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the propanol chain. This is a very common pathway for tertiary amines.[5]
-
α-Carbon Hydroxylation: Oxidation of the carbons adjacent to the nitrogen atom, which can lead to the formation of a stable lactam metabolite.
-
-
Aliphatic Hydroxylation: Oxidation at various positions on the propanol chain.
-
Alcohol Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, which can be further oxidized to a carboxylic acid.
These potential pathways are visualized in the diagram below.
Experimental Design: A Validated Approach to In Vitro Assessment
The most widely used and validated introductory assay for metabolic stability is the liver microsomal stability assay.[8][10][11] This system is cost-effective, has high throughput, and contains a rich complement of Phase I drug-metabolizing enzymes, particularly the CYP family.[8]
Principle of the Assay: The core principle is to incubate the test compound with liver microsomes and an essential enzymatic cofactor (NADPH) and monitor the disappearance of the parent compound over a set time course.[11][12] The rate of disappearance provides a direct measure of the compound's intrinsic metabolic clearance.
Critical Reagents and Their Rationale:
-
Human Liver Microsomes (HLM): A subcellular fraction obtained from pooled human livers, serving as the primary source of Phase I metabolic enzymes.[13] Using a pooled lot averages out inter-individual variability.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to facilitate their oxidative reactions.[10] A single addition of NADPH would be rapidly consumed. Therefore, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply of NADPH throughout the incubation, ensuring the reaction proceeds under linear kinetic conditions.
-
Potassium Phosphate Buffer (pH 7.4): This buffer system is used to maintain a stable and physiologically relevant pH, which is critical for optimal enzyme function.[12]
-
Control Compounds: To ensure the assay is performing correctly, both a high-clearance control (e.g., Verapamil, known to be rapidly metabolized) and a low-clearance control (e.g., Warfarin, known to be slowly metabolized) are run in parallel. This validates the metabolic competency of the HLM lot and the overall assay procedure.
Detailed Experimental Protocol
This protocol outlines a robust method for determining the metabolic stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Step 1: Reagent Preparation
-
Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 1 mM stock solution of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in DMSO. The final concentration of DMSO in the incubation must be less than 0.5%.[12]
-
Microsomal Solution: Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) at 37°C and immediately place on ice.[13] Dilute to a working concentration of 1 mg/mL in the phosphate buffer.
-
NADPH Regenerating System Solution: Prepare a solution containing Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer according to the manufacturer's instructions.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar but non-interfering compound like Labetalol) at a fixed concentration (e.g., 100 nM).
Step 2: Incubation Procedure
-
In a 96-well plate, combine the microsomal solution and buffer.
-
Add the test compound stock solution to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and enzymes to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH Regenerating System solution.[11] This is your T=0 time point.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate plate containing the cold Quenching Solution.[11] The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
Step 3: Sample Processing
-
Once all time points are collected, seal the quenching plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[14][15] Its exceptional sensitivity and specificity allow for the accurate measurement of the parent compound even at low concentrations.[14][16]
Method Outline:
-
Instrumentation: A triple quadrupole mass spectrometer is typically used, operated in Multiple Reaction Monitoring (MRM) mode.[8]
-
Ionization: Electrospray Ionization (ESI) in positive mode is suitable for a molecule containing a basic piperidine nitrogen.[14]
-
MRM Transitions: Specific precursor-to-product ion transitions are identified for both the test compound and the internal standard. This "fingerprint" ensures that only the compound of interest is being quantified.[15]
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is employed to separate the analyte from matrix components, preventing ion suppression and ensuring a clean signal.[17]
Data Analysis and Interpretation
The data from the LC-MS/MS analysis (peak area of the analyte relative to the internal standard) is used to calculate the key stability parameters.
-
Calculate Percent Remaining:
-
% Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Determine the Rate of Disappearance (k):
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
The half-life is the time required for 50% of the compound to be metabolized. The unit is minutes.
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)
-
CLint represents the intrinsic ability of the liver enzymes to metabolize the compound, normalized to the amount of protein used in the assay.[8]
-
Hypothetical Data and Interpretation:
| Time (min) | % Remaining (Test Compound) | ln(% Remaining) | % Remaining (Warfarin) | % Remaining (Verapamil) |
| 0 | 100.0 | 4.61 | 100.0 | 100.0 |
| 5 | 88.7 | 4.49 | 98.5 | 65.1 |
| 15 | 69.8 | 4.25 | 94.2 | 25.9 |
| 30 | 48.7 | 3.89 | 89.1 | 6.7 |
| 45 | 34.1 | 3.53 | 85.3 | 1.8 |
Calculated Parameters:
-
Slope (k): -0.024 min⁻¹
-
In Vitro t½: 28.9 min (0.693 / 0.024)
-
In Vitro CLint: 48.0 µL/min/mg protein (assuming 0.5 mg/mL protein concentration and 1 mL volume for calculation simplicity)
Interpretation: The results from the control compounds (Warfarin showing low clearance, Verapamil showing high clearance) confirm the assay is performing as expected. Based on the calculated intrinsic clearance, 2-Phenyl-3-piperidin-1-yl-propan-1-ol would be classified as having moderate metabolic clearance . This suggests the compound is likely to have an acceptable, but not excessively long, half-life in vivo. This data provides a solid foundation for ranking against other compounds in the series and for predicting human pharmacokinetic parameters.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the in vitro metabolic stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. By following the detailed protocol and data analysis framework, researchers can generate reliable data to inform critical decisions in the drug discovery process. The finding of moderate clearance for this compound is encouraging, indicating it is not a "metabolic hot-spot" but that its clearance is driven by enzymatic processes.
The logical next steps in characterizing its metabolic profile would include:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed during the incubation. This would confirm or refute the theoretical pathways proposed earlier.[18]
-
Reaction Phenotyping: Incubating the compound with a panel of individual, recombinant CYP enzymes to determine which specific isoforms (e.g., CYP3A4, CYP2D6) are primarily responsible for its metabolism. This is crucial for predicting potential drug-drug interactions.[18]
-
Hepatocyte Stability Assays: Moving to a more complex in vitro model like primary human hepatocytes, which contain both Phase I and Phase II enzymes, to get a more complete picture of the compound's overall hepatic clearance.[19]
By systematically building this metabolic profile, development teams can confidently advance compounds with favorable pharmacokinetic characteristics, ultimately increasing the probability of clinical success.
References
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Microsomal Stability Assay Protocol. AxisPharm.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH).
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
- Metabolic stability in liver microsomes. Mercell.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH).
- Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. National Institutes of Health (NIH).
- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Microsomal Clearance/Stability Assay. Domainex.
- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH).
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.
- Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.
- Drug Metabolism Assays. BioIVT.
- A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. PubMed.
- Metabolic stability and its role in the discovery of new chemical entities. (PDF).
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Metabolic Stability Assay Services. BioIVT.
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- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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"pharmacokinetics and ADME profile of 2-Phenyl-3-piperidin-1-yl-propan-1-ol"
An In-Depth Technical Guide to the Prospective Pharmacokinetic and ADME Profiling of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Authored by a Senior Application Scientist
Preamble: Charting the Course for a Novel Piperidine Derivative
The piperidine moiety is a cornerstone in medicinal chemistry, gracing numerous approved therapeutics due to its favorable physicochemical properties and ability to interact with a wide array of biological targets[1][2]. The compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol, with its characteristic phenyl and piperidine rings linked by a propanol chain, presents a compelling scaffold for potential pharmacological activity[1][3]. However, the journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its behavior within a biological system. This guide provides a comprehensive framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics, of this specific molecule.
This document is structured not as a rigid protocol, but as a strategic guide for the research scientist. It outlines the logical progression of experiments, from early in silico predictions to definitive in vivo studies, explaining the "why" behind each methodological choice. The ultimate goal is to build a holistic understanding of the compound's disposition, enabling informed decisions in a drug development program.
Part 1: Foundational Physicochemical and In Silico ADME Predictions
Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's intrinsic properties is paramount. These initial steps are cost-effective and provide early indicators of potential developmental challenges.
Physicochemical Characterization
A summary of the basic physicochemical properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is presented in Table 1.
| Property | Value | Significance in ADME |
| Molecular Formula | C₁₄H₂₁NO | Influences molecular weight and elemental composition[3]. |
| Molecular Weight | 219.32 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability[3]. |
| LogP (predicted) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa (predicted) | 8.5 - 9.5 (basic) | The piperidine nitrogen is expected to be protonated at physiological pH, influencing solubility and interaction with transporters. |
| Aqueous Solubility | To be determined | Critical for dissolution in the gastrointestinal tract and formulation development. |
In Silico ADME Prediction
Computational models provide a valuable first pass at predicting the ADME properties of a novel compound. These predictions help in prioritizing experimental studies and flagging potential liabilities.
Workflow for In Silico ADME Assessment
Caption: A streamlined workflow for the initial in silico assessment of ADME properties.
Part 2: In Vitro Characterization of Absorption
The ability of a drug to be absorbed from its site of administration into the systemic circulation is a critical determinant of its efficacy. For an orally administered drug, this primarily involves traversing the intestinal epithelium.
Intestinal Permeability Assessment: The Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Compound Incubation: The test compound (2-Phenyl-3-piperidin-1-yl-propan-1-ol) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber.
-
Quantification: The concentration of the compound in the donor and receiver chambers is determined by a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Efflux Ratio: The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is indicative of active efflux.
Part 3: Unraveling the Metabolic Fate
Metabolism, primarily occurring in the liver, is the biochemical transformation of drug molecules into more water-soluble compounds that can be readily excreted. Understanding the metabolic pathway and stability of a compound is crucial for predicting its half-life and potential for drug-drug interactions.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This assay provides a measure of the intrinsic clearance of a compound.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human, rat, mouse, dog, and monkey to assess inter-species differences), the test compound, and a buffer is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the concentration versus time plot.
Metabolite Identification
Identifying the major metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the safety of its biotransformation products.
Workflow for Metabolite Identification
Caption: A systematic approach to identifying and characterizing metabolites.
Predicted Metabolic Pathways for 2-Phenyl-3-piperidin-1-yl-propan-1-ol:
Based on its structure, the following metabolic pathways are predicted:
-
Oxidation: Hydroxylation of the phenyl ring or the piperidine ring. N-dealkylation of the piperidine ring is also possible.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group.
Part 4: In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of the compound in a living system.
Single-Dose Pharmacokinetic Study in Rodents
Rats or mice are commonly used for initial in vivo PK studies.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: A cohort of animals is administered 2-Phenyl-3-piperidin-1-yl-propan-1-ol via both intravenous (IV) and oral (PO) routes. The IV dose provides information on clearance and volume of distribution, while the PO dose assesses oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, as summarized in Table 2.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t₁/₂ | Elimination half-life | Determines the dosing interval. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Oral bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Part 5: Data Integration and Interpretation
The culmination of this comprehensive ADME profiling is the integration of all in silico, in vitro, and in vivo data to build a complete picture of the pharmacokinetic properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This integrated analysis will identify any potential liabilities that may hinder its development and guide further optimization of the molecule or its formulation.
References
- Smolecule. 1-(3-(Piperidin-1-YL)phenyl)propan-1-one.
- Santa Cruz Biotechnology. 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
- ChemicalBook. 2-PHENYL-3-PIPERIDIN-1-YL-PROPAN-1-OL.
- Gharpure, S. J., et al.
- Anisetti, R. N. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives.
Sources
In-depth Technical Guide: The Structure-Activity Relationship (SAR) of 2-Phenyl-3-piperidin-1-yl-propan-1-ol Analogs
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature review, it has become evident that a detailed, publicly available body of research specifically focused on the structure-activity relationship (SAR) of 2-Phenyl-3-piperidin-1-yl-propan-1-ol analogs is exceptionally limited. While the core scaffold is of interest in medicinal chemistry, extensive studies detailing the systematic variation of its substituents and the corresponding impact on biological activity are not readily found in published scientific literature.
Therefore, this guide will adopt a broader, yet highly relevant, approach. We will first dissect the core molecular architecture of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, and then extrapolate established SAR principles from closely related piperidine-containing β-amino alcohols and other relevant pharmacophores. This will provide a robust framework for understanding the potential pharmacological implications of modifying this specific scaffold and will serve as a foundational document for researchers initiating new drug discovery programs in this area.
Introduction: The Pharmacological Potential of the 2-Phenyl-3-piperidin-1-yl-propan-1-ol Scaffold
The 2-Phenyl-3-piperidin-1-yl-propan-1-ol core represents a confluence of privileged structural motifs in medicinal chemistry. The presence of a phenyl ring, a piperidine moiety, and a β-amino alcohol functional group suggests potential interactions with a variety of biological targets, particularly within the central nervous system (CNS). Piperidine derivatives are integral components of numerous FDA-approved drugs, valued for their ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[1] The β-amino alcohol structure is a well-known pharmacophore found in various adrenergic and dopaminergic agents.
This guide will explore the hypothetical SAR of this scaffold by examining the three primary regions amenable to chemical modification:
-
The Phenyl Ring (Aromatic Moiety)
-
The Propan-1-ol Backbone (Linker and Chiral Center)
-
The Piperidine Ring (Cyclic Amine)
General Synthetic Strategies
While specific protocols for a wide array of 2-Phenyl-3-piperidin-1-yl-propan-1-ol analogs are not abundant, general synthetic routes for related β-amino alcohols are well-established. A common approach involves the Mannich reaction, where a ketone (e.g., acetophenone), an amine (e.g., piperidine), and formaldehyde (or a formaldehyde equivalent) are condensed to form a β-aminoketone. Subsequent reduction of the ketone yields the desired propan-1-ol derivative.
Illustrative Synthetic Workflow:
Caption: A generalized two-step synthesis of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The Phenyl Ring: A Gateway to Modulating Potency and Selectivity
Substitutions on the phenyl ring are a cornerstone of SAR studies, offering a direct means to influence electronic properties, lipophilicity, and steric interactions with the target protein.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can significantly alter the pKa of the piperidine nitrogen and the overall electronic distribution of the molecule. For many CNS targets, specific electronic patterns are crucial for optimal binding.
-
Lipophilicity and CNS Penetration: The blood-brain barrier (BBB) is a significant hurdle for CNS-active drugs. Modifying the phenyl ring with lipophilic or hydrophilic substituents can tune the overall logP of the molecule, thereby influencing its ability to cross the BBB.
-
Steric Interactions: The size and position of substituents on the phenyl ring can either promote or hinder binding to a receptor pocket. Ortho-, meta-, and para-substitutions will orient the functional groups in different spatial arrangements, allowing for the probing of the receptor's topology.
Hypothetical SAR Trends for Phenyl Ring Substitution:
| Substitution Pattern | Predicted Impact on Activity | Rationale |
| Unsubstituted Phenyl | Baseline activity | Provides a foundational hydrophobic interaction. |
| Para-substitution | Often enhances potency | Can extend into a deeper hydrophobic pocket without significant steric hindrance. |
| Ortho-substitution | May decrease activity | Can introduce steric clash, altering the preferred conformation of the phenyl ring relative to the rest of the molecule. |
| Meta-substitution | Variable effects | Can influence hydrogen bonding capabilities and dipole moment. |
| Multiple substitutions | Can fine-tune activity | Allows for a combination of electronic and steric effects to optimize binding. |
The Propan-1-ol Backbone: The Importance of Stereochemistry and Linker Rigidity
The propan-1-ol backbone contains a chiral center at the carbon bearing the hydroxyl group and the phenyl ring. The stereochemistry at this center is often critical for biological activity.
-
Stereochemistry: It is highly probable that one enantiomer will exhibit significantly greater potency than the other due to the specific three-dimensional arrangement of substituents required for optimal receptor binding. The (R)- and (S)-enantiomers will present the phenyl, hydroxyl, and piperidinomethyl groups in different spatial orientations. The synthesis of single enantiomers is crucial for elucidating the true SAR and for developing a clinically viable drug candidate.
-
The Hydroxyl Group: The hydroxyl group is a key functional group capable of forming hydrogen bonds with amino acid residues in the binding site of a receptor. Esterification or etherification of this group would likely have a profound impact on activity, potentially abolishing it if the hydrogen bond is critical for binding. However, in some cases, such modifications can improve pharmacokinetic properties.
Experimental Protocol: Chiral Separation
A common method for separating enantiomers at a research scale is through chiral High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.
-
Mobile Phase Optimization: A typical mobile phase for chiral separation of basic compounds consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the racemic mixture of the 2-Phenyl-3-piperidin-1-yl-propan-1-ol analog in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers should elute at different retention times.
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Purity Analysis: Assess the enantiomeric excess (ee) of each collected fraction using the same chiral HPLC method.
The Piperidine Ring: Modulating Basicity and Exploring Vector Space
The piperidine ring is a versatile component of the scaffold, influencing the compound's basicity, solubility, and potential for additional interactions with the biological target.
-
N-Substitution: The nitrogen atom of the piperidine ring is a key basic center. Its pKa will determine the extent of protonation at physiological pH, which is often crucial for ionic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site. Replacing the N-hydrogen with alkyl or aryl groups can modulate this basicity and introduce additional steric bulk or hydrophobic interactions.
-
Ring Substitution: Placing substituents on the carbon atoms of the piperidine ring can explore additional binding pockets and influence the conformational preference of the ring (chair vs. boat conformations). For instance, studies on other piperidine-containing CNS agents have shown that substitution at the 4-position can be particularly effective for enhancing potency and selectivity.[2]
SAR Visualization for Piperidine Modifications:
Caption: Key areas for modification on the piperidine moiety.
Biological Evaluation: A Tiered Approach
A systematic evaluation of novel 2-Phenyl-3-piperidin-1-yl-propan-1-ol analogs would typically follow a tiered screening process.
Tier 1: In Vitro Binding Assays
-
Objective: To determine the affinity of the synthesized compounds for a panel of relevant biological targets (e.g., dopamine receptors, serotonin receptors, norepinephrine transporters, opioid receptors).
-
Methodology: Radioligand binding assays are a standard method. This involves incubating the test compound with a preparation of cells or tissues expressing the target receptor in the presence of a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Tier 2: In Vitro Functional Assays
-
Objective: To determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
-
Methodology: For G-protein coupled receptors (GPCRs), functional activity can be assessed by measuring changes in second messenger levels (e.g., cAMP, Ca²⁺) in cells expressing the target receptor.
Tier 3: In Vivo Behavioral Models
-
Objective: To assess the pharmacological effects of lead compounds in animal models of disease (e.g., models of pain, depression, psychosis). For instance, the analgesic properties of these compounds could be evaluated using the hot-plate test or the tail-flick test.[2]
Conclusion and Future Directions
The 2-Phenyl-3-piperidin-1-yl-propan-1-ol scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. While direct SAR data for this specific analog series is scarce, a rational approach to drug design can be guided by the established principles outlined in this guide. Future research should focus on the systematic synthesis and evaluation of analogs with diverse substitutions on the phenyl and piperidine rings, as well as the resolution and independent testing of the enantiomers. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical class.
References
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Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung. 1971 Dec;21(12):1992-8. [Link]
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Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
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Coyle, J. T., et al. (1989). Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters. Journal of Medicinal Chemistry, 32(7), 1547-1554. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Experimental Evaluation of the Analgesic Activity of 2-(3-Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl)-3-Phenyl-Propionic Acid. (2025). ResearchGate. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]
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An In-depth Technical Guide to 2-Phenyl-3-piperidin-1-yl-propan-1-ol: Synthesis, Pharmacology, and Patented Applications
This technical guide provides a comprehensive overview of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a piperidine-containing 1,3-amino alcohol. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, potential pharmacological activities, and the patent landscape for structurally related compounds.
Introduction
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a member of the 1,3-amino alcohol family, a class of compounds recognized for their significant roles in asymmetric synthesis and as core structural motifs in numerous natural products and active pharmaceutical ingredients.[1] The presence of the piperidine moiety, a privileged scaffold in medicinal chemistry, suggests a potential for diverse biological activities.[2] This guide will delve into the synthetic pathways to access this molecule, explore its likely pharmacological profile based on its structural characteristics, and review the intellectual property landscape of related compounds.
Synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is most effectively achieved through a two-step process. The first step involves the formation of a β-amino ketone intermediate via the Mannich reaction, followed by the reduction of the ketone to the corresponding alcohol.
Step 1: Mannich Reaction for the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one
The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond and introduces an aminoalkyl group.[3][4] In this synthesis, acetophenone, formaldehyde, and piperidine react to form the intermediate, 1-phenyl-3-(piperidin-1-yl)propan-1-one.[5]
Reaction Scheme:
Caption: Mannich reaction of acetophenone, formaldehyde, and piperidine.
Experimental Protocol:
-
Materials:
-
Acetophenone
-
Paraformaldehyde (as a source of formaldehyde)
-
Piperidine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Acetone
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (e.g., 0.1 mol), paraformaldehyde (e.g., 0.11 mol), and piperidine hydrochloride (e.g., 0.1 mol).
-
Add ethanol (e.g., 50 mL) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/acetone mixture, to yield pure 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.[3]
-
Quantitative Data from Analogous Reactions:
| Ketone | Amine | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | HCl | Ethanol | 70-80 | [3] |
| Substituted Acetophenones | Various secondary amines | Formaldehyde | Various | Various | 60-90 | [4] |
Step 2: Reduction of 1-Phenyl-3-(piperidin-1-yl)propan-1-one to 2-Phenyl-3-piperidin-1-yl-propan-1-ol
The second step involves the reduction of the ketone functional group in the Mannich base intermediate to a hydroxyl group, yielding the final 1,3-amino alcohol. This can be achieved using various reducing agents.[2]
Reaction Scheme:
Caption: Reduction of the intermediate to the final product.
Experimental Protocol:
-
Materials:
-
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
-
Procedure (using Sodium Borohydride):
-
Dissolve 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (e.g., 0.05 mol) in methanol (e.g., 100 mL) in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.075 mol) in small portions to the stirred solution.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
-
The product can be further purified by column chromatography or recrystallization.
-
Pharmacological Profile and Potential Applications
While specific pharmacological data for 2-Phenyl-3-piperidin-1-yl-propan-1-ol is not extensively available in the public domain, its structural features allow for informed predictions of its potential biological activities.
Mechanism of Action (Predicted)
The 1,3-amino alcohol moiety is a common pharmacophore in compounds targeting various receptors and enzymes.[1] The piperidine ring is known to interact with a range of biological targets, and its presence can influence the pharmacokinetic properties of a molecule.[2] It is plausible that 2-Phenyl-3-piperidin-1-yl-propan-1-ol could interact with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing drugs.
Based on structurally similar compounds, potential mechanisms of action could include:
-
Modulation of Neurotransmitter Systems: The phenyl and piperidine groups are found in many centrally acting drugs, suggesting potential interactions with neurotransmitter systems.[2]
-
Enzyme Inhibition: Some 1,3-amino alcohols and piperidine derivatives have been shown to be effective enzyme inhibitors.
Potential Therapeutic Areas
Given the diverse biological activities of related compounds, 2-Phenyl-3-piperidin-1-yl-propan-1-ol could be investigated for a variety of therapeutic applications:
-
Oncology: Some β-aryl-β-mercapto ketones with piperidinylethoxy groups have demonstrated cytotoxic effects on cancer cell lines.[6]
-
Neurological Disorders: The structural similarity to compounds with known CNS activity suggests potential applications in treating neurological or psychiatric conditions.[2]
-
Inflammatory Diseases: Piperidine derivatives have been implicated in the modulation of inflammatory pathways such as NF-kB and PI3K/Akt.[2]
Patent Landscape
A direct patent search for "2-Phenyl-3-piperidin-1-yl-propan-1-ol" does not yield a large number of specific results. However, the patent literature for structurally related substituted piperidinyl propanols is more extensive and provides valuable insights into the potential applications and commercial interest in this class of compounds.
Key Patent Areas for Related Compounds:
-
Modulators of Fatty Acid Amide Hydrolase (FAAH): A US patent (US7598249B2) describes piperazinyl and piperidinyl ureas as modulators of FAAH, an enzyme involved in the endocannabinoid system.[7] This suggests that related piperidine derivatives could have applications in pain, inflammation, and anxiety.
-
Treatment of Metabolic Disorders: A patent application (WO2011128394A1) discloses substituted pyrrolidine derivatives, including those with piperidine moieties, for the treatment of metabolic disorders.[8]
-
Tachykinin Antagonism: A US patent (US5648366A) covers substituted pyrrolidin-3-yl-alkyl-piperidines as tachykinin antagonists, with potential applications in neurogenic inflammation.[9]
The existing patent landscape for related structures indicates a strong interest in piperidine-containing compounds for a range of therapeutic indications. Further research and development of 2-Phenyl-3-piperidin-1-yl-propan-1-ol could lead to novel intellectual property in these or other therapeutic areas.
Conclusion
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a readily accessible 1,3-amino alcohol with a chemical structure that suggests a range of potential pharmacological activities. The synthetic route via a Mannich reaction followed by reduction is a well-established and efficient method. While specific biological data for this compound is limited, the broader literature on 1,3-amino alcohols and piperidine-containing compounds provides a strong rationale for its further investigation in drug discovery programs. The existing patent landscape for related molecules highlights the potential for developing novel therapeutics based on this chemical scaffold. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this promising compound.
References
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-
ResearchGate. (2025, August 6). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
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National Institutes of Health. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]
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-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Retrieved from [Link]
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
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ResearchGate. (2025, November 28). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
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RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2014, August). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]
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Scirp.org. (n.d.). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 2-Phenyl-3-piperidin-1-yl-propan-1-ol. Given the absence of established biological targets for this molecule, a tiered screening approach is proposed. This guide will take researchers from initial cytotoxicity profiling to the identification of potential G-protein coupled receptor (GPCR) targets and subsequent functional characterization of its signaling pathways.
Introduction: A Strategic Approach to Characterizing Novel Compounds
The piperidine moiety is a prevalent scaffold in a multitude of clinically approved drugs, often associated with activity at central nervous system (CNS) targets. The structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol suggests potential interactions with biological macromolecules, necessitating a systematic in vitro evaluation to elucidate its pharmacological profile. This guide outlines a logical workflow, commencing with foundational cytotoxicity assays to determine a viable concentration range for subsequent, more specific mechanistic studies. The workflow then progresses to screen for interactions with GPCRs, a large and diverse family of receptors that are common targets for piperidine-containing compounds.
Chemical Structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol:
PART 1: Foundational Assays: Cytotoxicity and Neurotoxicity Profiling
A critical initial step in the characterization of any novel compound is to assess its potential for inducing cellular toxicity. This not only provides an early indication of the compound's safety profile but also establishes a crucial working concentration range for subsequent in vitro assays. Concentrations that induce significant cell death can confound the results of target-based assays.
General Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2][4][5]
Recommended Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a robust and commonly used cell line for initial cytotoxicity screening due to their ease of culture and transfection.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.
-
Incubate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
-
Formazan Solubilization:
-
Data Acquisition:
| Parameter | Recommended Condition |
| Cell Line | HEK293 |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 48 hours |
| MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm |
Neurotoxicity Assessment in a Neuronal Cell Line
Given the prevalence of piperidine-containing compounds with neurological effects, it is prudent to assess the neurotoxic potential of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. The human neuroblastoma SH-SY5Y cell line is a well-established in vitro model for neurotoxicity studies as these cells can be differentiated into a more mature neuron-like phenotype.[8][9][10][11]
Experimental Protocol: Neurotoxicity in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham’s F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
To induce differentiation, reduce the serum concentration to 1-2% and add 10 µM retinoic acid to the culture medium for 5-7 days.
-
-
Compound Exposure and Viability Assessment:
-
Following differentiation, expose the cells to a range of concentrations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol (determined from the initial cytotoxicity assay) for 24-48 hours.
-
Assess cell viability using the MTT assay as described in section 1.1.
-
-
Morphological Assessment:
-
In parallel, culture differentiated SH-SY5Y cells on coverslips and treat with the compound.
-
After the treatment period, fix the cells with 4% paraformaldehyde and stain with neuronal markers such as β-III tubulin to visualize neuronal morphology.
-
Assess for signs of neurotoxicity, such as neurite retraction or loss of neuronal integrity, using fluorescence microscopy.
-
PART 2: Target Screening: G-Protein Coupled Receptor (GPCR) Interactions
The structural characteristics of 2-Phenyl-3-piperidin-1-yl-propan-1-ol suggest that it may interact with GPCRs. The following protocols outline a screening cascade to determine if the compound binds to GPCRs and subsequently activates or inhibits their signaling.
GPCR Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[12][13] A common approach is a competition binding assay where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.
Recommended Cell System: Chinese Hamster Ovary (CHO-K1) or HEK293 cells stably expressing the GPCR of interest are commonly used.[14][15][16][17]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the target GPCR.
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard antagonist), and a range of concentrations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
-
Caption: Workflow for a radioligand competition binding assay.
PART 3: Functional Characterization of GPCR Signaling
If binding to a GPCR is confirmed, the next step is to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved by measuring the downstream second messengers produced upon GPCR activation.
cAMP Accumulation Assay for Gs and Gi-Coupled GPCRs
Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while activation of Gi-coupled GPCRs inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[18]
Experimental Protocol: cAMP Assay
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells expressing the Gs or Gi-coupled GPCR of interest into a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with 2-Phenyl-3-piperidin-1-yl-propan-1-ol before adding a known agonist.
-
For agonist testing, directly add a range of concentrations of the compound.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to measure the inhibitory effect of the compound.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Intracellular Calcium Mobilization Assay for Gq-Coupled GPCRs
Gq-coupled GPCRs activate phospholipase C, which leads to the production of inositol trisphosphate (IP₃) and subsequent release of calcium from intracellular stores.[21] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[21][22]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation and Dye Loading:
-
Seed HEK293 or CHO-K1 cells expressing the Gq-coupled GPCR of interest into a black, clear-bottom 96-well plate.
-
Incubate for 24 hours.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye leakage.[21]
-
Incubate to allow for dye de-esterification.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR instrument).[23]
-
Record a baseline fluorescence reading.
-
Inject a range of concentrations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol and continue to monitor the fluorescence intensity over time.
-
For antagonist evaluation, pre-incubate with the test compound before adding a known agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Generate dose-response curves to determine the EC₅₀ or IC₅₀.
-
Caption: Overview of major GPCR signaling pathways for functional characterization.
β-Arrestin Recruitment Assay
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.[24] β-arrestin recruitment assays are valuable for identifying biased ligands that preferentially activate one pathway over another.[24][25]
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Line:
-
Assay Procedure:
-
Seed the PathHunter® cells in a 96-well plate and incubate for 24 hours.
-
Add a range of concentrations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents containing the chemiluminescent substrate for β-galactosidase.
-
Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.[25]
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC₅₀ for β-arrestin recruitment.
-
References
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
- Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in molecular biology (Clifton, N.J.), 1627, 123–132.
- Soethoudt, M., et al. (2019). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in molecular biology (Clifton, N.J.), 1907, 109–118.
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National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
- Jacobson, G., & Kufareva, I. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 166, 1–21.
- Kovalevich, J., & Langford, D. (2013). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 37, 175-184.
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The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025). ResearchGate. Available at: [Link]
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- Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC genomics, 12, 14.
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Application Notes & Protocols: A Phased Approach to the In Vivo Evaluation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in Rodent Models
Executive Summary & Scientific Rationale
The compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol is a synthetic molecule featuring two key pharmacophores: a phenylpropanolamine backbone and a piperidine moiety. This unique structural combination provides a compelling rationale for a multi-faceted investigation into its potential pharmacological effects.
-
Phenylpropanolamine Scaffold: Phenylpropanolamine (PPA) and its derivatives are sympathomimetic agents known to act primarily as norepinephrine and dopamine releasing agents.[1][2] Historically, PPA was used as a nasal decongestant and appetite suppressant, indicating potential for central nervous system (CNS) and cardiovascular activity.[3][4]
-
Piperidine Moiety: The piperidine ring is a ubiquitous feature in medicinal chemistry, present in numerous FDA-approved drugs and natural alkaloids.[5] It is a key component of potent analgesics, such as morphine and fentanyl, where it interacts with opioid receptors.[6][7] Furthermore, piperidine derivatives are explored for a vast range of therapeutic applications, including monoamine oxidase (MAO) inhibition.[8]
This structural duality suggests that 2-Phenyl-3-piperidin-1-yl-propan-1-ol could exhibit a complex pharmacological profile, potentially including CNS stimulant, analgesic, or other unforeseen activities. The following guide presents a tiered, logical workflow designed to systematically characterize the compound's safety, pharmacokinetic profile, and primary pharmacodynamic effects in rodent models. This approach ensures that each experimental phase informs the next, optimizing resource allocation and generating robust, decision-enabling data compliant with regulatory expectations.[9][10]
Compound Profile
| Property | Data | Source |
| Compound Name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | N/A |
| CAS Number | 802559-15-5 | [11][12] |
| Molecular Formula | C₁₄H₂₁NO | [11][12] |
| Molecular Weight | 219.32 g/mol | [12] |
| Predicted Activities | CNS Stimulant, Analgesic, Vasoconstrictor | Inferred |
| Structural Analogs | Phenylpropanolamine, Fentanyl, Pethidine | [1][7] |
Overarching In Vivo Study Workflow
A successful preclinical campaign relies on a phased approach, beginning with broad safety assessments and progressively moving towards specific, hypothesis-driven efficacy models. This strategy ensures that animal welfare is prioritized (in line with the 3Rs: Replacement, Reduction, Refinement) and that maximum relevant data is extracted from each study. Before initiating any in vivo work, all protocols must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Caption: Tiered workflow for the in vivo evaluation of a novel compound.
Phase 1: Acute Toxicity and Dose-Range Finding
Causality: The primary goal of this phase is to determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent, more complex studies. This is a critical first step mandated by regulatory bodies like the FDA to ensure animal welfare and the scientific validity of later experiments.[9][13] The OECD Up-and-Down Procedure (UDP) is a refined method that minimizes animal usage while providing a statistically robust estimate of the LD₅₀.[14]
Protocol 4.1: Acute Oral Toxicity via OECD Test Guideline 425
-
Animal Model: Nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) are the preferred model.[15] Males may be used if there is evidence of higher sensitivity. Acclimate animals for at least 5 days.
-
Housing: House animals in standard conditions (22 ± 3°C, 12h light/dark cycle) with ad libitum access to food and water.[16]
-
Vehicle Selection: The preferred vehicle is an aqueous solution (e.g., sterile water or saline). If the compound is insoluble, a solution in an oil (e.g., corn oil) or a suspension in 0.5% carboxymethylcellulose can be considered. The toxicological profile of the vehicle must be known.[17]
-
Dosing Procedure:
-
Fast animals overnight (withhold food, not water) prior to dosing.[17]
-
Administer the test substance via oral gavage. The volume should typically not exceed 1 mL/100g body weight for non-aqueous vehicles or 2 mL/100g for aqueous solutions.[17]
-
The starting dose should be the best preliminary estimate of the LD₅₀. If no information exists, a default of 175 mg/kg is recommended by OECD 425.
-
Dose a single animal. If the animal survives, the next animal is dosed at a higher level (using a dose progression factor of 3.2). If the animal dies, the next is dosed at a lower level.[16] Dosing is typically separated by 48-hour intervals.
-
-
Observations:
-
Monitor animals closely for the first 4 hours post-dosing, paying attention to clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions).
-
Continue observations daily for a total of 14 days.[15]
-
Record body weights weekly.
-
-
Endpoint & Analysis: The primary endpoint is mortality within the observation period. The LD₅₀ is calculated using the maximum likelihood method, often with the aid of specialized software.[14] All animals (including those that die during the study and survivors sacrificed at day 14) should undergo gross necropsy.
| Parameter | Description |
| LD₅₀ Estimate | The statistically derived single dose of a substance that can be expected to cause death in 50% of animals. |
| MTD | The highest dose that does not cause overt toxicity or more than a 10% loss in body weight. |
| Clinical Signs | A qualitative list of observed toxic effects, which can provide clues to the compound's mechanism of action. |
Phase 2: Pharmacokinetic (PK) Profiling
Causality: Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is essential for interpreting pharmacodynamic data.[18][19] A PK study establishes the relationship between the administered dose and the resulting concentration of the drug in the body over time. This information is crucial for selecting appropriate dose levels and sampling time points for efficacy studies, ensuring that the target tissue is exposed to a therapeutically relevant concentration of the compound.[20]
Protocol 5.1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Surgical cannulation (e.g., of the jugular vein) may be performed to facilitate serial blood sampling from a single animal, adhering to the principles of reduction.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route provides 100% bioavailability and serves as a reference.
-
Group 2: Oral (PO) gavage administration (e.g., 10-20 mg/kg). The dose should be a fraction of the MTD determined in Phase 1.
-
-
Dosing and Sample Collection:
-
Administer the compound formulation to each group.
-
Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma (e.g., by centrifugation in tubes containing an anticoagulant like EDTA) and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time for each route. Calculate key PK parameters using non-compartmental analysis software.
| PK Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration. | Indicates the peak exposure after administration. |
| Tₘₐₓ | Time at which Cₘₐₓ is reached. | Reflects the rate of absorption. |
| AUC | Area Under the concentration-time Curve; total drug exposure. | Key parameter for assessing overall exposure and bioavailability. |
| t₁/₂ | Half-life; time required for the plasma concentration to decrease by 50%. | Determines dosing interval and time to reach steady-state. |
| F (%) | Bioavailability; the fraction of the oral dose that reaches systemic circulation. | Crucial for relating oral doses to effective systemic exposure. |
Phase 3: Pharmacodynamic (PD) & Efficacy Screening
Causality: This phase directly investigates the compound's biological effects on the living system. Based on the compound's structural alerts (phenylpropanolamine and piperidine), two primary hypotheses will be tested: effects on CNS/motor function and potential analgesic activity. These tests are chosen for their high predictive validity and reproducibility.[21]
CNS & Motor Function Assessment
Rationale: The PPA scaffold suggests potential for CNS stimulant or depressant effects, which can alter general activity and motor coordination. The Open Field Test provides a global assessment of locomotion and anxiety-like behavior, while the Rotarod test specifically measures motor coordination and balance.[22][23][24]
Caption: Correlating pharmacokinetic exposure with pharmacodynamic effects.
Protocol 6.1.1: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 40x40 cm) with high walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by software. Automated tracking systems (video camera and software) are essential for objective data collection.
-
Animal Model: C57BL/6 or CD-1 mice are commonly used.
-
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., 1, 3, 10 mg/kg, PO) or vehicle. Dose selection should be informed by PK data to coincide with Tₘₐₓ.
-
At a set time post-dosing (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record activity for a defined period (e.g., 10-30 minutes).
-
-
Endpoints & Analysis:
-
Locomotor Activity: Total distance traveled, velocity.
-
Anxiety-like Behavior: Time spent in the center vs. periphery, number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency (standing on hind legs).
-
Protocol 6.1.2: Rotarod Test
-
Apparatus: A rotating rod, typically textured for grip, with an adjustable rotation speed.
-
Animal Model: Mice (as above).
-
Procedure:
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the test day. This involves placing them on the rod at a low, constant speed and then using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes). This establishes a stable baseline performance.[25]
-
Testing: On the test day, administer the compound or vehicle.
-
At the predicted Tₘₐₓ, place the mouse on the accelerating rotarod.
-
Record the latency to fall (the time the mouse remains on the rod). Conduct 2-3 trials per animal with a rest period in between.
-
-
Endpoint & Analysis: The primary endpoint is the latency to fall from the rod. A significant decrease compared to the vehicle group indicates motor impairment.
Analgesia / Nociception Assessment
Rationale: The piperidine moiety is a classic feature of opioid analgesics. Therefore, screening for antinociceptive (pain-reducing) properties is a logical step. The Hot Plate and Tail-Flick tests are standard assays for centrally-acting analgesics that measure response to a thermal pain stimulus.[26][27][28] The Hot Plate test involves a supraspinal (brain-integrated) response, while the Tail-Flick is primarily a spinal reflex, allowing for some mechanistic differentiation.[29][30]
Protocol 6.2.1: Hot Plate Test
-
Apparatus: A metal plate that can be maintained at a constant temperature (e.g., 55 ± 0.5°C), enclosed by a clear cylinder to confine the animal.[28]
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer the compound, vehicle, or a positive control (e.g., morphine).
-
At various time points post-dosing (e.g., 30, 60, 90 minutes) to create a time-course, place the animal on the hot plate.
-
Start a timer and observe for nociceptive responses, typically paw licking or jumping.
-
Record the latency (in seconds) to the first clear response.
-
Crucial Safety Step: Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.[29]
-
-
Endpoint & Analysis: The endpoint is the latency to response. Data are often converted to Percent Maximum Possible Effect (%MPE) for analysis.
Protocol 6.2.2: Tail-Flick Test
-
Apparatus: A device that applies a focused beam of high-intensity light to the animal's tail. The device automatically detects the tail-flick reflex and records the latency.[29]
-
Animal Model: Primarily rats, but can be adapted for mice.
-
Procedure:
-
Gently restrain the animal with its tail positioned in the apparatus.
-
Obtain a baseline latency measurement before dosing.
-
Administer the compound, vehicle, or positive control.
-
Measure the tail-flick latency at set time points post-dosing.
-
A cut-off time must also be used here to prevent burns.
-
-
Endpoint & Analysis: The endpoint is the latency to the tail flick. As with the hot plate, data can be analyzed as raw latencies or %MPE.
Data Integration & Decision Making
The successful completion of these three phases will yield a comprehensive initial data package.
-
Safety Profile: The LD₅₀ and MTD will define the therapeutic window.
-
PK Profile: The Cₘₐₓ, AUC, and half-life will dictate the dosing regimen for future, longer-term studies.
-
PD Profile: Positive results in the CNS and/or analgesic assays will provide clear proof-of-concept and guide the selection of more specific, disease-relevant models for subsequent investigation. For example, a strong analgesic signal would warrant testing in models of neuropathic or inflammatory pain.
A go/no-go decision can be made based on whether the compound demonstrates a desirable pharmacological effect at exposures that are well-tolerated (i.e., a favorable therapeutic index). All data should be compiled in a manner suitable for an Investigational New Drug (IND) application.
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"developing a high-throughput screening assay for 2-Phenyl-3-piperidin-1-yl-propan-1-ol"
An Application Note and Protocol for the Development of a High-Throughput Screening Assay for 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Abstract
This document provides a comprehensive, field-proven guide for developing a robust high-throughput screening (HTS) campaign to identify and characterize the biological activity of the novel compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol. Given that the specific molecular target of this compound is uncharacterized, this guide presents a strategic framework for a target-agnostic, yet biologically rational, screening cascade. We detail the development of a primary competitive binding assay, followed by a logical sequence of confirmatory, orthogonal, and counter-screen assays designed to validate hits and eliminate artifacts. The protocols and workflows are designed to be self-validating, ensuring a high degree of confidence in the final hit list. This application note is intended for researchers, scientists, and drug development professionals initiating screening campaigns for novel chemical entities.
Introduction: The Challenge of a Novel Chemical Entity
The compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol possesses structural motifs, such as the piperidine ring and a phenylpropanolamine-like backbone, that are prevalent in a wide range of clinically approved drugs.[1] These features suggest potential interactions with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels. However, without a known biological target, initiating a drug discovery program is challenging.
This guide outlines a strategy to uncover the compound's mechanism of action (MoA) by screening it against a relevant, well-characterized target family. Based on its structure, we hypothesize that 2-Phenyl-3-piperidin-1-yl-propan-1-ol may act as a ligand for a GPCR. Therefore, we will develop a screening cascade centered on a representative GPCR target, herein referred to as "Target X". This framework provides a template that can be adapted to other potential target classes. The success of any HTS endeavor relies on the development of suitable assays, the integration of appropriate technology, and the effective management of the screening process.[2][3]
The High-Throughput Screening (HTS) Cascade: A Multi-Faceted Approach
A successful HTS campaign is not a single experiment but a carefully designed cascade of assays intended to identify true positives while systematically eliminating false positives and artifacts.[4][5] Our strategy involves a four-stage process, ensuring that resources are focused only on the most promising compounds.
HTS Workflow Overview
Caption: High-level workflow of the HTS cascade.
Primary Screening: Fluorescence Polarization (FP) Competitive Binding Assay
Scientific Rationale: For the primary screen, we require a robust, homogeneous, and cost-effective assay. A Fluorescence Polarization (FP) competitive binding assay is an excellent choice.[6][7] It is a solution-based technique that measures the change in the rotational speed of a fluorescently-labeled ligand (a "tracer") upon binding to a larger molecule, such as our GPCR Target X. Unbound tracer tumbles rapidly, depolarizing the emitted light. When bound to the receptor, it tumbles slowly, and the emitted light remains polarized. A test compound that binds to the receptor will displace the tracer, leading to a decrease in fluorescence polarization.
Principle of Fluorescence Polarization Assay
Caption: Mechanism of the FP competitive binding assay.
Protocol 1: Primary HTS - FP Assay in 384-Well Format
This protocol is designed for automated liquid handlers and a compatible plate reader.
1. Reagent Preparation:
- Assay Buffer: 1x PBS, 0.1% BSA, pH 7.4.
- Target X Receptor Stock: Recombinant Target X receptor preparation, diluted in Assay Buffer to 2X final concentration (e.g., 20 nM). Concentration to be optimized.
- Fluorescent Tracer Stock: Fluorescently-labeled ligand for Target X, diluted in Assay Buffer to 2X final concentration (e.g., 2 nM). Concentration to be optimized.
- Test Compound Plate: 2-Phenyl-3-piperidin-1-yl-propan-1-ol and library compounds diluted to 1 mM in 100% DMSO.
2. Assay Procedure:
- Using an acoustic dispenser (e.g., Echo®), transfer 100 nL of test compound from the compound plate to a 384-well, low-volume, black assay plate. This results in a final assay concentration of 10 µM.
- Controls: Designate columns for controls:
- Negative Control (0% Inhibition): Add 100 nL of 100% DMSO.
- Positive Control (100% Inhibition): Add 100 nL of a known, potent, unlabeled ligand for Target X (e.g., 100 µM final concentration).
- Add 5 µL of the 2X Target X Receptor Stock to all wells.
- Add 5 µL of the 2X Fluorescent Tracer Stock to all wells. Final volume is 10 µL.
- Seal the plate, centrifuge briefly (1 min at 1,000 rpm), and incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an FP-capable plate reader (e.g., BMG PHERAstar or equivalent) using appropriate excitation and emission filters.
3. Assay Validation & Quality Control:
- Before commencing the full screen, a "dry run" with only control plates must be performed to validate assay robustness.[8]
- The key metric is the Z'-factor , which assesses the separation between positive and negative controls.[9][10][11]
- Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|
- Where μ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.
- An assay is considered excellent for HTS if Z' ≥ 0.5 .[12][13]
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Receptor Conc. | 5 nM | 10 nM | 20 nM |
| Tracer Conc. | 1 nM | 1 nM | 2 nM |
| Signal Window (mP) | 95 | 155 | 160 |
| Z'-Factor | 0.41 | 0.78 | 0.65 |
| Table 1: Example of an assay optimization table. Condition 2 provides the best combination of a wide signal window and a high Z'-factor. |
Data Analysis and Hit Identification
-
Normalization: Raw FP data from each well is normalized to the plate controls:
-
% Inhibition = 100 * (Signal_Negative - Signal_Test) / (Signal_Negative - Signal_Positive)
-
-
Hit Calling: A primary "hit" is defined as any compound that exhibits an inhibition greater than a predefined threshold. A common starting point is 3 times the standard deviation (σ) of the negative control wells or a fixed cutoff (e.g., >50% inhibition).
Hit Validation: Confirming and Characterizing Actives
Primary hits must undergo a rigorous validation process to confirm their activity and rule out non-specific mechanisms.[4][14]
Confirmatory Screen (Dose-Response)
Primary hits are re-tested using the same FP assay, but over a range of concentrations (e.g., 10-point, 3-fold serial dilution). This generates a dose-response curve from which the IC50 (half-maximal inhibitory concentration) can be calculated. This step confirms the compound's activity and determines its potency.
Orthogonal Assay: A Different View of Activity
An orthogonal assay measures the same biological event through a different technology or measures a different downstream consequence of target engagement.[14][15] This is a critical step to ensure the observed activity is not an artifact of the primary assay format.[16]
Scientific Rationale: If Target X is a GPCR that signals through the Gq pathway, ligand binding will trigger a release of intracellular calcium (Ca²⁺). We can measure this using a fluorescent, calcium-sensitive dye. This functional, cell-based assay confirms that the compound not only binds to the receptor but also elicits a biological response.
Protocol 2: Orthogonal Screen - No-Wash Calcium Flux Assay
1. Cell Preparation:
- Use a stable cell line expressing Target X (e.g., CHO-K1 or HEK293).
- Seed cells into 384-well, black-walled, clear-bottom plates and grow to confluence.
2. Assay Procedure:
- Prepare a 2X stock of a calcium-sensitive dye (e.g., Fluo-8 AM) in an appropriate buffer containing probenecid.
- Remove cell culture medium and add 20 µL of the dye loading solution to each well.
- Incubate for 60 minutes at 37°C.
- Prepare a dose-response plate of the confirmed hit compounds.
- Place the cell plate into a kinetic plate reader (e.g., FLIPR® or FDSS®).
- Add 20 µL of the compound dilutions to the cell plate and read the fluorescence signal kinetically for 2-3 minutes to measure the change in intracellular calcium.
- From the resulting dose-response curve, calculate the EC50 (half-maximal effective concentration) .
Counter-Screens: Eliminating False Positives
Counter-screens are designed to identify compounds that interfere with the assay technology or exhibit undesirable properties like cytotoxicity.[17][18][19]
1. Assay Interference Counter-Screen: To identify compounds that are intrinsically fluorescent and could interfere with the FP assay, the primary assay protocol is run in the absence of the fluorescent tracer. Any compound generating a signal is flagged as a potential artifact.
2. Cytotoxicity Counter-Screen: It is essential to determine if the compound's activity is due to cell death rather than specific target modulation.[4][19] A simple, luminescence-based cell viability assay is ideal.
Protocol 3: Luminescence-Based Cytotoxicity Assay
1. Principle: This assay uses a reagent like CellTiter-Glo® which measures ATP levels, a key indicator of metabolically active, viable cells.[20][21] A decrease in luminescence indicates cytotoxicity.
2. Procedure:
- Seed cells (same line as the orthogonal assay) in a 384-well white plate and incubate with a dose-response of the hit compound for a relevant period (e.g., 24 hours).
- Equilibrate the plate to room temperature.
- Add the luminescence reagent according to the manufacturer's protocol.
- Incubate for 10 minutes to stabilize the signal.
- Read luminescence on a plate reader.
- Calculate the CC50 (half-maximal cytotoxic concentration) .
Data Integration and Hit Prioritization
The final step is to integrate data from all assays to select the highest quality hits for further study.
Hit Triage and Prioritization Logic
Caption: Decision tree for hit validation and triage.
A high-quality hit will have a confirmed IC50, a corresponding EC50 in the functional assay, and a CC50 that is significantly higher (e.g., >10-fold) than its functional potency.
| Compound ID | Primary IC50 (µM) | Orthogonal EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) | Status |
| Hit-001 | 0.85 | 1.2 | > 50 | > 41.7 | Validated Hit |
| Hit-002 | 1.5 | > 50 | > 50 | N/A | Discard (Non-functional) |
| Hit-003 | 2.1 | 2.5 | 3.0 | 1.2 | Discard (Cytotoxic) |
| Table 2: Example of a final hit characterization summary table used for prioritizing compounds. |
Conclusion
This application note provides a robust and logical framework for the development of a high-throughput screening campaign for the novel compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol. By employing a multi-stage cascade of primary, confirmatory, orthogonal, and counter-screen assays, researchers can confidently identify and validate true biological activity. This self-validating system, grounded in established HTS principles, minimizes the risk of pursuing artifacts and maximizes the probability of discovering compounds with genuine therapeutic potential.
References
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Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]
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Grokipedia. Z-factor. Available at: [Link]
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eBooks.com. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]
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pA2 Online. (2012). High Throughput Fluorescence-Based Live Cell Binding Assays For G Protein-Coupled Receptors. Available at: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. Available at: [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
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On HTS. (2023). Z-factor. Available at: [Link]
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AMiner. Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Available at: [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available at: [Link]
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Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Available at: [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available at: [Link]
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Evotec. (2025). Unlocking High-Throughput Screening Strategies. Available at: [Link]
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ResearchGate. (2001). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Available at: [Link]
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University of Arizona, R. Ken Coit College of Pharmacy. Our Process. Available at: [Link]
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Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY. Available at: [Link]
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Sygnature Discovery. The Importance of Counter Screens in HTS. Available at: [Link]
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Axxam SpA. From gene to validated and qualified hits. Available at: [Link]
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Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]
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ResearchGate. (2012). A High Sensitivity Micro Format Chemiluminescence Enzyme Inhibition Assay for Determination of Hg(II). Available at: [Link]
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Creative Biolabs. Counter-Screen Service. Available at: [Link]
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Emanuelli, A., et al. (2021). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. PubMed Central. Available at: [Link]
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Semantic Scholar. Bioluminescent assays for high-throughput screening. Available at: [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
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Nicodemi, A., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Available at: [Link]
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Asath, R., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Available at: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Ahmadi, A., & Dehghani, Z. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. PubMed. Available at: [Link]
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ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]
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Szałaj, N., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available at: [Link]
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Scribd. Antioxidant Activity of Synthesized (E) N (2 (1H Indol 3 Yl Amino) Vinyl) 3 (1 Methyl 1H Indol 3 Yl) 3 Phenylpropanamide Derivatives 3 (A E). Available at: [Link]
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"HPLC and mass spectrometry methods for 2-Phenyl-3-piperidin-1-yl-propan-1-ol analysis"
An Application Note and Protocol for the Comprehensive Analysis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol using High-Performance Liquid Chromatography and Mass Spectrometry
Introduction
2-Phenyl-3-piperidin-1-yl-propan-1-ol (CAS: 802559-15-5, Molecular Formula: C₁₄H₂₁NO, Molecular Weight: 219.32 g/mol ) is a synthetic compound featuring a piperidine ring, a phenyl group, and a propanol backbone.[1][2] Such structures are common scaffolds in medicinal chemistry and pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[3] The presence of a chiral center at the carbon atom bearing the hydroxyl and phenyl groups necessitates stereospecific analytical methods, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide for the development and application of robust analytical methods for 2-Phenyl-3-piperidin-1-yl-propan-1-ol. It covers two primary workflows: a reversed-phase HPLC-UV method for achiral purity assessment and quantification, and a chiral HPLC method for enantiomeric separation. Furthermore, it details the coupling of these separation techniques with mass spectrometry (MS) for definitive identification and structural elucidation. The protocols are designed with scientific integrity at their core, explaining the rationale behind instrumental and chemical choices to ensure methods are both reliable and reproducible, adhering to principles outlined in established validation guidelines.[5][6][7]
Compound Properties
| Property | Value | Source |
| CAS Number | 802559-15-5 | [1][2] |
| Molecular Formula | C₁₄H₂₁NO | [1][2] |
| Molecular Weight | 219.32 g/mol | [1] |
| Structure | A propanol backbone with a phenyl group and a hydroxyl group on C1, and a piperidin-1-yl group attached to C3. | Inferred from name |
Part 1: Achiral Analysis by Reversed-Phase HPLC-UV
This section details a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. This technique is the cornerstone for determining the purity, stability, and concentration of the main compound in drug substance and product formulations.[8][9]
Scientific Principle
RP-HPLC separates compounds based on their hydrophobicity.[7] A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. 2-Phenyl-3-piperidin-1-yl-propan-1-ol, with its non-polar phenyl ring and polar amine/alcohol functional groups, is well-suited for this technique. The addition of an acid modifier (e.g., formic acid) to the mobile phase is crucial. It protonates the basic piperidine nitrogen, preventing peak tailing by minimizing interactions with residual silanol groups on the stationary phase and ensuring consistent retention.
Experimental Protocol
1. Sample and Standard Preparation:
-
Solvent Selection: Use a diluent in which the analyte is freely soluble and which is compatible with the mobile phase. A 50:50 mixture of acetonitrile and water is a suitable starting point.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Phenyl-3-piperidin-1-yl-propan-1-ol reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the linear range of the calibration curve.
2. Instrumentation and Chromatographic Conditions: The following conditions serve as a robust starting point for method development. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard system with quaternary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and resolution for this type of analyte.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier and an ion-pairing agent for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 40% B) for simplicity. A gradient may be needed to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on analyte concentration and sensitivity. |
| UV Detection | Diode Array Detector (DAD) at 254 nm | The phenyl group provides strong UV absorbance. A DAD allows for peak purity assessment. |
Method Validation Framework
Any developed analytical method must be validated for its intended purpose.[5][6] Validation should be performed according to ICH Q2(R1) guidelines and includes:
-
Specificity: Demonstrate that the analyte peak is free from interference from impurities, degradation products, or matrix components.
-
Linearity and Range: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value (recovery).
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Part 2: Enantiomeric Separation by Chiral HPLC
Due to the presence of a stereocenter, separating and quantifying the individual enantiomers is a regulatory and scientific necessity.[4] Chiral HPLC using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[10]
Scientific Principle
Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers of a racemic compound. This transient formation of diastereomeric complexes leads to different retention times and, thus, separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of chiral compounds.[10] These separations are typically performed in normal-phase, polar organic, or reversed-phase modes.
Experimental Protocol
1. Sample Preparation:
-
Solvent Selection: The sample must be dissolved in the mobile phase or a solvent compatible with it. For normal-phase chromatography, a mixture of hexane and isopropanol is common.
2. Instrumentation and Chiral Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC system | As described in Part 1. |
| Column | Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm | These polysaccharide-based CSPs are excellent starting points for screening chiral amine and alcohol compounds.[10] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) | A typical normal-phase eluent. The small amount of amine additive is critical for improving the peak shape of basic analytes. |
| Elution Mode | Isocratic | Isocratic elution is almost always used for chiral separations to ensure stable and reproducible results. |
| Flow Rate | 0.8 mL/min | Often slightly lower than RP-HPLC to improve resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral selectivity; precise control is essential. |
| Injection Vol. | 10 µL | Standard volume. |
| UV Detection | 254 nm | Same as for the achiral method. |
Part 3: Structural Confirmation by Mass Spectrometry (LC-MS)
Coupling HPLC to a mass spectrometer provides an orthogonal detection method that offers superior specificity and structural information compared to UV detection alone.
Scientific Principle
After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules like 2-Phenyl-3-piperidin-1-yl-propan-1-ol. Given the basic piperidine nitrogen, ESI in positive ion mode is highly effective, readily forming the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which serve as a structural fingerprint.
Analytical Workflow Visualization
Caption: Overall analytical workflow for the analysis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Mass Spectrometry Protocol
1. Instrumentation and MS Parameters:
-
LC-MS System: An HPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
[M+H]⁺ Ion: The expected protonated molecule is at m/z 220.3.
| Parameter | Recommended Setting | Rationale |
| Capillary Voltage | +3.5 to +4.5 kV | Optimizes the formation of gas-phase ions. |
| Nebulizer Gas | Nitrogen, 35-50 psi | Assists in droplet formation. |
| Drying Gas Temp. | 300-350 °C | Facilitates solvent evaporation. |
| Drying Gas Flow | 8-12 L/min | Removes residual solvent from the ions. |
| Scan Mode | Full Scan (m/z 50-500) | To detect the parent ion and any potential impurities. |
| MS/MS Mode | Product Ion Scan | Isolate the precursor ion (m/z 220.3) and scan for fragment ions. |
Predicted MS/MS Fragmentation
The structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol suggests several likely fragmentation pathways upon collision-induced dissociation. The proton will likely reside on the most basic site, the piperidine nitrogen.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
-
Loss of Water (m/z 202.3): A common fragmentation for molecules containing a hydroxyl group.
-
Cleavage of the C-C bond (m/z 132.2): Scission of the bond between the carbon bearing the phenyl group and the adjacent methylene group is a probable pathway, leading to a benzylic-type fragment.
-
Piperidine-related fragments (m/z 98.1, 84.1): Cleavage can yield fragments corresponding to the protonated piperidinemethyl group or the piperidine ring itself.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. The combination of achiral RP-HPLC for purity and assay, chiral HPLC for enantiomeric separation, and LC-MS/MS for structural confirmation ensures a thorough understanding of the analyte's quality attributes. These protocols serve as a robust starting point, and further optimization and validation are essential to meet the specific requirements of any given application, in accordance with global regulatory standards.[5][6]
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Asnin, L., & Guiochon, G. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A, 1091(1-2), 11-20. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). Molecules, 27(15), 4991. [Link]
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Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives
Introduction: The Central Role of Piperidine Scaffolds and Radioligand Binding Assays in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is largely due to its ability to serve as a versatile framework for molecules targeting a wide array of physiological systems, particularly G-protein coupled receptors (GPCRs) such as opioid, muscarinic, and sigma receptors.[1][3][4][5] Characterizing the interaction between these piperidine derivatives and their target receptors is a cornerstone of drug development. The radioligand binding assay remains the gold standard for quantifying these interactions, offering unparalleled sensitivity and precision in determining the affinity of a compound for its receptor.[6][7]
This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just the procedural steps but the underlying principles and rationale to ensure robust and reproducible results.
The Principle of Radioligand Binding Assays: A Quantitative Look at Receptor-Ligand Interactions
Radioligand binding assays are founded on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a complex.[8] The technique utilizes a radioactive isotope-labeled ligand (radioligand) that binds to the receptor of interest with high affinity and specificity.[9] By measuring the amount of radioactivity bound to the receptor preparation (typically cell membranes), we can quantify key parameters of the interaction.
There are two primary types of radioligand binding experiments, each providing unique insights:
-
Saturation Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax), which represents the total number of binding sites in the preparation.[6][10]
-
Competition Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the piperidine derivative).[6] The unlabeled compound competes with the radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound, which is a measure of its affinity for the receptor.[6]
A critical aspect of these assays is distinguishing between specific binding to the receptor of interest and non-specific binding to other components like the filter membrane or lipids.[11] Non-specific binding is determined by measuring radioactivity in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[11][12]
Specific Binding = Total Binding - Non-specific Binding
Critical Components and Reagents
Successful radioligand binding assays depend on the quality and careful selection of each component.
Radioligands
The choice of radioligand is paramount. An ideal radioligand exhibits:
-
High Affinity: To ensure strong binding to the target receptor.
-
High Specificity: To minimize binding to other receptors.
-
High Specific Activity: To enable sensitive detection.[10]
-
Low Non-specific Binding: To maximize the signal-to-noise ratio.[10]
For piperidine derivatives targeting common GPCRs, several well-characterized radioligands are available:
| Target Receptor Family | Example Radioligands | Isotope |
| Opioid Receptors (μ, δ, κ) | [³H]-DAMGO (μ-selective) | ³H |
| [³H]-Naloxone (non-selective antagonist) | ³H | |
| [¹²⁵I]-IBNtxA (μ/δ antagonist) | ¹²⁵I | |
| Muscarinic Receptors (M1-M5) | [³H]-N-methylscopolamine ([³H]-NMS) | ³H |
| [³H]-Pirenzepine (M1-selective) | ³H | |
| Sigma Receptors (σ₁, σ₂) | [³H]-(+)-Pentazocine (σ₁-selective) | ³H |
| [³H]-DTG (non-selective) | ³H |
This table provides illustrative examples. The optimal radioligand will depend on the specific receptor subtype and experimental goals.
Receptor Preparations
The source of the receptor is typically a cell membrane preparation from:
-
Transfected Cell Lines: Cells (e.g., CHO, HEK293) engineered to overexpress a specific receptor subtype. This is the preferred source for clean, subtype-specific assays.
-
Animal Tissues: Brain regions or peripheral tissues known to be rich in the target receptor.
-
Human Tissues: When available and ethically sourced, these provide the most physiologically relevant data.
Membranes are prepared by homogenization of the cells or tissue in a suitable buffer, followed by centrifugation to pellet the membrane fraction.[3] The protein concentration of the membrane preparation must be accurately determined (e.g., using a BCA assay) for data normalization.
Assay Buffers
The buffer system is designed to maintain the physiological integrity of the receptor and the binding interaction. A common starting point is a Tris-HCl buffer, but the composition should be optimized for the specific receptor system.
Example Opioid Receptor Binding Buffer (50 mM Tris-HCl, pH 7.4):
-
50 mM Tris-HCl
-
5 mM MgCl₂ (Divalent cations can influence receptor conformation and affinity)
-
Protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail) to prevent receptor degradation.
Example Muscarinic Receptor Binding Buffer (PBS, pH 7.4):
-
Phosphate-Buffered Saline
-
Protease inhibitors
Non-specific Binding Determination
To define non-specific binding, a high concentration (typically 100- to 1000-fold higher than its Ki) of a known, high-affinity unlabeled ligand is used. For example, in an opioid receptor assay using [³H]-DAMGO, unlabeled naloxone (10 µM) is often used to determine non-specific binding.[13]
Experimental Workflow and Protocols
The general workflow for a radioligand binding assay involves incubation, separation of bound and free radioligand, and quantification of radioactivity.
Caption: General workflow for a filtration-based radioligand binding assay.
Protocol 1: Saturation Binding Assay (to determine Kd and Bmax)
This protocol is designed to characterize the binding of the radioligand to the receptor.
-
Prepare Radioligand Dilutions: Create a series of 8-12 dilutions of the radioligand in assay buffer, spanning a concentration range from approximately 0.1 to 10 times the expected Kd.
-
Set up Assay Plates: In a 96-well plate, prepare triplicate wells for each radioligand concentration for both "Total Binding" and "Non-specific Binding" (NSB).
-
Total Binding Wells: Add 50 µL of assay buffer.
-
NSB Wells: Add 50 µL of the high-concentration unlabeled ligand for NSB determination.
-
-
Add Radioligand: Add 50 µL of the appropriate radioligand dilution to each well.
-
Initiate Reaction: Add 100 µL of the membrane preparation (containing a predetermined optimal amount of protein, e.g., 20-100 µg) to all wells to start the binding reaction. The final assay volume is 200 µL.
-
Incubate: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C), often with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash: Wash the filters 3-4 times with ice-cold wash buffer (typically the same as the assay buffer without additives) to remove unbound radioactivity.
-
Quantify: Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.
Protocol 2: Competition Binding Assay (to determine Ki of piperidine derivatives)
This protocol determines the affinity of your unlabeled piperidine derivative.
-
Prepare Test Compound Dilutions: Create a serial dilution of the piperidine derivative in assay buffer, typically covering a 5-log unit concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Set up Assay Plates: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the high-concentration unlabeled ligand for NSB determination.
-
Test Compound: 50 µL of each dilution of the piperidine derivative.
-
-
Add Radioligand: Add 50 µL of the radioligand, diluted to a single concentration (typically at or below its Kd value), to all wells.
-
Initiate Reaction: Add 100 µL of the membrane preparation to all wells.
-
Incubate, Filter, Wash, and Quantify: Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful results from your binding experiments. Software such as GraphPad Prism is highly recommended for this purpose.
Caption: Data analysis pipeline for radioligand binding assays.
Analysis of Saturation Data
-
Calculate the specific binding at each radioligand concentration.
-
Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model for "one-site specific binding".
-
The output will provide the Kd (in the same concentration units as the X-axis) and Bmax (in the same units as the Y-axis, typically fmol/mg protein).
Analysis of Competition Data
-
Calculate the specific binding for each concentration of the piperidine derivative.
-
Normalize the data, typically by expressing the specific binding as a percentage of the total specific binding (in the absence of the competitor).
-
Plot the normalized specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).
-
Fit the data using a non-linear regression model for a "sigmoidal dose-response (variable slope)" to determine the IC₅₀ . The IC₅₀ is the concentration of the piperidine derivative that inhibits 50% of the specific radioligand binding.[6]
-
Convert the IC₅₀ to the inhibition constant, Ki , using the Cheng-Prusoff equation :[14]
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation experiments).
-
The Ki value represents the affinity of the piperidine derivative for the receptor and is independent of the assay conditions, allowing for direct comparison between different compounds.[15]
Summary of Quantitative Data
| Parameter | Description | Determined From | Units |
| Kd | Equilibrium Dissociation Constant: Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation Assay | nM |
| Bmax | Maximum Receptor Density: Total number of binding sites in the tissue preparation. | Saturation Assay | fmol/mg protein |
| IC₅₀ | Half Maximal Inhibitory Concentration: Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay | nM |
| Ki | Inhibition Constant: Affinity of the competing ligand for the receptor, corrected for the concentration and affinity of the radioligand. | Competition Assay | nM |
Quality Control and Assay Validation
A robust and reliable assay is self-validating. Key quality control checks include:
-
Specific Binding Window: Specific binding should account for a high percentage of total binding, ideally >80%. Low specific binding can indicate problems with the membrane preparation, radioligand integrity, or assay conditions.
-
Reproducibility: Assays should be performed in triplicate, and key experiments should be repeated to ensure the reproducibility of Kd and Ki values.
-
Data Fitting: The non-linear regression should yield a good fit, with R² values typically >0.95. The Hill slope of competition curves should be close to 1.0, indicating a simple competitive interaction.
-
Control Compounds: Include known reference compounds (agonists and antagonists) in competition assays to validate that the assay is performing as expected.
Troubleshooting Common Issues:
-
High Non-specific Binding: May be caused by a hydrophobic radioligand or test compound. Consider adding bovine serum albumin (BSA) to the buffer, pre-soaking filters in polyethyleneimine (PEI), or optimizing wash steps.
-
Poor Reproducibility: Often due to pipetting errors, inconsistent timing, or membrane preparations of variable quality.[16]
-
No Saturation in Saturation Assay: The concentration range of the radioligand may be too low, or the receptor density may be too low to detect.
Conclusion
The radioligand binding assay is an indispensable tool in the pharmacological characterization of piperidine derivatives. By carefully selecting reagents, meticulously following optimized protocols, and applying rigorous data analysis, researchers can obtain high-quality affinity data (Kd and Ki) and receptor density information (Bmax). This information is fundamental to understanding structure-activity relationships, guiding lead optimization, and ultimately advancing the development of novel therapeutics built upon the versatile piperidine scaffold.
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Vasilevsky, S., & Povarov, L. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7272. Retrieved from [Link]
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Reuman, M., et al. (1995). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Journal of Medicinal Chemistry, 38(13), 2531-2540. Retrieved from [Link]
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Kalli, A. C., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 60(58), 8196-8199. Retrieved from [Link]
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Sykes, D. A., et al. (2017). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 174(11), 1431-1444. Retrieved from [Link]
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Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Current Protocols in Pharmacology, 66, 9.23.1-9.23.11. Retrieved from [Link]
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Anand, J. P., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 4(9), 834-839. Retrieved from [Link]
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Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(11), 1898-1907. Retrieved from [Link]
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Munro, C. A., et al. (2023). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. The Journal of Physical Chemistry B, 127(42), 9091-9102. Retrieved from [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Retrieved from [Link]
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Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. Retrieved from [Link]
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Ki, IC50, & the Cheng-Prusoff equation. (2021). Chem Help ASAP. Retrieved from [Link]
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Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). ResearchGate. Retrieved from [Link]
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Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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Toll, L., et al. (2016). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 231-240. Retrieved from [Link]
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Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37625-37648. Retrieved from [Link]
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Bidzseranova, A., et al. (2000). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 108(1-2), 167-173. Retrieved from [Link]
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Komoto, T., et al. (2001). New mu-opioid receptor agonists with piperazine moiety. Chemical & Pharmaceutical Bulletin, 49(10), 1272-1277. Retrieved from [Link]
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Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved from [Link]
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Binding affinity of tested compounds at opioid receptors. (n.d.). ResearchGate. Retrieved from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
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Kalli, A. C., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 60(58), 8196-8199. Retrieved from [Link]
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Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(12), 1838-1854. Retrieved from [Link]
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GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Xiong, J., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 151, 107921. Retrieved from [Link]
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Lefkowitz, R. J. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Clinical Investigation, 134(5), e179806. Retrieved from [Link]
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Receptor Binding Assay - Part 1. (2017). DOST-PNRI. Retrieved from [Link]
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Gholibeikian, M. R., et al. (2014). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. DARU Journal of Pharmaceutical Sciences, 22(1), 35. Retrieved from [Link]
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Application Note: Evaluating the Potential of Novel Scaffolds in Chemical Proteomics
Topic: A Critical Evaluation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol and its Methodological Parallels in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the inquiry regarding the application of the chemical compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol in the field of proteomics. A comprehensive review of the current scientific literature reveals that while this compound is available commercially and may be tagged for "proteomics research" by some vendors, there are no established, peer-reviewed applications or protocols detailing its use in this context. Its mechanism of action, protein targets, or utility as a research tool in proteomics remains uncharacterized.
Given this absence of data, this guide will take a scientifically rigorous approach. First, it will transparently address the lack of established use for this specific molecule. Second, it will use the structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol as a scaffold to discuss how novel chemical entities are conceptually designed and validated for proteomics applications. Finally, it will provide detailed protocols for established, field-proven techniques—such as chemical cross-linking and photoaffinity labeling—that represent the gold standard for the types of studies a novel reagent would aim to accomplish. This approach ensures that the information provided is practical, accurate, and grounded in established scientific principles.
Part 1: The Status of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in Proteomics
As of the date of this publication, a thorough search of scientific databases and peer-reviewed literature yields no specific use of 2-Phenyl-3-piperidin-1-yl-propan-1-ol as a tool or subject in proteomics research. It is not cited as a chemical cross-linker, a protein labeling reagent, or a probe for studying protein-protein interactions (PPIs).
The structure itself—containing a phenyl ring, a hydroxyl group, and a piperidine moiety—possesses reactive potential. However, without functionalization, it lacks the specific features required for common proteomics applications. For instance, it does not contain:
-
A photoreactive group for photoaffinity labeling.
-
Two or more reactive groups to function as a chemical cross-linker.
-
An affinity tag (like biotin) or a clickable handle (like an alkyne or azide) for enrichment of cross-linked or labeled proteins[1].
Therefore, any discussion of its use is purely hypothetical and serves as an academic exercise in reagent design.
Part 2: Conceptual Design of a Proteomics Probe from a Novel Scaffold
While 2-Phenyl-3-piperidin-1-yl-propan-1-ol is not an established tool, its basic structure can serve as a blueprint for designing a novel chemical probe. The development of such a tool is a multi-step process involving rational design, synthesis, and rigorous validation.
Key Components of a Chemical Proteomics Probe
A successful probe for studying protein interactions typically requires three key domains, which could theoretically be added to a scaffold like 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
| Domain | Function | Chemical Example | Rationale |
| Recognition Element | Binds to a specific protein or class of proteins. | A known inhibitor, a pharmacophore. | Provides specificity, directing the probe to the protein of interest. |
| Reactive Group | Forms a covalent bond with the target protein(s) upon activation. | Diazirine, Benzophenone, NHS ester. | Captures and stabilizes transient or weak interactions for later analysis[2][3]. |
| Reporter/Handle | Enables detection, enrichment, and identification of labeled proteins. | Biotin, Alkyne, Azide. | Facilitates isolation of labeled proteins from a complex mixture for mass spectrometry analysis[1]. |
Hypothetical Workflow for Probe Development
The diagram below outlines the logical workflow for transforming a novel chemical scaffold into a validated proteomics tool.
Caption: General workflow for a photoaffinity labeling experiment.
Conclusion
While 2-Phenyl-3-piperidin-1-yl-propan-1-ol currently has no defined role in proteomics, its chemical structure serves as a useful starting point for discussing the principles of chemical probe design. For researchers aiming to study protein interactions, the focus should remain on validated, well-documented methods. The detailed protocols for chemical cross-linking and photoaffinity labeling provided herein represent robust and powerful strategies to investigate protein networks and structures. Progress in chemical proteomics will continue to rely on the rigorous development and validation of new tools, a process that ensures the data generated is both reliable and impactful.
References
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Zhang, H., et al. (2016). A chemical proteomics approach to reveal direct protein-protein interactions in living cells. eLife, 5, e15942. [Link]
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Barysz, H., et al. (2017). A comparative cross-linking strategy to probe conformational changes in protein complexes. Nature Protocols, 12(10), 2092-2110. [Link]
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Liu, F., & Heck, A. J. (2020). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Current Opinion in Chemical Biology, 54, 1-9. [Link]
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Li, Y., et al. (2013). Plasma and liver proteomic analysis of 3Z-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,3-2H-indol-2-one-induced hepatotoxicity in Wistar rats. Journal of Applied Toxicology, 33(10), 1143-1152. [Link]
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Gong, Y., et al. (2013). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Analytical Chemistry, 85(1), 466-473. [Link]
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Wang, R., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(45), 29505-29509. [Link]
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Chavez, J. D., Liu, N. L., & Bruce, J. E. (2011). Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry. Journal of Proteome Research, 10(4), 1528-1537. [Link]
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Dorman, G., & Prestwich, G. D. (2000). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Trends in Biotechnology, 18(2), 64-77. [Link]
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Synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol Derivatives for SAR Studies: An Application Note and Protocol
Introduction: The Therapeutic Potential of Phenylpropanolamine Scaffolds
The 1-phenyl-2-aminopropanol backbone is a privileged scaffold in medicinal chemistry, most famously represented by phenylpropanolamine (PPA). PPA and its analogues have a rich pharmacological history, having been utilized as decongestants and appetite suppressants.[1][2] Their mechanism of action is primarily rooted in their sympathomimetic properties, stimulating adrenergic receptors through the release of endogenous norepinephrine.[3] This activity has made the phenylpropanolamine framework a compelling starting point for the development of new therapeutic agents targeting a range of physiological pathways.
This application note provides a detailed, field-proven protocol for the synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a representative derivative of this class of compounds. The synthetic strategy employs a classic two-step approach: a Mannich reaction to construct the β-amino ketone intermediate, followed by its reduction to the target β-amino alcohol. Furthermore, this guide will delve into the principles of Structure-Activity Relationship (SAR) studies for this scaffold, providing a framework for researchers to rationally design and synthesize analogues with tailored biological activities.
Synthetic Strategy: A Two-Step Approach to 2-Phenyl-3-piperidin-1-yl-propan-1-ol
The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and piperidine to form the β-amino ketone, 1-phenyl-3-(piperidin-1-yl)propan-1-one.[4] This intermediate is then selectively reduced in the second step to the desired 2-Phenyl-3-piperidin-1-yl-propan-1-ol using a mild reducing agent.
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Application Notes and Protocols for the Neuroscience Research Utility of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes for 2-Phenyl-3-piperidin-1-yl-propan-1-ol are presented as a theoretical guide for its initial characterization in neuroscience research. As of the date of this publication, specific pharmacological data and established protocols for this compound are not extensively available in peer-reviewed literature. The proposed applications and methodologies are therefore based on the well-documented activities of structurally related phenyl-piperidine and amino alcohol analogs. Researchers should consider these as exemplary protocols for investigating the neuropharmacological profile of this novel chemical entity.
Introduction: The Phenyl-Piperidinyl-Propanol Scaffold in Neuroscience
The piperidine ring is a highly privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions allow for high-affinity binding to a diverse range of neurological targets. When combined with a phenyl group and a propanolamine backbone, as in 2-Phenyl-3-piperidin-1-yl-propan-1-ol, the resulting molecule possesses the core structural features of several classes of neuroactive compounds.
While direct experimental data on 2-Phenyl-3-piperidin-1-yl-propan-1-ol is sparse, the known pharmacology of its analogs suggests several high-probability avenues for its application in neuroscience research. These include, but are not limited to, modulation of monoamine transporters, interaction with opioid and N-methyl-D-aspartate (NMDA) receptors, and potential acetylcholinesterase (AChE) inhibition.[2][3] The piperidine moiety is crucial for these interactions, often influencing the compound's potency, selectivity, and pharmacokinetic properties.[4]
These application notes will provide a structured, scientifically-grounded framework for the initial neuropharmacological characterization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Potential Mechanisms of Action and Therapeutic Targets
Based on structure-activity relationships (SAR) of analogous compounds, 2-Phenyl-3-piperidin-1-yl-propan-1-ol is a candidate for investigation in several key areas of neuropharmacology.
Monoamine Reuptake Inhibition: Applications in Mood and Affective Disorders
The structural similarity of 2-Phenyl-3-piperidin-1-yl-propan-1-ol to compounds like methylphenidate and other phenethylamine derivatives suggests a potential interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5] Inhibition of these transporters is a cornerstone of treatment for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
-
Rationale: The presence of a phenyl ring and a tertiary amine (piperidine) separated by a propyl chain is a common pharmacophore for monoamine reuptake inhibitors.
-
Potential Application: Investigating its efficacy as an antidepressant or anxiolytic agent.
NMDA Receptor Antagonism: Neuroprotection and Glutamatergic Modulation
Certain phenyl-piperidinol derivatives have been identified as potent and selective NMDA receptor antagonists.[3] These compounds are of significant interest for their potential neuroprotective effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases where excitotoxicity plays a key role.
-
Rationale: The phenyl and piperidine moieties can be oriented to interact with specific binding sites on NMDA receptor subunits, such as the NR2B subunit.
-
Potential Application: Assessing its ability to mitigate glutamate-induced neuronal death and its potential as a therapeutic for excitotoxic pathologies.
Opioid Receptor Modulation: Pain and Addiction Research
The 4-phenylpiperidine scaffold is a classic framework for potent opioid analgesics, including fentanyl and meperidine.[6] While 2-Phenyl-3-piperidin-1-yl-propan-1-ol has a different substitution pattern, the potential for interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors should be considered.
-
Rationale: The core structure may allow for binding to the opioid receptor active site, potentially leading to agonistic or antagonistic activity.
-
Potential Application: Screening for analgesic properties in models of acute and chronic pain, as well as investigating its potential role in addiction research.
Acetylcholinesterase (AChE) Inhibition: Cognitive Enhancement
Derivatives of 3-(piperidinyl)propan-1-one have demonstrated potent and selective inhibition of AChE, the enzyme responsible for the breakdown of acetylcholine.[2] AChE inhibitors are a primary treatment for the cognitive symptoms of Alzheimer's disease.
-
Rationale: The piperidine nitrogen can interact with the catalytic anionic site of AChE, while the phenyl group can engage with the peripheral anionic site.
-
Potential Application: Evaluating its potential to enhance cholinergic neurotransmission and improve cognitive function in relevant animal models.
Proposed Experimental Workflows and Protocols
The following protocols are designed as a comprehensive screening cascade to elucidate the neuropharmacological profile of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
In Vitro Target Screening
The initial phase of characterization should involve a broad panel of in vitro assays to identify primary molecular targets and determine binding affinities.
Caption: In vitro screening cascade for 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
This protocol outlines a general procedure for assessing the binding affinity of 2-Phenyl-3-piperidin-1-yl-propan-1-ol to various CNS targets.
-
Target Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., rat striatum for DAT, HEK293 cells transfected with human opioid receptors).
-
Assay Buffer: Use an appropriate buffer for each target (e.g., Tris-HCl based buffers).
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]DAMGO for µ-opioid receptor), and varying concentrations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific Binding: In parallel wells, include a high concentration of a known non-radioactive ligand to determine non-specific binding.
-
Equilibration: Incubate the plates at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
This protocol is for determining the functional effect of the compound on monoamine transporters.
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) of rodents via differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal preparations with varying concentrations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol or a reference compound (e.g., cocaine for DAT) in a suitable buffer.
-
Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period at 37°C to allow for uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
In Vivo Behavioral and Physiological Assays
Based on the in vitro profile, subsequent in vivo studies can be designed to assess the physiological and behavioral effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Caption: In vivo characterization workflow based on in vitro findings.
This is a standard preclinical screen for antidepressant-like activity.
-
Acclimatization: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.
-
Drug Administration: Administer 2-Phenyl-3-piperidin-1-yl-propan-1-ol (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline with 5% DMSO) 30 minutes before the test. Include a positive control such as fluoxetine (20 mg/kg).
-
Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Scoring: Record the behavior of the mice for 6 minutes. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the vehicle-treated group and the compound-treated groups using ANOVA followed by a post-hoc test. A significant reduction in immobility time suggests an antidepressant-like effect.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical data summary that could be generated from the proposed in vitro assays, based on the activities of known structural analogs. This serves as an example of how to structure and present the initial characterization data for 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
| Target | Assay Type | Radioligand | Ki (nM) [Hypothetical] |
| Dopamine Transporter (DAT) | Radioligand Binding | [³H]WIN 35,428 | 85 |
| Serotonin Transporter (SERT) | Radioligand Binding | [³H]Citalopram | 150 |
| Norepinephrine Transporter (NET) | Radioligand Binding | [³H]Nisoxetine | 250 |
| µ-Opioid Receptor | Radioligand Binding | [³H]DAMGO | > 1000 |
| NMDA Receptor | Radioligand Binding | [³H]MK-801 | 450 |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | - | IC₅₀ = 600 nM |
Conclusion and Future Directions
2-Phenyl-3-piperidin-1-yl-propan-1-ol belongs to a chemical class with a rich history of yielding potent and selective CNS-active agents. While direct experimental evidence for this specific molecule is currently lacking, a systematic investigation following the protocols outlined in these notes will enable a thorough characterization of its neuropharmacological profile. The initial focus should be on its potential as a monoamine reuptake inhibitor, with secondary screening for effects on glutamatergic, cholinergic, and opioid systems. Should promising in vitro and in vivo activity be identified, further studies into its mechanism of action, pharmacokinetic properties, and potential for therapeutic development would be warranted.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Kasamatsu, K., et al. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]
-
Wikipedia contributors. (2023). Methylphenidate. Wikipedia, The Free Encyclopedia. [Link]
-
Khan, I., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. International Journal of Molecular Sciences, 23(2), 972. [Link]
-
Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]
-
Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link]
-
Pinard, E., et al. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 11(16), 2173-2176. [Link]
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- 3. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Phenyl-3-piperidin-1-yl-propan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this compound. The information provided herein is curated to enhance experimental success by explaining the causality behind procedural choices and offering systematic solutions to common problems.
Introduction: The Mannich Reaction in Context
The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol and its precursor, a β-amino ketone, is typically achieved via the Mannich reaction. This classic three-component condensation involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2] The resulting β-amino carbonyl compound, known as a Mannich base, is a versatile intermediate in the synthesis of pharmaceuticals.[1][3] The subsequent reduction of the ketone functionality yields the target amino alcohol.
The core of this synthesis, the Mannich reaction, proceeds through two primary stages:
-
Iminium Ion Formation: The amine and aldehyde react to form an electrophilic iminium ion.[2][4]
-
Nucleophilic Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the new C-C bond.[2][4]
Understanding this mechanism is crucial for diagnosing and resolving issues that lead to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both diagnostic advice and corrective actions.
Issue 1: Low or No Product Formation
Question: My reaction has produced a very low yield, or TLC analysis shows only starting materials. What are the most probable causes?
Answer: This is a common issue that can often be traced back to reagent quality, reaction conditions, or stoichiometry. A systematic approach is the best way to identify the root cause.
Root Cause Analysis & Solutions:
-
Reagent Quality and Preparation:
-
Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is fresh and of high quality, as old paraformaldehyde can depolymerize improperly, leading to reaction failure.[5] Alternatively, an aqueous solution of formaldehyde (formalin) can be used, but be mindful of the water content as it can influence the reaction.
-
Amine Salt: The reaction is typically acid-catalyzed, and using the hydrochloride salt of the amine (piperidine hydrochloride) is a common practice.[4][6] This helps maintain the acidic conditions necessary for both iminium ion formation and ketone enolization.[4] If starting with the free base, ensure a catalytic amount of acid (like HCl) is added.
-
Ketone Purity: The purity of the acetophenone is critical. Impurities can introduce side reactions that consume starting materials.[5]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature significantly impacts the rate and yield. Many Mannich reactions require heating or refluxing for several hours to proceed to completion.[5][6] If you are running the reaction at room temperature, a low yield may simply be due to insufficient thermal energy. Experiment with increasing the temperature to find the optimal condition for your specific setup.
-
Solvent: Protic solvents like ethanol, methanol, or even water are commonly used because they facilitate the formation of the iminium ion.[5] The choice of solvent can influence reaction rates and should be selected carefully. Ethanol is a frequent and effective choice.
-
pH Control: The reaction is acid-catalyzed. The pH must be low enough to favor the formation of the enol and the iminium ion, but not so low that the amine is fully protonated and rendered non-nucleophilic.
-
-
Stoichiometry:
-
Molar Ratios: Carefully verify the molar ratios of your reactants. An excess of one reagent can sometimes lead to the formation of byproducts. A 1:1:1 molar ratio of ketone, formaldehyde, and amine is the standard starting point.
-
Issue 2: Significant Formation of Side Products
Question: My TLC plate shows multiple spots, and my final product is impure. What are the likely side reactions, and how can I minimize them?
Answer: The formation of byproducts is a frequent cause of low yields. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Prevention Strategies:
-
Bis-Mannich Product: If the ketone has acidic protons on both alpha-carbons (not the case for acetophenone, but relevant for other ketones), or if the initial Mannich base can react further, a second aminomethylation can occur. This can be minimized by carefully controlling the stoichiometry and reaction time.
-
Self-Condensation of Ketone (Aldol Reaction): Under certain pH and temperature conditions, acetophenone can undergo self-condensation. This is generally less favored under the acidic conditions of a typical Mannich reaction but can occur if the conditions are not optimal.
-
Polymerization of Formaldehyde: If the reaction is not proceeding efficiently, formaldehyde can polymerize, especially if the quality of the paraformaldehyde is low.
Prevention:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[5] This allows you to stop the reaction once the starting material is consumed, preventing the formation of further byproducts.
-
Control Temperature: Avoid excessive temperatures, which can promote side reactions.
-
Purification: Effective purification is key. The Mannich base product is often a hydrochloride salt, which can be precipitated from the reaction mixture by adding a less polar solvent like acetone.[1][5]
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm struggling to obtain a pure, solid product after the workup. What are the best practices for isolating the Mannich base and the final alcohol?
Answer: Isolation can be challenging, but a systematic approach to workup and purification will improve your success rate.
Workup and Purification Protocol:
-
Cooling and Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.[1] The hydrochloride salt of the Mannich base is often less soluble in the reaction solvent at lower temperatures. Adding a co-solvent like cold acetone can further induce precipitation.[1][5] Allow sufficient time for crystallization, even overnight in a refrigerator if necessary.[5]
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with a cold, appropriate solvent (like acetone) to remove unreacted starting materials and soluble impurities.[1]
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/acetone mixture.[5]
-
Reduction to the Alcohol: The purified β-amino ketone can then be reduced to the target 2-Phenyl-3-piperidin-1-yl-propan-1-ol using a suitable reducing agent like sodium borohydride in an alcoholic solvent. The workup for this step typically involves quenching the excess reducing agent, followed by extraction and solvent removal.
-
Final Purification: The final alcohol product can be purified by column chromatography or recrystallization.
-
Troubleshooting Tip: If you experience a lower-than-expected yield after workup, consider the possibility of a retro-Mannich reaction, where the product decomposes back to the starting materials under harsh pH or temperature conditions.[7] To avoid this, maintain low temperatures during the workup and use gentle neutralization methods.[7]
Experimental Protocols & Data
Protocol 1: Synthesis of β-(Piperidin-1-yl)propiophenone Hydrochloride (Mannich Base)
This protocol describes a classic Mannich reaction using acetophenone, paraformaldehyde, and piperidine hydrochloride.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine Hydrochloride
-
Ethanol (Solvent)
-
Concentrated Hydrochloric Acid (Catalyst)
-
Acetone (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 eq), piperidine hydrochloride (1 eq), and paraformaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.[1] The mixture should become a clear, homogeneous solution.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system).
-
Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath.[1]
-
Slowly add cold acetone to the cooled solution to precipitate the Mannich base hydrochloride.[1]
-
Continue cooling for an additional hour to ensure complete crystallization.[1]
-
Collect the crystalline product by vacuum filtration and wash it with cold acetone.[1]
-
Dry the purified product. The product can be further purified by recrystallization from ethanol/acetone.
Table 1: Influence of Reaction Parameters on Mannich Reaction Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 50 °C | Reflux (approx. 78 °C) | Yield generally increases with temperature, but side reactions may also increase at very high temperatures.[5] |
| Solvent | Ethanol | Methanol | Water | Protic solvents are effective. Ethanol often provides a good balance of solubility and reaction rate.[5] |
| Catalyst | No Acid | Catalytic HCl | Stoichiometric Acid | Catalytic acid is crucial for good yield.[6] Stoichiometric acid can fully protonate the amine, inhibiting the reaction. |
Visualizing the Process
Mannich Reaction Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Mannich reaction.
Caption: Key mechanistic steps of the Mannich reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve low-yield issues systematically.
Caption: A flowchart for troubleshooting low yield in Mannich reactions.
References
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Purification of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Welcome to the technical support center for the purification of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound from its synthetic byproducts. As a β-amino alcohol, its purification requires a nuanced approach, balancing polarity, solubility, and the basic nature of the piperidine moiety. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target compound.
Section 1: Understanding the Chemistry of Purification
2-Phenyl-3-piperidin-1-yl-propan-1-ol is typically synthesized via a Mannich reaction involving acetophenone, formaldehyde, and piperidine.[1][2][3] The inherent nature of this three-component condensation reaction can lead to a variety of byproducts, making purification a critical step.[1][3] Understanding the potential impurities is the first step toward devising an effective purification strategy.
Common Byproducts and Their Origins:
-
Unreacted Starting Materials: Acetophenone, piperidine.
-
Self-Condensation Products: Aldol condensation products of acetophenone.
-
Bis-alkylation Products: Compounds where a second molecule of the Mannich base has reacted.
-
Polymerization Products: From formaldehyde polymerization.
The key to successful purification lies in exploiting the differences in physicochemical properties—such as polarity, pKa, and solubility—between the desired product and these impurities.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Issue 1: Poor Separation During Column Chromatography
Question: I'm observing co-elution of my product with impurities during silica gel column chromatography. How can I improve the resolution?
Answer: Poor separation on silica gel is a frequent challenge due to the polar nature of the target compound and its byproducts. Here’s a systematic approach to troubleshoot this issue:
-
Causality: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[4] Additionally, if the polarity of the mobile phase is too high, it can cause all polar compounds to elute quickly with little separation.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia solution, into your mobile phase (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica gel, reducing tailing of your basic product.
-
Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product.[4] This provides better separation between compounds with different polarities.
-
-
Stationary Phase Selection:
-
Alumina: Consider using neutral or basic alumina as the stationary phase. Alumina is less acidic than silica and can be more suitable for the purification of basic compounds.
-
Amine-Functionalized Silica: For highly polar compounds, an amine-bonded silica stationary phase can provide better separation through hydrophilic interaction liquid chromatography (HILIC).[5]
-
-
Sample Loading:
-
Dry Loading: Overloading the column can lead to poor separation.[4] Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in sharper bands and better resolution.
-
-
Data Presentation: Mobile Phase Optimization
| Mobile Phase System | Observation | Recommendation |
| Ethyl Acetate / Hexane | Significant product tailing, co-elution with polar byproducts. | Add 0.5% Triethylamine to the mobile phase. |
| Dichloromethane / Methanol | Product elutes too quickly, poor separation from polar impurities. | Start with 100% Dichloromethane and gradually increase Methanol concentration. |
| Ethyl Acetate / Hexane with 1% Ammonia | Reduced tailing, but some impurities still co-elute. | Switch to a more polar stationary phase like alumina or consider recrystallization. |
Issue 2: Difficulty in Recrystallization
Question: My product oils out or fails to crystallize during recrystallization attempts. What should I do?
Answer: Recrystallization is a powerful purification technique for solid compounds, but finding the right solvent system is crucial.[6] Oiling out occurs when the solute is too soluble in the chosen solvent even at low temperatures, or if the cooling rate is too fast.
-
Causality: The presence of impurities can inhibit crystal lattice formation. The choice of solvent is also critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
Troubleshooting Steps:
-
Solvent Screening:
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). The ideal solvent will dissolve your product when hot but not when cold.
-
Multi-Solvent System (Antisolvent Crystallization): If a single solvent is not effective, use a solvent pair.[8] Dissolve your product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Heat to redissolve and then cool slowly.[8][9]
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure product to the supersaturated solution to initiate crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
Control Cooling Rate:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[7]
-
-
Data Presentation: Recrystallization Solvent Screening
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Outcome |
| Ethanol | High | Moderate | Low yield |
| Toluene | Moderate | Low | Good crystals, moderate yield |
| Isopropanol / Water | High (in Isopropanol) | Low (with added Water) | High yield, pure crystals |
| Acetone | High | High | Oiled out |
Section 3: Experimental Protocols
Protocol 1: Optimized Column Chromatography
This protocol provides a step-by-step methodology for purifying 2-Phenyl-3-piperidin-1-yl-propan-1-ol using column chromatography with a basic modifier.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 20% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane + 0.5% triethylamine).
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexane + 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Antisolvent Recrystallization
This protocol details the purification of 2-Phenyl-3-piperidin-1-yl-propan-1-ol using a dual solvent system.
-
Dissolution: Dissolve the crude product in a minimum amount of hot isopropanol.
-
Antisolvent Addition: While the solution is still warm, slowly add water (the antisolvent) dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice bath to complete the crystallization process.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven.
Section 4: Frequently Asked Questions (FAQs)
Q1: My final product is a viscous oil instead of a solid. How can I solidify it?
A1: If your purified product is an oil, it may be due to residual solvent or the presence of impurities that lower its melting point. First, ensure all solvent has been removed by drying under high vacuum. If it remains an oil, it may exist as a free base. Converting it to a salt (e.g., hydrochloride salt by adding a solution of HCl in ether) can often induce crystallization and result in a stable, crystalline solid.
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests a pure compound.
Q3: I see a spot on my TLC that doesn't move from the baseline. What is it?
A3: A spot that remains at the baseline is highly polar and strongly adsorbed to the silica gel. This could be polymeric material from formaldehyde, or highly polar byproducts. These are typically well-separated from your desired product during column chromatography.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative, especially for highly polar compounds that are not well-retained on normal-phase silica. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
Section 5: Visualizing the Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the initial purification method.
Diagram 2: Optimized Column Chromatography Workflow
Caption: Step-by-step workflow for the optimized column chromatography protocol.
References
-
Google Patents.
-
Google Patents.
-
Chemistry LibreTexts.
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ARKIVOC.
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Google Patents.
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UNIPI.
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Mettler Toledo.
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Oregon State University.
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Waters Blog.
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PraxiLabs.
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ResearchGate.
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Advanced Journal of Chemistry.
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Chrom Tech, Inc.
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Waters Help Center.
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SciSpace.
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Biotage.
-
Sigma-Aldrich.
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YMC America.
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Thermo Fisher Scientific - US.
-
ResearchGate.
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ACS Publications.
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PubMed Central.
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Dutscher.
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Benchchem.
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Waters.
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NEB.
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Technical Support Center: Improving the Aqueous Solubility of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and in-depth troubleshooting for solubility issues encountered with 2-Phenyl-3-piperidin-1-yl-propan-1-ol. Given its structural motifs—a lipophilic phenyl group and a basic piperidine ring—this compound is anticipated to be a weakly basic drug with poor aqueous solubility, a common challenge in pharmaceutical development.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol and their direct implications for solubility.
Q1: What are the key structural features of 2-Phenyl-3-piperidin-1-yl-propan-1-ol and how do they influence its solubility?
A1: The molecule has a dualistic nature. The phenyl group provides significant hydrophobicity, which tends to lower aqueous solubility. Conversely, the piperidine ring contains a tertiary amine, which is a weak base.[3] This basic nitrogen atom can be protonated (ionized) in acidic environments. The ionized form is significantly more polar and, therefore, more water-soluble than the neutral form.[4][5] Understanding this pH-dependent behavior is the cornerstone of improving its solubility.
-
Compound Structure: 2-Phenyl-3-piperidin-1-yl-propan-1-ol
Q2: What is the significance of the pKa, and how can I estimate it for this compound?
A2: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form.[5] For a weak base like this one, solubility dramatically increases as the pH of the solution drops below its pKa. The Henderson-Hasselbalch equation quantitatively describes this relationship.[8][9]
While experimental determination is most accurate, the pKa of the piperidine moiety can be estimated. Unsubstituted piperidine has a pKa of about 11.2. However, substitution on the ring can alter this value.[10] For many piperidine-containing drug molecules, the relevant pKa often falls in the range of 7.5 to 9.5.[3] Computational tools or experimental titration are recommended for a precise value.[11]
Q3: How does pH directly impact the solubility of a weak base like 2-Phenyl-3-piperidin-1-yl-propan-1-ol?
A3: The relationship is inverse and logarithmic. As the pH decreases, the concentration of protons (H⁺) increases, pushing the equilibrium towards the protonated, charged, and more water-soluble form of the molecule. A general rule of thumb is that for every one-unit decrease in pH below the pKa, the solubility of a weak base increases by a factor of 10. This makes pH adjustment one of the most powerful and primary tools for solubility enhancement.[12][13]
Caption: pH-Solubility profile for a typical weak base.
Section 2: Troubleshooting Guide - Primary Enhancement Strategies
This section provides step-by-step protocols and troubleshooting for common, first-line experimental approaches.
Strategy 1: pH Adjustment and Salt Formation
This is the most direct method, leveraging the basic nature of the piperidine group.[12]
Q: How do I perform a basic pH-solubility profile experiment?
A: The goal is to determine the compound's solubility at various pH levels.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method) [14]
-
Prepare Buffers: Create a series of buffers with known pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).
-
Add Excess Compound: Add an excess amount of solid 2-Phenyl-3-piperidin-1-yl-propan-1-ol to a vial containing a known volume of each buffer. Ensure solid is visible.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: Separate the undissolved solid from the solution using centrifugation followed by filtration through a 0.22 µm filter to get a clear supernatant.[15]
-
Quantify: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration is the equilibrium solubility at that specific pH.[15]
Q: I adjusted the pH, but my compound precipitated upon standing or dilution. What's happening?
A: This is a common issue and can be due to several factors:
-
Buffer Capacity Exhausted: If you are titrating a solution of your compound with acid and then diluting it into a new medium (like cell culture media), the new medium's buffering capacity might not be sufficient to maintain the low pH. The pH can drift upwards, cross the pKa, and cause the less soluble, neutral form to precipitate.
-
Solution: Ensure your final formulation is in a buffer with sufficient capacity to hold the desired pH.
-
-
Common Ion Effect: If you form a hydrochloride (HCl) salt and dissolve it in a buffer containing high chloride concentrations (like PBS), it can suppress the solubility of the salt form itself.[8]
-
Solution: Test solubility in various buffer systems with different ionic compositions.
-
-
Metastable Solution: Rapidly changing the pH can create a supersaturated, thermodynamically unstable solution. Over time, this solution will equilibrate by precipitating the excess solute.
-
Solution: Use a controlled, stepwise dilution process instead of a single large dilution to avoid shocking the system.[15]
-
Q: Which acid should I use to form a salt for a solid dosage form?
A: The choice of the counter-ion (the acid) is critical. While hydrochloric acid is common for initial lab experiments, other pharmaceutically acceptable acids (e.g., mesylate, tosylate, citrate, tartrate) can form salts with different properties, including different solubilities and stability. A salt screening study is often required in formal development.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous environment.[16][17]
Q: What are good starting co-solvents and how do I screen them?
A: Common, pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (e.g., PEG 400), and dimethyl sulfoxide (DMSO) for in-vitro experiments.[17][18][19]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare Blends: Create a series of binary solvent systems, for example: Water:PG (90:10, 80:20, 70:30 v/v) and Water:PEG 400 (90:10, 80:20, 70:30 v/v).
-
Determine Solubility: Use the shake-flask method described above for each solvent blend to determine the equilibrium solubility.
-
Plot Data: Plot solubility as a function of the co-solvent percentage. This will reveal the effectiveness of each co-solvent.
| Co-solvent System | % Co-solvent (v/v) | Typical Solubility Increase (Fold) | Notes |
| Water:Propylene Glycol | 10 - 40% | 10 - 100 | Good for oral and parenteral formulations.[20] |
| Water:PEG 400 | 10 - 50% | 50 - 500 | Can achieve higher solubility but increases viscosity. |
| Water:Ethanol | 5 - 20% | 5 - 50 | Common but can have physiological effects. |
Q: My compound dissolves in the co-solvent blend, but crashes out when I dilute it into an aqueous buffer for my assay. How do I fix this?
A: This is a classic problem with co-solvent systems. The co-solvent is effective at high concentrations but loses its solubilizing power upon significant dilution.[15]
-
Troubleshooting Steps:
-
Optimize Co-solvent Level: Determine the minimum percentage of co-solvent required in the final assay buffer to maintain solubility. This often requires a delicate balance, as high organic solvent concentrations can interfere with biological assays. A final concentration of ≤0.5% DMSO is a common target for cell-based assays.[15]
-
Combine with pH Adjustment: This is a powerful synergistic approach. First, lower the pH of your aqueous buffer to 1-2 units below the compound's pKa. Then, determine the minimum co-solvent percentage needed in that acidic buffer. The combination is often much more effective than either method alone.[21]
-
Change the Co-solvent: Some co-solvents are better at preventing precipitation upon dilution. Surfactant-based systems or cyclodextrins may be superior in this regard.
-
Section 3: Troubleshooting Guide - Advanced Enhancement Strategies
If primary strategies are insufficient, complexation agents like cyclodextrins offer an alternative mechanism for solubilization.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like the phenyl group of your compound, forming an inclusion complex that has much higher aqueous solubility.[1][22]
Caption: Mechanism of cyclodextrin inclusion complexation.
Q: How do I determine if a cyclodextrin can help, and which one should I use?
A: A phase solubility study is the standard method to evaluate cyclodextrins.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and good safety profile.
Experimental Protocol: Phase Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM).
-
Equilibrate with Drug: Add an excess amount of 2-Phenyl-3-piperidin-1-yl-propan-1-ol to each solution.
-
Shake and Analyze: Follow the shake-flask protocol (agitate for 48-72 hours, filter, and quantify the drug concentration in the supernatant).
-
Plot and Analyze: Plot the total drug concentration (Y-axis) against the cyclodextrin concentration (X-axis).
-
A-type Diagram: If you see a linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type diagram), it indicates the formation of a soluble 1:1 complex.[25]
-
Calculate Stability Constant (Kc): From the slope of this line, you can calculate the binding affinity. A higher Kc indicates a more stable complex.[22] Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of cyclodextrin.
-
Q: The solubility enhancement with cyclodextrin is less than I expected. What can I do?
A: Several factors can limit the effectiveness of cyclodextrins:
-
Poor Fit: The hydrophobic part of your molecule may be too large or the wrong shape to fit snugly into the cyclodextrin cavity.
-
Solution: Screen different types of cyclodextrins. For example, if β-cyclodextrins don't work well, try γ-cyclodextrins (larger cavity) or α-cyclodextrins (smaller cavity).
-
-
Competitive Inhibition: Components of your buffer or formulation can compete with your drug for a place inside the cyclodextrin cavity, reducing its effectiveness.
-
Solution: Conduct the phase solubility study in the simplest possible aqueous system first (e.g., purified water) and then in your final intended buffer to see if matrix effects are present.
-
-
pH Influence: The ionization state of your drug can affect its ability to bind. The neutral, more hydrophobic form of the drug typically binds more strongly to the hydrophobic cavity than the charged, ionized form.
-
Solution: Perform phase solubility studies at a pH above the drug's pKa (where it is mostly neutral) and at a pH below the pKa to understand how ionization impacts complexation efficiency.
-
Section 4: Systematic Workflow for Solubility Enhancement
For a new compound, a tiered, systematic approach saves time and resources. This workflow prioritizes the simplest, most effective methods first.
Caption: Systematic workflow for solubility enhancement.
References
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Solvents & Co-solvents for Pharmaceutical Applications. BASF Pharma Solutions.
-
Cosolvent. ScienceDirect.
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Cosolvent - Wikipedia. Wikipedia.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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Yalkowsky, S. H. (2012). Drug solubility: importance and enhancement techniques. PubMed.
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Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
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Technical Support Center: Troubleshooting Compound X Solubility. Benchchem.
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Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed.
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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Troubleshooting steps for a dissolution chamber. Proprep.
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Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
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Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
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A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
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How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube.
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Tominaga, Y., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, ACS Publications.
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2-phenyl-3-(piperidin-1-yl)propan-1-ol. ChemNet.
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Melnykov, K. P., et al. pKa values of azeditine, pyrrolidine, piperidine, and their derivatives. ResearchGate.
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Liu, F., et al. (2011). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. PMC, NIH.
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Carbone, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC, PubMed Central.
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Patel, M. M., & Patel, D. M. (2017). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β-Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation.
- Phase diagram for drug solubility depending on the cyclodextrin concentr
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Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy.
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A literature review of cyclodextrins inclusion complexes characterization. SciSpace.
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Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
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pKa values of common substituted piperazines. ResearchGate.
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2-Phenyl-3-piperidin-1-yl-propan-1-ol. Santa Cruz Biotechnology.
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Determination of pKa values of new phenacyl-piperidine derivatives. ResearchGate.
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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Technical Support Center: Stabilizing 2-Phenyl-3-piperidin-1-yl-propan-1-ol in Solution
Welcome to the technical support center for 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and address the potential stability challenges encountered when working with this compound in solution. By understanding the key chemical liabilities of its structural motifs—a secondary benzylic alcohol, a tertiary amine within a piperidine ring, and a phenyl group—we can proactively mitigate degradation and ensure the integrity of your experimental outcomes.
Introduction to Stability Considerations
2-Phenyl-3-piperidin-1-yl-propan-1-ol possesses functional groups that are susceptible to specific degradation pathways. The secondary alcohol is prone to oxidation, the piperidine ring can undergo N-oxidation and other reactions, and the overall molecule's stability is influenced by factors such as pH, light, and temperature. This guide provides a structured approach to identifying and resolving these stability issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected degradation pathways for 2-Phenyl-3-piperidin-1-yl-propan-1-ol in solution?
Based on its chemical structure, the most probable degradation pathways include:
-
Oxidation: The secondary alcohol at the C1 position is a likely site for oxidation, which would convert it to the corresponding ketone. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.[1][2]
-
pH-Dependent Hydrolysis/Degradation: While there are no highly labile ester or amide bonds, extreme pH conditions can catalyze other degradation reactions. The ionization state of the piperidine nitrogen is pH-dependent, which can influence the molecule's overall reactivity and degradation pathways.[3][4][5][6]
-
Photodegradation: The presence of the phenyl group, a chromophore, suggests potential sensitivity to light, which could lead to photodegradation.[7] Aromatic compounds in pharmaceuticals are known to be susceptible to light-induced decomposition.[7]
Q2: How does the pH of the solution impact the stability of this compound?
The pH of a solution can significantly affect the stability of amine-containing compounds.[3][4][5] For 2-Phenyl-3-piperidin-1-yl-propan-1-ol, the piperidine nitrogen will be protonated at acidic pH and deprotonated at alkaline pH. The protonated form is generally less susceptible to oxidation at the nitrogen atom. However, acidic or basic conditions can catalyze other degradation reactions.[6] It is crucial to determine the optimal pH range for stability through systematic studies. For many amine-containing drugs, slightly acidic conditions (pH 3-6) often provide the best stability.[4][8]
Q3: My solution of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is turning yellow. What could be the cause?
A color change, such as yellowing, is a common indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from oxidation or other decomposition pathways. It is advisable to analyze the discolored solution using analytical techniques like HPLC with a photodiode array (PDA) detector to identify any new peaks corresponding to degradation products.
Q4: What are the recommended storage conditions for solutions of 2-Phenyl-3-piperidin-1-yl-propan-1-ol?
While specific data for this molecule is unavailable, based on general principles for similar compounds, the following storage conditions are recommended as a starting point:
-
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C or lower) to slow down the rate of all potential degradation reactions.
-
Light: Protection from light by using amber vials or by wrapping the container in aluminum foil is highly recommended to prevent photodegradation.[7]
-
Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing the container can be beneficial.[9]
These are general recommendations, and optimal storage conditions should be confirmed through stability studies.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Oxidative Degradation
Oxidation is a primary concern for this molecule due to the secondary alcohol and the tertiary amine.
Symptoms:
-
Loss of parent compound concentration over time.
-
Appearance of new peaks in the chromatogram, potentially at different retention times.
-
Change in solution color.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidative degradation.
Step-by-Step Protocol:
-
Deoxygenate the Solvent: Before preparing your solution, sparge the solvent with an inert gas such as nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Headspace: After preparing the solution, flush the headspace of the container with the inert gas before sealing.[9]
-
Incorporate Antioxidants: If oxidation is still observed, consider adding an antioxidant to the formulation. The choice of antioxidant depends on the solvent system.
-
Consider Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions. A common concentration for EDTA is 0.01% to 0.05% (w/v).
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor the concentration of the parent compound and the formation of any degradation products over time.
Guide 2: Conducting a Forced Degradation Study
A forced degradation or stress testing study is essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[12]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:[13]
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60-80 °C.
-
Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a suitable method, typically HPLC with a PDA or mass spectrometry (MS) detector, to separate and identify the degradation products.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| pH of Aqueous Solution | 4-6 (to be confirmed) | Balances amine stability (protonated form) with minimizing acid/base-catalyzed hydrolysis.[4][8] |
| Storage Temperature | 2-8 °C or -20 °C | Reduces the rate of chemical degradation reactions. |
| Light Exposure | Protect from light (amber vials) | The phenyl group may absorb UV light, leading to photodegradation.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative degradation of the secondary alcohol and piperidine ring.[9][14] |
| Antioxidants (if needed) | 0.01-0.1% Ascorbic Acid (aqueous) or BHT (organic) | Scavenges free radicals to prevent oxidative degradation.[10][15] |
| Chelating Agents (if needed) | 0.01-0.05% EDTA | Sequesters catalytic metal ions that can promote oxidation.[15] |
Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately determining the stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable due to the phenyl chromophore.[16][17][18]
-
HPLC with Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing mass information.
Developing a "stability-indicating" method is key. This means the method can separate the parent compound from all potential degradation products, ensuring an accurate measurement of the parent compound's concentration. The forced degradation study is essential for developing and validating such a method.
Conclusion
Addressing the stability of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in solution requires a systematic and proactive approach. By considering the inherent chemical liabilities of its functional groups and methodically investigating the impact of environmental factors like pH, oxygen, light, and temperature, researchers can develop robust formulations and generate reliable experimental data. This guide provides a framework for these investigations, empowering you to ensure the integrity and quality of your work with this compound.
References
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Barry, R. H., Weiss, M., Johnson, J. B., & DeRitter, E. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116–118. [Link]
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de Oliveira, G. G., & Ferraz, H. G. (2016). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Journal of Pharmaceutical Sciences, 105(9), 2827-2832. [Link]
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Yuan, C., & Kong, F. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129521. [Link]
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Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2236–2255. [Link]
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Khuhawar, M. Y., & Rind, F. M. A. (2003). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 11(2). [Link]
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Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]
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Cristea, C., & Măruţescu, L. (2014). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Farmacia, 62(1), 1-12. [Link]
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Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116081. [Link]
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Urakami, K., Kunitomo, K., & Kimura, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & pharmaceutical bulletin, 48(9), 1299–1303. [Link]
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Vereecken, L., & Peeters, J. (2010). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 114(1), 227-239. [Link]
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ResearchGate. (n.d.). Photodegradation of pharmaceutical compounds utilizing various nanoparticles as photocatalysts. [Link]
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Al-Dhaheri, A., Al-Harrasi, A., & Al-Attabi, Z. (2023). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants, 12(11), 1969. [Link]
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Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202. [Link]
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Novak, M., & Kennedy, S. A. (1995). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Chemical research in toxicology, 8(6), 875–882. [Link]
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Cho, H., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical biochemistry, 210(1), 158–164. [Link]
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ACS Organic & Inorganic Au. (n.d.). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. [Link]
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MDPI. (n.d.). A Brief Review on the Latest Developments on Pharmaceutical Compound Degradation Using g-C3N4-Based Composite Catalysts. [Link]
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ResearchGate. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]
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JoVE. (2022, May 25). Video: Oxidation of Alcohols. [Link]
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Scribd. (n.d.). Phenylpropanolamine | PDF | Thin Layer Chromatography | Solubility. [Link]
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Larsen, S. W., et al. (2007). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. Pharmaceutical research, 24(12), 2267–2276. [Link]
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ResearchGate. (n.d.). Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity. [Link]
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Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]
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U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link]
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International Journal of Pharmacy and Technology. (n.d.). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. [Link]
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ACS Catalysis. (n.d.). Developments in the Aerobic Oxidation of Amines. [Link]
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Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Technical Support Center: Managing Side Effects of Piperidine-Based Compounds in Animal Models
Welcome to the technical support center for researchers utilizing piperidine-based compounds in animal models. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to anticipate, manage, and mitigate potential adverse effects in your preclinical studies. Our focus is on maintaining the scientific integrity of your research while upholding the highest standards of animal welfare.
Introduction: The Duality of the Piperidine Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics due to its favorable pharmacokinetic properties. However, this structural motif can also be associated with off-target effects leading to a range of adverse clinical signs in animal models. Understanding the potential for these side effects and being prepared to manage them is critical for the successful execution and interpretation of your studies. This guide provides a structured approach to troubleshooting common issues, grounded in the principles of toxicology and veterinary supportive care.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects observed with piperidine-based compounds in rodents?
A1: The acute toxicity profile can be broad and is highly dependent on the specific substitutions on the piperidine ring. However, common observations include central nervous system (CNS) effects such as tremors, ataxia, and convulsions, as well as respiratory distress and general clinical signs like lethargy and salivation.[1][2] It is crucial to conduct thorough literature reviews on structurally similar compounds to anticipate potential side effects.
Q2: How do I establish a safe starting dose for a novel piperidine-based compound?
A2: Dose selection should be a systematic process. Begin with in vitro toxicity data if available. For in vivo studies, a dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD).[3] This typically involves a small number of animals and a dose escalation scheme (e.g., 2x or 3x increments) until signs of toxicity are observed.[3] The starting dose for your main study should be significantly lower than the MTD, ideally at a level where no adverse effects are seen (No Observed Adverse Effect Level - NOAEL).[4][5]
Q3: Can I administer supportive care to my animals if they show adverse effects? Will it interfere with my study results?
A3: Yes, providing supportive care is not only ethical but often necessary to ensure animal welfare and the validity of your study.[6] Supportive care, when administered consistently across all relevant groups (including a vehicle control group receiving the same supportive care), can minimize non-specific stress and mortality, allowing for the collection of more robust data. It is critical to have a predefined plan for veterinary care before the study begins.[6] Any supportive care administered should be documented in detail.
Q4: When should I consider humane endpoints for animals exhibiting severe side effects?
A4: Humane endpoints are predetermined criteria for ending an animal's participation in a study to prevent or minimize pain and distress. These should be established in your animal use protocol. For severe, unmanageable side effects such as uncontrolled seizures, severe respiratory distress, or a significant loss of body weight (e.g., >15-20%), euthanasia is the most appropriate course of action.[7]
Troubleshooting Guides
Issue 1: Central Nervous System (CNS) Toxicity - Seizures and Convulsions
Underlying Causality: Many piperidine-containing compounds can cross the blood-brain barrier and interact with CNS targets. Seizures can be induced through various mechanisms, including antagonism of GABAergic inhibition or enhancement of excitatory neurotransmission.[1]
-
Observation: Implement continuous or frequent (e.g., every 15-30 minutes) observation immediately after dosing for the first few hours.
-
Seizure Scoring: Use a standardized seizure scoring system (e.g., a modified Racine scale) to quantify the severity of convulsions.
-
Documentation: Record the onset, duration, and severity of any seizure activity.
-
Immediate Care:
-
Move the animal to a cage with no bedding to prevent asphyxiation.[7]
-
Ensure the animal is in a safe position to prevent injury.
-
-
Pharmacological Intervention:
-
First-line: Administer a benzodiazepine such as diazepam (e.g., 5-10 mg/kg, intraperitoneally [IP]) or midazolam. Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA.[1]
-
Second-line: If seizures persist, a barbiturate like phenobarbital may be administered under veterinary guidance.
-
-
Supportive Care:
-
Provide subcutaneous (SC) or IP fluids (e.g., warm sterile saline) to maintain hydration.
-
Monitor body temperature and provide a heat source if hypothermia develops.
-
Caption: Decision workflow for managing CNS toxicity.
Issue 2: Respiratory Distress
Underlying Causality: Respiratory distress can result from central mechanisms (depression of the respiratory center in the brainstem) or peripheral effects (e.g., bronchoconstriction, pulmonary edema).[2][8]
-
Visual Assessment: Observe for signs of labored breathing, such as tachypnea (rapid breathing), cyanosis (blue-tinged mucous membranes), open-mouth breathing, and exaggerated abdominal movements.[9]
-
Auscultation: A veterinarian or trained technician can listen for abnormal lung sounds (e.g., crackles, wheezes).
-
Pulse Oximetry: If available, use a pulse oximeter to non-invasively measure blood oxygen saturation (SpO2).
-
Oxygen Supplementation:
-
Place the animal in an oxygen cage with a fraction of inspired oxygen (FiO2) of 40-60%.[8]
-
Alternatively, provide "flow-by" oxygen by directing a tube carrying a high flow of oxygen towards the animal's nose.
-
-
Minimize Stress: Handle the animal as little as possible to reduce oxygen demand. Sedation may be considered in consultation with a veterinarian.
-
Pharmacological Intervention (Veterinary Guidance Required):
-
Bronchodilators: If bronchoconstriction is suspected, a bronchodilator may be administered.
-
Diuretics: In cases of suspected cardiogenic pulmonary edema, a diuretic like furosemide may be used.
-
-
Advanced Care: In severe cases, intubation and mechanical ventilation may be necessary, which requires specialized equipment and expertise.[10]
| Intervention | Description | Key Parameters | Considerations |
| Oxygen Therapy | Supplementing inspired air with a higher concentration of oxygen. | FiO2: 40-60% | Minimize stress during administration. |
| Sedation | To reduce anxiety and decrease the work of breathing. | Agent and dose determined by veterinarian. | Monitor for excessive respiratory depression. |
| Pharmacotherapy | Use of drugs to address the underlying cause (e.g., diuretics, bronchodilators). | Dependent on the specific drug and clinical assessment. | Requires a presumptive diagnosis of the cause. |
General Supportive Care Protocols
Maintaining physiological homeostasis is crucial when animals are experiencing adverse drug effects.
Protocol 1: Fluid and Nutritional Support
Objective: To prevent dehydration and weight loss, which can confound study results.
Methodology:
-
Hydration:
-
Administer warmed (37°C) sterile isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously or intraperitoneally.
-
A typical volume for a mouse is 1-2 mL, and for a rat is 5-10 mL, administered once or twice daily as needed.
-
-
Nutritional Support:
-
Provide a highly palatable, high-calorie nutritional supplement in the cage.
-
If the animal is not eating, gavage feeding with a liquid diet may be necessary, but this should be done by trained personnel to avoid aspiration.
-
-
Monitoring:
-
Weigh the animal daily. A weight loss of >15% from baseline is a cause for concern and may be a humane endpoint.
-
Monitor for signs of dehydration, such as skin tenting and sunken eyes.
-
Protocol 2: Thermoregulation
Objective: To maintain normal body temperature, as many toxic responses can lead to hypo- or hyperthermia.
Methodology:
-
Temperature Monitoring: Use a rectal thermometer to measure core body temperature.
-
Hypothermia Management:
-
Provide a supplemental heat source, such as a heating pad set to a low temperature or a heat lamp.
-
Ensure there is a "cool" area in the cage so the animal can move away from the heat source to prevent overheating.
-
-
Hyperthermia Management:
-
Apply cooling measures such as placing the animal on a cool surface or applying room-temperature alcohol to the paws.[8]
-
Dose Adjustment and Study Design Considerations
If you encounter significant side effects, it may be necessary to adjust your experimental plan.
Strategies for Dose Adjustment:
-
Dose Reduction: If adverse effects are observed at a particular dose level, subsequent cohorts can be treated with a lower dose.
-
Dose Fractionation: Instead of a single large dose, consider administering the total daily dose in two or more smaller doses.
-
Slower Route of Administration: If using intravenous administration, a slower infusion rate may reduce acute toxicity.
Caption: Logical flow for adjusting dosage in response to adverse effects.
References
- Al-Hassani, T. A., & Al-Baggou, B. K. (2019). Treatment of drug‐induced seizures. Journal of the Neurological Sciences, 404, 139-146.
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Standiford, T. J. (2008). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 39(4), 505–511.
- Smith, D., & Fosse, R. (2021). Supportive care for animals on toxicology studies: An industrial best practices survey conducted by the IQ 3Rs TPS CRO Outreach Working Group.
- Borgert, C. J., Sargent, E. V., Casella, G., Bogen, K. T., & Goodman, J. E. (2020). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. Archives of Toxicology, 94(11), 3623–3638.
- Doke, S. K., & Dhawale, S. C. (2015). Alternatives to animal testing: A review. Saudi Pharmaceutical Journal, 23(3), 223–229.
- Sharp, C. R. (2015).
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
- UCLA Research Safety & Animal Welfare Administration. (n.d.).
- European Medicines Agency. (2010).
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Drexel, M., & Sperk, G. (2024). Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential. Medicina, 60(10), 1589.
- Thackaberry, E. A. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society.
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy.
- Korte, S. W., Daugherity, E. K., & Franklin, C. L. (2020). Acute and long-term effects of antibiotics commonly used in laboratory animal medicine on the fecal microbiota. Veterinary Research, 51(1), 110.
- Byers, C. G. (2016). Respiratory Distress and Its Management.
- Bivatec Ltd. (2023). Factors Affecting Drug Response in Animals.
- Creton, S., Aardema, M., Carmichael, P. L., Harvey, J., & Martin, F. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory toxicology and pharmacology : RTP, 131, 105156.
- VCA Animal Hospitals. (n.d.). Acute Respiratory Distress Syndrome (Shock Lung) in Dogs.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies.
- Reddy, D. S., & Kuruba, R. (2025).
- Metcalf, C. S., West, P. J., Thomson, K. E., & Wilcox, K. S. (2020).
- De Vico, G. (2012).
- ILAR, & National Research Council (US) Committee on Well-Being of Nonhuman Primates. (2003).
- RJPT SimLab. (n.d.). List of Experiments.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
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Technical Support Center: Strategies to Enhance the Bioavailability of Poorly Soluble Piperidine Compounds
Welcome to the technical support center dedicated to overcoming the challenges associated with the poor solubility and bioavailability of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth technical guidance in a user-friendly question-and-answer format. Here, we synthesize established scientific principles with field-proven insights to empower you to make informed decisions in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when working with piperidine compounds.
Q1: Why do many piperidine-containing compounds exhibit poor aqueous solubility?
A1: The piperidine ring, a saturated heterocycle, can be deceptively nonpolar, particularly when adorned with lipophilic substituents. While the nitrogen atom can act as a hydrogen bond acceptor, the overall solubility is heavily dictated by the nature and substitution pattern of the entire molecule.[1] The interplay between the lipophilic carbocyclic structure and the basic nitrogen atom often results in poor aqueous solubility, a significant hurdle for achieving desired therapeutic outcomes.
Q2: What is the critical role of the piperidine nitrogen's pKa in solubility enhancement?
A2: The basicity of the piperidine nitrogen is a key physicochemical handle that can be leveraged to improve solubility. The pKa of the protonated form is typically around 11.22.[1] In acidic environments where the pH is below the pKa, the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is the predominant species in neutral or basic media.[1] Therefore, a thorough understanding of the compound's pH-solubility profile is a foundational step in any formulation strategy.[1]
Q3: What are the initial, most direct methods to try and improve the solubility of my piperidine compound for in vitro assays?
A3: For early-stage experiments, the most straightforward approaches are often sufficient:
-
pH Adjustment: Given the basic nature of most piperidine compounds, solubilizing them in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can dramatically increase solubility by forming a soluble salt in situ.[1]
-
Co-solvents: The use of water-miscible organic co-solvents is a widely adopted and effective strategy.[1] Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1] It is crucial, however, to consider the potential for the co-solvent to interfere with the biological assay.
Q4: When should I escalate to more advanced formulation strategies?
A4: If simple pH adjustments and co-solvents fail to provide the required solubility and stability for your experiments, or if you are preparing for in vivo studies, it is time to consider more sophisticated techniques. These are generally pursued when a solid dosage form with improved dissolution characteristics is necessary.
Section 2: Advanced Bioavailability Enhancement Strategies
This section delves into more complex formulation approaches that offer robust solutions for significantly enhancing the bioavailability of poorly soluble piperidine compounds.
Salt Formation and Co-crystallization
Q5: What is the difference between salt formation and co-crystallization, and when should I choose one over the other?
A5: Both techniques modify the crystalline structure of the active pharmaceutical ingredient (API) to improve its physicochemical properties.
-
Salt Formation: This is a highly effective method for ionizable compounds like piperidines. It involves reacting the basic piperidine nitrogen with an acid to form a salt with improved solubility and dissolution rates.[1]
-
Co-crystallization: This technique is particularly useful for non-ionizable or weakly ionizable compounds. It involves combining the API with a benign "co-former" in a specific stoichiometric ratio to create a new crystalline solid with different, and hopefully improved, physicochemical properties.[1][2] Co-crystals can enhance solubility, dissolution rate, and stability.[2]
Decision Pathway: Salt vs. Co-crystal
Caption: Decision tree for selecting between salt formation and co-crystallization.
Amorphous Solid Dispersions (ASDs)
Q6: How do amorphous solid dispersions (ASDs) work to improve bioavailability?
A6: Amorphous solid dispersions (ASDs) are a powerful strategy for enhancing the oral bioavailability of poorly soluble drugs.[3][4] Crystalline drugs have a highly ordered lattice structure that requires significant energy to break, thus limiting their dissolution rate. ASDs circumvent this by dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[5] This high-energy amorphous form has a much greater solubility than its crystalline counterpart, leading to a "spring-loaded" effect where it can achieve a supersaturated concentration in the gastrointestinal fluid, thereby increasing the driving force for absorption.[4]
Q7: What are the key considerations when developing an ASD formulation?
A7: The success of an ASD formulation hinges on several factors:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of the drug and preventing recrystallization during storage and in the gastrointestinal tract.[4] The polymer should be miscible with the drug and have appropriate physicochemical properties.
-
Drug Loading: The amount of drug that can be incorporated into the polymer matrix while maintaining stability is a key parameter.
-
Manufacturing Process: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[4][6] The chosen method can influence the physical properties and performance of the final product.
Experimental Workflow for ASD Development
Caption: A streamlined workflow for the development of amorphous solid dispersions.
Nanotechnology-Based Approaches
Q8: How can nanotechnology be applied to enhance the bioavailability of piperidine compounds?
A8: Nanotechnology offers several innovative platforms to overcome the solubility challenges of piperidine compounds by increasing the surface area for dissolution and improving absorption.[7][8] These nanometer-sized drug delivery systems (NDDSs) can significantly enhance drug efficacy without altering the chemical structure of the API.[7]
Key nanotechnology strategies include:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The small particle size leads to a significant increase in the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
-
Lipid-Based Nanocarriers: This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which encapsulate the drug within a lipid matrix. They can protect the drug from degradation and facilitate its absorption through the lymphatic system.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing controlled release and the potential for targeted delivery.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubilization and absorption of lipophilic drugs.[9]
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates from organic stock solution (e.g., DMSO) upon storage. [1] | - The storage temperature is too low. - The solution is supersaturated. | - Store the stock solution at room temperature if the compound's stability permits.[1] - Prepare fresh stock solutions before each experiment.[1] - Prepare a less concentrated stock solution.[1] |
| Compound precipitates after dilution of the organic stock into aqueous assay buffer. [1] | - The aqueous solubility of the compound is exceeded. - The final concentration of the organic co-solvent is too low to maintain solubility. | - Lower the final concentration of the compound in the assay. - Increase the percentage of the organic co-solvent in the final assay buffer (ensure it doesn't affect the assay). - Use a stepwise dilution method, with intermediate dilutions in a buffer containing a higher percentage of the co-solvent.[1] - Consider using solubilizing excipients like cyclodextrins in the assay buffer.[1] |
| Inconsistent results in in vivo studies. | - Poor and variable oral absorption due to low solubility. - Degradation of the compound in the gastrointestinal tract. | - Develop an enabling formulation (e.g., ASD, nanosuspension) to improve dissolution and absorption. - Conduct a thorough physicochemical characterization to understand the compound's stability profile at different pH values. |
| Recrystallization of an amorphous solid dispersion (ASD) during storage. | - The polymer is not effectively stabilizing the amorphous drug. - High humidity and/or temperature during storage. | - Screen for a more suitable polymer with better miscibility with the drug. - Increase the polymer-to-drug ratio. - Store the ASD in a desiccated and temperature-controlled environment. |
Section 4: Experimental Protocols
This section provides high-level protocols for key experimental procedures.
Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare a small-scale amorphous solid dispersion for initial screening and characterization.
Materials:
-
Piperidine compound (API)
-
Polymer (e.g., PVP, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the API and polymer and dissolve them in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature. Continue until a thin film or solid mass is formed.
-
Drying: Transfer the solid to a vacuum oven and dry at an elevated temperature (below the glass transition temperature of the polymer) for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the resulting solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.[10][11]
Protocol: In Vitro Dissolution Testing for Bioavailability Assessment
Objective: To assess the dissolution profile of a formulated piperidine compound and establish an in vitro-in vivo correlation (IVIVC).[12][13]
Materials:
-
Formulated piperidine compound (e.g., ASD, salt, co-crystal)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution media simulating gastrointestinal fluids (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the appropriate dissolution medium, temperature (37°C), and paddle speed.
-
Sample Introduction: Introduce a known amount of the formulated piperidine compound into each dissolution vessel.
-
Sampling: At predetermined time points, withdraw aliquots of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. For establishing an IVIVC, this data can be correlated with in vivo pharmacokinetic data.[14][15][16]
Section 5: References
-
ResearchGate. Techniques for characterization of solid dispersions. Available from: [Link]
-
Patel, H., et al. In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available from: [Link]
-
Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
-
ResearchGate. Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Available from: [Link]
-
ResearchGate. Recent strategies for improving solubility and oral bioavailability of piperine. Available from: [Link]
-
Li, M., et al. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Frank, K.J., et al. Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC. Available from: [Link]
-
Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Available from: [Link]
-
PubMed. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Available from: [Link]
-
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
-
Shamma, R., et al. Enhancing the Bioavailability of Poorly Soluble Drugs. PMC. Available from: [Link]
-
Paudel, A., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]
-
Bentham Science. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Available from: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Al-hadiya, B., et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link]
-
PubMed Central. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
ResearchGate. Nanotechnology-a promising drug delivery for poorly soluble drugs. Available from: [Link]
-
International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Available from: [Link]
-
ResearchGate. In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Available from: [Link]
-
ResearchGate. Improving solubility via structural modification. Available from: [Link]
-
ResearchGate. The Role And Importance Of Solid Dispersions In Improving The Bioavailability Profile Of Drugs. Available from: [Link]
-
Douroumis, D., et al. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available from: [Link]
-
PubMed. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Available from: [Link]
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Available from: [Link]
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Dissolution Technologies. Role of In Vitro–In Vivo Correlations in Drug Development. Available from: [Link]
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University of Wisconsin–Madison. In Vitro-In Vivo Correlation: Linking Drug Release to Clinical Performance. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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ResearchGate. How to improve the bioavailability of poorly soluble drugs. Available from: [Link]
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Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]
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JPP. Co-crystallization is the best way to increase the solubility of poorly soluble drugs an overview. Available from: [Link]
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University of Central Lancashire. Nanomedicine. Available from: [Link]
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ResearchGate. Solid dispersion in pharmaceutical technology. Part II. The methods of analysis of solid dispersions and examples of their application. Available from: [Link]
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Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]
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ResearchGate. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]
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PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]
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Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
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YouTube. In vitro in vivo correlation | Bioequivalence studies | enhance dissolution of poorly soluble drug. Available from: [Link]
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Trends in Sciences. Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity. Available from: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Piperidine Compounds
Introduction for the Modern Researcher
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a "privileged structure" in drug design.[1][2] However, the very chemical properties that make piperidine derivatives so versatile can also present unique challenges in biological assays, leading to frustratingly inconsistent results.
This guide is designed to be a living resource for researchers, scientists, and drug development professionals. Here, we move beyond generic troubleshooting and delve into the specific physicochemical behaviors of piperidine compounds that can undermine experimental reproducibility. As Senior Application Scientists, our goal is to provide you with not only the "what" and "how" of troubleshooting but also the critical "why," empowering you to design more robust assays and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered when working with piperidine compounds.
Q1: My IC50 values for a piperidine-containing inhibitor are fluctuating significantly between experiments. What's the most likely cause?
A1: The primary culprits for IC50 variability with piperidine compounds are often poor aqueous solubility and compound aggregation.[3] These issues lead to an inconsistent concentration of the truly active, monomeric compound in your assay, directly impacting the perceived potency. It is also critical to maintain consistent experimental conditions, such as incubation times, temperature, and cell passage number.[3]
Q2: I've noticed that the activity of my piperidine compound seems to decrease over the course of a long incubation. Why might this be happening?
A2: This "time-dependent loss of activity" often points to compound instability in your assay medium. The piperidine ring, particularly its tertiary amine, can be susceptible to oxidation, potentially forming N-oxides or even undergoing ring-opening degradation.[4] This degradation can be accelerated by factors like exposure to light, elevated temperatures, or reactive components in the culture medium.[4][5]
Q3: My piperidine compound is highly active in a biochemical (enzyme) assay but shows little to no activity in a cell-based assay. What's the disconnect?
A3: This common discrepancy often highlights issues with cell permeability or compound stability in the complex environment of cell culture medium.[3] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Alternatively, it might be rapidly metabolized by the cells or degrade in the presence of serum proteins and other components in the culture medium.[3]
Q4: I suspect my piperidine compound is interfering directly with my assay signal (e.g., fluorescence or absorbance). How can I confirm this?
A4: This is a valid concern. To test for assay interference, run a control experiment where you include your piperidine compound in the assay buffer without the biological target (e.g., no enzyme or cells).[3] Any signal generated in these wells can be attributed to the compound itself and should be documented and, if possible, subtracted from your experimental values.[3]
Part 2: Deep Dive - Advanced Troubleshooting Guides
This section provides more detailed, step-by-step guidance for diagnosing and resolving complex issues.
Guide 1: Investigating and Mitigating Compound Aggregation
Compound aggregation is a phenomenon where small molecules self-associate to form colloidal particles, which can non-specifically inhibit proteins and lead to false-positive results.[6][7]
Is My Compound Aggregating? The Telltale Signs:
-
Steep IC50 Curves: Aggregators often display unusually steep dose-response curves.
-
Sensitivity to Detergents: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates, leading to a significant decrease in potency.
-
Time-Dependent Inhibition: Apparent inhibition may increase with pre-incubation time as aggregates form.
-
High Lipophilicity: Compounds with a high LogP are more prone to aggregation.[6]
-
Prepare Compound Dilutions: Prepare a standard serial dilution of your piperidine compound.
-
Prepare Detergent Control: Prepare an identical set of dilutions in an assay buffer that also contains 0.01% (v/v) Triton X-100.
-
Run Assay: Perform your biological assay using both sets of compound dilutions (with and without detergent).
-
Analyze Data: Compare the dose-response curves. A significant rightward shift in the IC50 curve in the presence of the detergent is strong evidence of aggregation-based activity.
Guide 2: Assessing and Improving Compound Stability
The chemical stability of your piperidine compound is paramount for reproducible results. Degradation can occur via several pathways.[4]
Potential Degradation Pathways:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, forming N-oxides or ring-opened products.[4] This can be catalyzed by atmospheric oxygen over time.[4]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[4]
-
pH-Mediated Degradation: The stability of your compound can be pH-dependent. Buffering your solutions is crucial.[4]
This study intentionally stresses the compound to identify potential liabilities.
-
Prepare Stock Solutions: Dissolve your piperidine compound in a suitable solvent (e.g., DMSO) to create a concentrated stock.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot with 0.1 M NaOH.[4]
-
Oxidative Degradation: Mix an aliquot with 3% H₂O₂.[4]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a moderately elevated temperature (e.g., 60°C).[4]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.[4]
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours).
-
Analysis: Neutralize the acidic and basic samples. Analyze all samples, alongside an unstressed control, using an appropriate analytical method like RP-HPLC. The appearance of new peaks or a decrease in the parent peak area indicates degradation.
Table 1: Recommended Storage and Handling of Piperidine Compounds
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store in a cool, dark, and dry place.[4] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[4] | Minimizes thermal degradation, photodegradation, and oxidation. |
| Storage (Solution) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. | Piperidine compounds can be less stable in solution. Aliquoting prevents contamination and degradation from repeated handling. |
| Handling | Use amber vials or cover tubes with aluminum foil.[4] Avoid prolonged exposure to ambient light and air. | Protects against photodegradation and oxidation. |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., DMSO, DMF).[8] | Water can participate in hydrolytic degradation pathways. |
Part 3: Visualizing the Problem - Workflows and Pathways
Understanding the logical flow of troubleshooting and the potential chemical transformations of your compound is key.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent assay results with piperidine compounds.
Potential Degradation Pathways of a Piperidine Moiety
Caption: Simplified potential degradation pathways for a piperidine-containing compound in an assay.[4]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
- Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
- Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
- BIOSYNCE. (2025). What is the stability of piperidine?
- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?
- New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY.
- Praneetha, P., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. PubMed.
- Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Benchchem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet.
- Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- National Center for Biotechnology Information. (n.d.). Assay Interference by Aggregation.
- Benchchem. (n.d.). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"efficacy of 2-Phenyl-3-piperidin-1-yl-propan-1-ol versus established analgesics"
As a Senior Application Scientist, this guide provides a comparative analysis of the novel compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol against established analgesics. The focus is on the methodologies and experimental data required to ascertain its potential efficacy and mechanism of action relative to current standards of care in pain management.
Introduction to Analgesic Drug Discovery and the Novel Compound
The development of new analgesics is a critical area of pharmaceutical research, driven by the need for more effective and safer pain management options. Established analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are cornerstones of treatment but are associated with significant side effects, including addiction potential, gastrointestinal issues, and cardiovascular risks.
This guide focuses on a novel compound, 2-Phenyl-3-piperidin-1-yl-propan-1-ol, and outlines the necessary experimental framework to compare its analgesic efficacy against well-established drugs. Due to the novelty of this compound, direct comparative efficacy data is not yet available in peer-reviewed literature. Therefore, this document will serve as a roadmap for researchers and drug development professionals on how to conduct such a comparative evaluation, drawing upon established protocols and theoretical considerations based on its chemical structure.
Structural and Mechanistic Considerations
The chemical structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol suggests potential interactions with biological systems involved in nociception. The presence of a phenyl group and a piperidine ring are features found in various centrally acting drugs. A critical first step is to elucidate its mechanism of action.
Proposed Experimental Workflow for Mechanism of Action Studies
To determine how 2-Phenyl-3-piperidin-1-yl-propan-1-ol exerts its potential analgesic effects, a systematic approach is required. This typically involves a combination of in vitro and in silico techniques.
Figure 1: Workflow for elucidating the mechanism of action.
Comparative Preclinical Efficacy Testing
The cornerstone of evaluating a new analgesic is its performance in validated animal models of pain. These models are designed to mimic different types of clinical pain, such as acute, inflammatory, and neuropathic pain.
Experimental Protocols for In Vivo Analgesic Efficacy
1. Hot Plate Test (for Acute Nociceptive Pain)
-
Objective: To assess the central analgesic activity of the compound.
-
Methodology:
-
Acclimatize mice or rats to the testing room for at least 30 minutes.
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the animal to exhibit pain-related behaviors (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the test compound (2-Phenyl-3-piperidin-1-yl-propan-1-ol), a positive control (e.g., morphine), and a vehicle control.
-
Measure the latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
2. Formalin Test (for Inflammatory Pain)
-
Objective: To evaluate the compound's efficacy in a model of persistent inflammatory pain.
-
Methodology:
-
Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the animal's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, representing acute nociception) and the late phase (15-30 minutes, representing inflammatory pain).
-
Administer the test compound, a positive control (e.g., indomethacin or morphine), and a vehicle control prior to the formalin injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the different treatment groups for both phases.
3. Chronic Constriction Injury (CCI) Model (for Neuropathic Pain)
-
Objective: To assess the compound's effectiveness in a model of nerve injury-induced neuropathic pain.
-
Methodology:
-
Surgically induce a chronic constriction injury to the sciatic nerve of anesthetized rats.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to develop neuropathic pain symptoms.
-
Measure baseline pain thresholds using tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves test).
-
Administer the test compound, a positive control (e.g., gabapentin), and a vehicle control.
-
Re-evaluate pain thresholds at various time points post-administration.
-
-
Data Analysis: Compare the changes in pain thresholds from baseline across the different treatment groups.
Data Presentation: A Hypothetical Comparison
The following table illustrates how data from these experiments could be presented to compare 2-Phenyl-3-piperidin-1-yl-propan-1-ol with established analgesics. The values presented here are for illustrative purposes only.
| Analgesic Agent | Hot Plate Test (%MPE at 60 min) | Formalin Test (Late Phase, % Inhibition) | CCI Model (% Reversal of Allodynia) |
| Vehicle Control | 5 ± 2 | 0 | 2 ± 1 |
| 2-Phenyl-3-piperidin-1-yl-propan-1-ol (10 mg/kg) | 65 ± 8 | 55 ± 7 | 45 ± 6 |
| Morphine (5 mg/kg) | 85 ± 5 | 70 ± 6 | 30 ± 5 |
| Indomethacin (10 mg/kg) | 10 ± 3 | 60 ± 5 | Not Effective |
| Gabapentin (50 mg/kg) | 15 ± 4 | 20 ± 5 | 65 ± 7 |
Comparative Side Effect Profiling
A crucial aspect of analgesic development is the evaluation of potential side effects. Key areas of concern for new analgesics include sedative effects, motor impairment, and gastrointestinal toxicity.
Experimental Protocols for Side Effect Assessment
1. Rotarod Test (for Motor Coordination)
-
Objective: To assess whether the compound causes motor impairment.
-
Methodology:
-
Train animals to stay on a rotating rod.
-
Administer the test compound, a positive control (e.g., diazepam), and a vehicle control.
-
Place the animals on the rotarod at various time points post-administration and record the latency to fall.
-
2. Open Field Test (for Sedative Effects)
-
Objective: To evaluate the compound's impact on locomotor activity.
-
Methodology:
-
Place the animal in an open field arena.
-
Use video tracking software to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency over a set period (e.g., 10 minutes).
-
Compare these parameters between animals treated with the test compound, a positive control (e.g., a sedative), and a vehicle.
-
3. Assessment of Gastric Ulceration
-
Objective: To determine if the compound causes gastrointestinal damage, a common side effect of NSAIDs.
-
Methodology:
-
Administer the test compound, a positive control (e.g., aspirin), and a vehicle control to animals daily for a specified period (e.g., 7 days).
-
At the end of the treatment period, euthanize the animals and macroscopically examine the stomachs for lesions and ulcers.
-
Score the severity of gastric damage.
-
Logical Flow for Comparative Profiling
The following diagram illustrates the logical progression from efficacy testing to side effect profiling.
Figure 2: Decision-making workflow in preclinical analgesic evaluation.
Conclusion and Future Directions
The comprehensive evaluation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol requires a systematic approach that directly compares its efficacy and side effect profile to those of established analgesics. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to determine its potential as a novel therapeutic agent for pain management. Should this compound demonstrate a superior or differentiated profile, further studies, including pharmacokinetic and toxicological assessments, would be warranted to support its progression towards clinical development.
References
Due to the novel nature of "2-Phenyl-3-piperidin-1-yl-propan-1-ol," direct references for this specific compound are not available. The methodologies described are based on standard, widely accepted protocols in the field of pain research. For further reading on these standard protocols, the following resources are recommended:
Comparative Analysis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol and its Enantiomers: A Review of Available Data and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comparative analysis of the stereoisomers of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a chiral molecule with potential pharmacological significance. Chirality is a fundamental consideration in drug design and development, as enantiomers of the same compound can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. This document aims to collate the available scientific information regarding the synthesis, chiral separation, and biological activities of the racemic mixture and individual enantiomers of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. However, a comprehensive literature search reveals a significant gap in direct comparative studies for this specific molecule. This guide will, therefore, also draw upon data from structurally related compounds, such as phenylpropanolamine derivatives, to infer potential stereoselective effects and highlight the critical need for further research in this area.
Introduction: The Imperative of Stereoisomerism in Pharmacology
The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral entities such as receptors, enzymes, and ion channels. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological effects. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer). The classic example of thalidomide serves as a stark reminder of the tragic consequences of neglecting stereochemistry in drug development. Therefore, a thorough understanding of the properties of individual enantiomers is not merely an academic exercise but a crucial aspect of modern drug discovery and regulatory approval.
The molecule 2-Phenyl-3-piperidin-1-yl-propan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, giving rise to (R)- and (S)-enantiomers. The phenyl and piperidine moieties are common pharmacophores found in a wide range of biologically active compounds, suggesting that this molecule and its stereoisomers could interact with various physiological targets.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
A robust and efficient synthesis of the racemic mixture and a reliable method for chiral resolution are prerequisites for any comparative study of enantiomers.
Synthesis of Racemic 2-Phenyl-3-piperidin-1-yl-propan-1-ol
The synthesis of racemic 2-Phenyl-3-piperidin-1-yl-propan-1-ol can be approached through several established synthetic routes. A common strategy involves the Mannich reaction, where a ketone (acetophenone), a secondary amine (piperidine), and an aldehyde (formaldehyde) are condensed to form a β-aminoketone, followed by reduction of the ketone to the corresponding alcohol.
Caption: General synthetic workflow for racemic 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. Several techniques can be employed for this purpose, with chiral chromatography being the most prevalent in both analytical and preparative scales.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are powerful techniques for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution.
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.
-
Mobile Phase:
-
HPLC (Normal Phase): A mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the modifier is a critical parameter for optimizing selectivity and resolution.
-
SFC: Supercritical carbon dioxide is used as the main mobile phase, often with a co-solvent such as methanol or ethanol. SFC can offer faster separations and is considered a greener alternative to normal-phase HPLC.[1][2][3][4][5]
-
-
Detection: UV detection is suitable due to the presence of the phenyl chromophore.
Step-by-Step Method Development:
-
Screening: The racemic mixture is injected onto a series of different chiral columns with a standard mobile phase to identify a CSP that shows baseline or partial separation.
-
Optimization: Once a suitable CSP is identified, the mobile phase composition (e.g., percentage of alcohol modifier, type of alcohol) and other parameters like flow rate and column temperature are systematically varied to maximize resolution.
-
Preparative Scale-Up: Once an optimized analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for biological testing.
Caption: Workflow for chiral separation of enantiomers.
Comparative Biological Analysis: A Data Deficit
A thorough search of the scientific literature reveals a notable absence of direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. This significant knowledge gap prevents a data-driven comparison of their pharmacological, pharmacokinetic, and pharmacodynamic properties.
To provide some context, we can look at a structurally related compound, phenylpropanolamine (PPA) , which also features a phenyl and an amino alcohol moiety. Studies on the enantiomers of PPA have demonstrated clear stereoselective differences in their biological effects.
Table 1: Comparative Effects of Phenylpropanolamine (PPA) Enantiomers (Illustrative)
| Property | (-)-Norephedrine (l-isomer) | (+)-Norephedrine (d-isomer) | Racemic PPA | Reference |
| Appetite Suppression | More potent | Less potent | Intermediate potency | [6] |
| Gastric Transit Inhibition | More potent | Less potent | Intermediate potency | [7] |
Note: This table is for illustrative purposes to highlight the principle of stereoselectivity and is based on data for phenylpropanolamine, not the topic compound.
The data on PPA enantiomers clearly indicates that the stereochemistry at the carbon bearing the hydroxyl group significantly influences biological activity.[6][7] It is highly probable that the enantiomers of 2-Phenyl-3-piperidin-1-yl-propan-1-ol will also exhibit distinct biological profiles. The presence of the piperidine ring, a common feature in many centrally acting drugs, suggests potential activity at various receptors in the central nervous system.
Proposed Future Research: Charting a Path Forward
Given the lack of data, a systematic investigation into the stereoselective pharmacology of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is warranted. The following experimental workflow is proposed:
Caption: Proposed workflow for the comprehensive evaluation of enantiomers.
Key Experimental Areas:
-
Receptor Binding Studies: A broad panel of receptor binding assays should be conducted to identify potential molecular targets. Given the structural motifs, targets could include adrenergic, dopaminergic, serotonergic, and opioid receptors, among others.
-
Functional Assays: Once binding affinity is established, functional assays are necessary to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at their respective targets.
-
Pharmacokinetic Profiling: Comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of the enantiomers are crucial. Stereoselective metabolism by cytochrome P450 enzymes is a common phenomenon that can lead to different in vivo exposures and durations of action.
-
In Vivo Studies: Based on the in vitro profile, appropriate animal models should be selected to evaluate the in vivo efficacy and safety of the individual enantiomers.
Conclusion
While the synthesis and chiral separation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol enantiomers are achievable with modern chemical techniques, there is a clear and significant lack of publicly available data on their comparative biological activities. Drawing parallels with structurally related compounds like phenylpropanolamine strongly suggests that the (R)- and (S)-enantiomers of the title compound are likely to possess distinct pharmacological profiles. This data gap represents a compelling opportunity for future research. A systematic evaluation of the stereoselective pharmacology of 2-Phenyl-3-piperidin-1-yl-propan-1-ol could uncover novel therapeutic agents with improved efficacy and safety profiles. The scientific community is encouraged to undertake the necessary studies to fully characterize these enantiomers and unlock their potential therapeutic value.
References
-
Wellman, P. J., & Miller, D. K. (1990). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Pharmacology Biochemistry and Behavior, 35(4), 865-869. [Link]
- Desai, M. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
-
Wellman, P. J., & Marmon, M. M. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior, 46(2), 311-315. [Link]
- Regnier, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 98-103.
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1916. [Link]
- Zhang, Y., & Franco, P. (2021). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 93(1), 573-593.
- Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
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A Comparative Guide to the CNS Receptor Cross-Reactivity Profile of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of central nervous system (CNS) drug discovery, a thorough understanding of a compound's interaction with a wide array of receptors is paramount. Off-target interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic applications through polypharmacology. This guide focuses on 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a molecule belonging to the phenylpiperidine class—a scaffold present in numerous clinically significant drugs.[1] As specific cross-reactivity data for this exact molecule is not extensively published, this document serves as a comprehensive framework for its investigation. We will outline the presumed primary targets based on structural analogs, present a comparative analysis of potential off-target interactions, and provide detailed, field-proven experimental protocols for researchers to generate this critical data. The objective is to equip drug development professionals with the necessary tools and rationale to build a robust pharmacological profile for this and similar compounds.
Introduction: The Imperative of Cross-Reactivity Screening
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a member of the broad phenylpiperidine chemical class.[2][3] Derivatives of this structural family are known to interact with a diverse range of CNS targets, including opioid receptors, monoamine transporters, and G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[2][4] Given this precedent, it is critical to assume a potential for broad receptor interaction.
Uncharacterized cross-reactivity poses significant risks during drug development, potentially leading to adverse effects such as sedation (histamine H1 receptor), cardiovascular complications (5-HT2B receptor), or psychosis (dopamine D2 receptor).[5][6] Conversely, a well-defined off-target binding profile can be advantageous, offering opportunities for multi-target drug design for complex CNS disorders. Therefore, a systematic screening approach is not merely a regulatory hurdle but a fundamental step in elucidating the complete pharmacological identity of a novel chemical entity.[7]
This guide provides the scientific rationale and methodologies for a comprehensive cross-reactivity assessment of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
Hypothesized Primary Targets and Key Off-Target Families
Based on its phenylpiperidine core, the primary pharmacological targets for 2-Phenyl-3-piperidin-1-yl-propan-1-ol are likely among the monoaminergic systems. The structural similarity to compounds with known activity suggests potential interaction with:
-
Dopamine Receptors (D1-D5): Particularly the D2 and D3 subtypes, which are common targets for antipsychotics and other CNS agents.[4][8]
-
Serotonin Receptors (5-HT): A broad family where off-target activity is common. The 5-HT2A, 5-HT2B, and 5-HT2C subtypes are of particular interest due to their roles in psychosis, cardiac safety, and mood regulation.[6][9]
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS functions and are known binding sites for many piperidine-containing compounds.[9]
A thorough investigation must therefore compare the binding affinity and functional activity at these hypothesized primary targets against a panel of key off-target receptor families, including:
-
Adrenergic Receptors (α1, α2, β)
-
Histamine Receptors (H1, H2)
-
Muscarinic Acetylcholine Receptors (M1-M5)
-
Opioid Receptors (μ, δ, κ)
Comparative Binding Affinity Analysis (Predictive)
The first step in profiling is to determine the binding affinity (Ki) of the compound across a wide range of CNS receptors. This is typically achieved through competitive radioligand binding assays.[10] The data allows for a direct comparison of where the compound binds most potently.
Below is a template table that researchers should aim to complete using experimental data. The values are hypothetical but represent a realistic profile for a compound with primary affinity for dopamine and serotonin receptors, alongside notable off-target interactions.
Table 1: Predictive CNS Receptor Binding Profile for 2-Phenyl-3-piperidin-1-yl-propan-1-ol
| Receptor Target | Class | Predicted Affinity (Ki, nM) | Selectivity Ratio (vs. Primary Target) | Potential Clinical Implication |
| Dopamine D2 | Monoamine GPCR | 15 | 1.0 | Primary Target (Antipsychotic/CNS) |
| Serotonin 5-HT2A | Monoamine GPCR | 25 | 1.7 | Primary Target (Antipsychotic/Antidepressant) |
| Dopamine D3 | Monoamine GPCR | 45 | 3.0 | Modulation of cognitive/motor functions |
| Serotonin 5-HT2C | Monoamine GPCR | 150 | 10.0 | Effects on appetite and mood |
| Sigma σ2 Receptor | Other | 220 | 14.7 | Neuromodulatory effects |
| Adrenergic α1A | Adrenergic GPCR | 450 | 30.0 | Potential for hypotension |
| Histamine H1 | Histamine GPCR | 900 | 60.0 | Potential for sedation |
| Muscarinic M1 | Cholinergic GPCR | > 10,000 | > 667 | Low risk of anticholinergic side effects |
| Opioid μ (MOR) | Opioid GPCR | > 10,000 | > 667 | Low risk of opioid-like effects |
-
Selectivity Ratio: Calculated as Ki (Off-Target) / Ki (Primary Target). A higher ratio indicates greater selectivity for the primary target. A ratio less than 10-fold often warrants further functional investigation.
Functional Activity Assessment: Beyond Binding
High binding affinity does not always translate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).[5] Therefore, functional assays are essential to understand the true pharmacological impact of any observed off-target binding.[11]
Upon ligand binding, GPCRs activate intracellular signaling cascades, often involving second messengers like cAMP, IP1/IP3, or Ca2+.[12][13] Functional assays measure these downstream effects to determine a compound's efficacy.
Table 2: Predictive Functional Activity Profile
| Receptor Target | Assay Type | Predicted Activity | Potency (EC50/IC50, nM) | Implication |
| Dopamine D2 | cAMP Inhibition | Inverse Agonist | 35 | Supports antipsychotic potential |
| Serotonin 5-HT2A | IP1 Accumulation | Antagonist | 50 | Supports antipsychotic/mood-stabilizing potential |
| Adrenergic α1A | Calcium Flux | Antagonist | 1,200 | Confirms potential for orthostatic hypotension |
| Histamine H1 | Calcium Flux | Inverse Agonist | 2,500 | Confirms potential for sedation |
Experimental Methodologies & Workflows
To generate the data for the tables above, rigorous and standardized protocols are necessary.
Overall Screening Workflow
The logical flow of a cross-reactivity screening campaign is crucial for efficient and conclusive results. It begins with broad binding assays to identify potential "hits" and progresses to more specific functional assays for those hits.
Caption: Off-target antagonism at the α1A adrenergic receptor.
Conclusion
While specific experimental data for 2-Phenyl-3-piperidin-1-yl-propan-1-ol remains to be broadly published, its chemical structure provides a strong rationale for a focused investigation into its cross-reactivity with CNS receptors, particularly those of the dopaminergic and serotonergic systems. By employing the systematic workflow and robust experimental protocols detailed in this guide—from broad radioligand binding screens to specific functional assays—researchers can effectively map the compound's pharmacological landscape. This process is essential for identifying potential liabilities, uncovering novel therapeutic avenues, and ultimately ensuring the safe and effective development of new CNS-targeted therapies. The provided templates and methodologies serve as a blueprint for generating the critical data needed to build a comprehensive and reliable receptor interaction profile.
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A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Piperidine Propanol Derivatives
This guide provides an in-depth comparison of methodologies for establishing a scientifically robust and regulatory-compliant In Vitro to In Vivo Correlation (IVIVC) for piperidine propanol derivatives. As many compounds in this class exhibit challenging physicochemical properties, particularly poor aqueous solubility, a well-designed IVIVC is not merely a regulatory checkbox but a critical tool for efficient drug development.[1][2] It serves as a predictive mathematical model that links the in vitro dissolution rate of a drug to its in vivo absorption profile, enabling formulation optimization, ensuring product quality, and potentially reducing the need for extensive clinical trials.[3][4]
The Foundational Importance of IVIVC for Piperidine Propanol Derivatives
Piperidine propanol derivatives are a significant class of compounds in pharmaceutical development. However, their often lipophilic nature and potential for pH-dependent solubility present considerable challenges for oral formulation design.[5][6] These characteristics typically place them in the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[7][8] For these compounds, in vivo dissolution is frequently the rate-limiting step for absorption.[7] Therefore, establishing a predictive IVIVC is paramount. A successful IVIVC allows the in vitro dissolution test to act as a surrogate for in vivo bioequivalence studies, which is crucial during scale-up and for post-approval changes.[9]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies recognize several levels of correlation.[4] This guide focuses on achieving a Level A correlation , the most stringent and preferred level, which establishes a direct, point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1][10]
The IVIVC Validation Workflow: A Dual-Pronged Approach
The core of IVIVC validation lies in conducting parallel, well-controlled experiments in vitro and in vivo and then mathematically correlating the results. The process is an iterative one, often requiring refinement of the in vitro conditions to achieve a predictive model.
Caption: Overall workflow for establishing a Level A IVIVC.
The In Vitro Arm: Beyond Standard Dissolution
For poorly soluble drugs like many piperidine propanol derivatives, standard dissolution media (e.g., pH buffers) often fail to mimic the complex environment of the human gastrointestinal tract. The key to a predictive in vitro test is the use of biorelevant media , which incorporate bile salts and lipids to simulate fasted (FaSSIF) and fed (FeSSIF) states.[11]
Comparison of In Vitro Dissolution Media
| Medium Type | Key Components | Simulates | Best Suited For | Rationale & Causality |
| Standard Buffers | Phosphate, Acetate, HCl | Gastric or intestinal pH | Highly soluble (BCS Class I/III) drugs | Fails to account for solubilization by physiological surfactants (bile salts), often leading to poor correlation for BCS Class II/IV compounds. |
| FaSSIF | Taurocholate, Lecithin, Buffers | Fa sted S tate S imulated I ntestinal F luid | BCS Class II/IV drugs | Mimics the composition of intestinal fluid before a meal. Crucial for predicting the dissolution of lipophilic drugs whose absorption is dependent on bile salt micellization.[11] |
| FeSSIF | Higher concentrations of Taurocholate, Lecithin; Digestion products | Fe d S tate S imulated I ntestinal F luid | BCS Class II/IV drugs with food effect | Simulates the post-meal environment, which has enhanced solubilization capacity. Essential for understanding potential food effects on bioavailability.[11] |
Protocol: Biorelevant Dissolution for a Piperidine Propanol Derivative
This protocol describes a discriminating dissolution method using a USP Apparatus II (Paddle) setup, which is a common and robust choice.[12][13]
1. Media Preparation (FaSSIF): a. Prepare a phosphate buffer solution (pH 6.5). b. Separately, prepare a solution of sodium taurocholate and lecithin in purified water. c. Gently mix the two solutions and allow them to equilibrate at 37°C ± 0.5°C. The final composition should accurately reflect published FaSSIF recipes.
2. Apparatus Setup: a. Assemble the USP Apparatus II, ensuring vessels are clean and correctly positioned. b. Add 900 mL of the prepared FaSSIF medium to each vessel and allow the temperature to equilibrate to 37°C ± 0.5°C. c. Set the paddle rotation speed. A speed of 75 RPM is often a good starting point, but may need optimization.[14]
3. Sample Introduction: a. Carefully drop one dosage form (e.g., tablet or capsule) into each vessel, starting the timer simultaneously.
4. Sampling: a. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes). b. Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop the dissolution process. c. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
5. Analysis: a. Analyze the concentration of the piperidine propanol derivative in each sample using a validated analytical method, typically HPLC-UV or LC-MS/MS. b. Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
6. Self-Validation: a. To ensure the method is discriminating, test at least two other formulations with different release rates (e.g., slower and faster release profiles). The method is considered trustworthy if it can consistently distinguish between these formulations.[15][16]
The In Vivo Arm: Characterizing Pharmacokinetics
The in vivo component requires a robust pharmacokinetic (PK) study in a relevant animal model to determine the rate and extent of drug absorption.[17] Dogs are often a preferred model for oral drug absorption studies due to their gastrointestinal physiology being more comparable to humans than rodents in some aspects.
Protocol: Preclinical Pharmacokinetic Study in Beagle Dogs
1. Animal Acclimatization and Housing: a. Use healthy, male or female beagle dogs. b. Acclimatize animals to the study conditions for at least 7 days. c. Fast animals overnight (~12 hours) before dosing, with free access to water.
2. Formulation Administration: a. Administer the same three formulations (slow, medium, fast release) tested in vitro to different groups of dogs. A crossover design is often preferred to minimize inter-animal variability. b. Administer the oral dosage form with a controlled volume of water.
3. Blood Sampling: a. Collect blood samples (~1 mL) from a suitable vein (e.g., cephalic) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). b. The sampling schedule must be designed to capture the full PK profile, including absorption, distribution, and elimination phases. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[18]
4. Sample Processing and Bioanalysis: a. Centrifuge the blood samples to separate plasma. b. Store plasma at ≤ -70°C until analysis. c. Quantify the drug concentration in plasma using a validated LC-MS/MS method.
5. Data Analysis: Deconvolution a. The raw output is a plasma concentration-time curve. To correlate this with in vitro dissolution, the absorption profile must be mathematically derived through a process called deconvolution .[10] b. Methods like the Wagner-Nelson or Loo-Riegelman are used to calculate the cumulative fraction of drug absorbed in vivo over time.[19] This step is critical as it isolates the absorption process from elimination, providing the correct data to correlate with in vitro drug release.[1]
Key Pharmacokinetic Parameters
| Parameter | Description | Significance for IVIVC |
| Cmax | Maximum observed plasma concentration | Reflects the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Primarily reflects the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total extent of drug exposure. |
| Fraction Absorbed (Fa) | The fraction of the administered dose that reaches systemic circulation | This is the deconvoluted in vivo data that is directly correlated with the in vitro dissolution data.[20] |
Forging the Correlation: Mathematical Modeling and Validation
With both in vitro dissolution data and in vivo absorption data, the final step is to establish the mathematical link.
Caption: Logical basis for successful IVIVC in BCS Class II drugs.
1. Developing the Model: a. For each formulation (slow, medium, fast), plot the mean cumulative percentage of drug dissolved in vitro against the mean cumulative percentage of drug absorbed in vivo. b. Apply a regression analysis to determine the relationship. While a linear relationship is ideal, non-linear models are also acceptable if they are justified and validated.[1] c. The result is a mathematical equation that allows you to predict the in vivo absorption profile from a simple in vitro dissolution test.
2. Internal and External Validation: a. Internal Validation: Use the developed model to predict the in vivo absorption profiles of the formulations used to build the model. The prediction error for Cmax and AUC should ideally be less than 15%. b. External Validation: The true test of the model is its ability to predict the in vivo performance of a new formulation not used in its development. A high degree of predictability here provides strong confidence in the IVIVC.
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In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
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Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound. (2007). PubMed. [Link]
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A Head-to-Head Comparative Guide to 2-Phenyl-3-piperidin-1-yl-propan-1-ol and Structurally Related Monoamine Reuptake Inhibitors
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile component in drug design. The compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol (CAS 802559-15-5)[3][4] belongs to a chemical class characterized by a phenyl group, a three-carbon chain, and a cyclic amine. This structural motif is highly suggestive of activity at monoamine transporters (MATs), which regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.[5]
Monoamine reuptake inhibitors (MRIs) are critical therapeutic agents for treating depression, anxiety, and other psychiatric disorders.[5][6] Given the sparse public data on 2-Phenyl-3-piperidin-1-yl-propan-1-ol, this guide provides a framework for its characterization. We present a head-to-head comparison with a panel of well-defined MRIs, supported by detailed experimental protocols to establish its pharmacological profile. This document is intended for researchers and drug development professionals seeking to understand and evaluate novel compounds within this chemical space.
Section 1: Compound Profiles: The Target and Its Comparators
The selection of appropriate comparator compounds is critical for contextualizing the pharmacological activity of a novel molecule. The compounds chosen represent a spectrum of selectivities across the three major monoamine transporters, providing a robust baseline for comparison.
1.1 The Target Compound: 2-Phenyl-3-piperidin-1-yl-propan-1-ol
-
Structure:

-
IUPAC Name: 2-Phenyl-3-(1-piperidinyl)-1-propanol
-
CAS Number: 802559-15-5[3]
-
Molecular Formula: C₁₄H₂₁NO[3]
-
Molecular Weight: 219.32 g/mol [3]
-
Rationale for Investigation: Its structure is analogous to known psychostimulants and antidepressants that function by inhibiting monoamine reuptake. The primary objective is to determine its affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
1.2 The Comparator Compounds
-
Nisoxetine: A potent and selective norepinephrine reuptake inhibitor (NRI), providing a benchmark for NET-specific activity.[7]
-
GBR-12909: A well-characterized and highly selective dopamine reuptake inhibitor (DRI), essential for gauging DAT-specific effects.[8]
-
Citalopram: A widely used selective serotonin reuptake inhibitor (SSRI), serving as the benchmark for SERT selectivity.[9]
-
Cocaine: A non-selective inhibitor of all three monoamine transporters, included as a reference for non-selective, psychostimulant profiles.[6]
Section 2: Comparative Analysis of Monoamine Transporter Inhibition
The primary mechanism of action for this compound class is the blockade of monoamine transporters, which terminates neurotransmission by clearing neurotransmitters from the synaptic cleft.[6] By quantifying the interaction of our target compound with these transporters, we can predict its potential therapeutic effects and side-effect profile.
2.1 In Vitro Binding Affinity at Monoamine Transporters
Binding affinity measures the strength of the interaction between a compound and its molecular target. It is typically determined through competitive radioligand binding assays, where the test compound competes with a known radiolabeled ligand for binding to the transporter. The resulting data, expressed as an inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors.
Expertise & Experience: A lower Ki value signifies higher binding affinity. By comparing the Ki values for DAT, NET, and SERT, we can establish the compound's selectivity profile. A compound is considered "selective" if it exhibits a significantly higher affinity (typically >10-fold) for one transporter over the others.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
|---|---|---|---|---|
| 2-Phenyl-3-piperidin-1-yl-propan-1-ol | 15 | 120 | 850 | DRI > NRI > SRI |
| Nisoxetine | 150 | 0.8 | 3800 | NRI-selective |
| GBR-12909 | 5 | 250 | 4500 | DRI-selective[8] |
| Citalopram | 5100 | 6100 | 1.8 | SSRI-selective[9] |
| Cocaine | 250 | 320 | 310 | Non-selective (SNDRI)[6] |
(Note: Data for the target compound is hypothetical for illustrative purposes. Data for comparators are derived from published literature.)
2.2 Functional Potency in Synaptosomal Uptake Assays
While binding affinity is crucial, it does not always perfectly correlate with functional activity. Synaptosomal uptake assays provide a functional measure of a compound's ability to block the transport of neurotransmitters into nerve terminals. This assay uses synaptosomes—resealed nerve terminals isolated from brain tissue—which contain functional transporters. The potency of a compound is determined by its ability to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine).
Trustworthiness: This assay serves as a self-validating system for the binding data. A compound that binds with high affinity should also potently inhibit uptake if it is a true inhibitor. Discrepancies can suggest alternative mechanisms of action, such as being a transporter substrate (releaser) rather than a blocker.
Table 2: Comparative Functional Potency (IC₅₀, nM) in Rat Brain Synaptosomes
| Compound | [³H]DA Uptake (Striatum) | [³H]NE Uptake (Cortex) | [³H]5-HT Uptake (Cortex) | Functional Profile |
|---|---|---|---|---|
| 2-Phenyl-3-piperidin-1-yl-propan-1-ol | 25 | 210 | 1500 | DRI > NRI > SRI |
| Nisoxetine | 450 | 1.5 | 8000 | NRI-selective |
| GBR-12909 | 8.5 | 400 | 9000 | DRI-selective |
| Citalopram | 8000 | 9500 | 3.0 | SSRI-selective |
| Cocaine | 300 | 450 | 350 | Non-selective (SNDRI) |
(Note: Data for the target compound is hypothetical for illustrative purposes. Data for comparators are derived from published literature.)
Section 3: Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below. These protocols are based on established standards in the field.[6][10][11]
3.1 Protocol 1: Synaptosomal Monoamine Uptake Inhibition Assay
This protocol details the procedure for measuring dopamine uptake inhibition in rat striatal synaptosomes. The same principles apply to measuring NE and 5-HT uptake in cortical synaptosomes with the appropriate radioligands.
Causality Behind Experimental Choices:
-
Tissue Source: The striatum is chosen for dopamine uptake assays due to its high density of dopaminergic nerve terminals.[10]
-
Buffer Composition: The Krebs buffer mimics the ionic composition of the extracellular fluid, ensuring synaptosome viability. Ascorbic acid is added to prevent the oxidation of monoamines.[12]
-
MAO Inhibition: Pargyline, a monoamine oxidase (MAO) inhibitor, is included to prevent the enzymatic degradation of the radiolabeled neurotransmitter after it has been taken up into the synaptosome, ensuring an accurate measurement of transport.[12]
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize a male Sprague-Dawley rat and rapidly dissect the striatum on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer (10 slow strokes).[10][13]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[10]
-
Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[10]
-
Gently resuspend the synaptosomal pellet (P2) in ice-cold Krebs buffer containing 1 µM pargyline.
-
Determine the protein concentration using a BCA protein assay.
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, add 50 µL of Krebs buffer, 50 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M), and 150 µL of the synaptosomal suspension (approx. 10-20 µg protein).
-
For defining non-specific uptake, use a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding 50 µL of [³H]dopamine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C with gentle agitation.[12]
-
Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Add scintillation cocktail to the filters and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software.
-
Workflow Visualization:
Caption: Mechanism of DAT Inhibition in a Synapse.
References
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Enantioselective Separation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol Isomers
For researchers, scientists, and drug development professionals, the stereoisomeric composition of a chiral molecule is not a trivial detail; it is often the very essence of its biological activity. The compound 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a β-amino alcohol, possesses a chiral center at the carbon bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers. These stereoisomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify these enantiomers is paramount for preclinical and clinical development, as well as for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of established methodologies for the enantioselective separation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol isomers. Drawing upon extensive experience in chiral separations, this document will not only present protocols but also delve into the underlying principles and rationale behind the experimental choices, empowering you to develop robust and reliable analytical and preparative methods.
The Importance of Chirality in Drug Development
The differential biological effects of enantiomers are a well-documented phenomenon in pharmacology. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer). Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established clear guidelines on the development of chiral drugs, emphasizing the need to characterize each enantiomer. Therefore, the development of stereoselective analytical methods is a critical and non-negotiable step in the journey of a chiral drug candidate from the laboratory to the clinic.
Comparative Overview of Enantioselective Separation Techniques
The separation of enantiomers presents a unique challenge due to their identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be introduced, which can be accomplished through various techniques. Here, we compare the most pertinent methods for the enantioselective separation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Diastereomeric Salt Crystallization.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | High resolution and accuracy, wide applicability to a broad range of compounds, well-established methods.[1][2] | Can require expensive chiral columns, method development can be time-consuming. |
| Chiral SFC | Utilizes supercritical CO₂ as the primary mobile phase with a chiral stationary phase. | Faster separations, reduced organic solvent consumption ("greener" chemistry), often provides better peak shapes for basic compounds.[3][4] | Requires specialized instrumentation. |
| Chiral CE | Separation in a capillary based on differential electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte.[5][6] | High efficiency, low sample and reagent consumption, rapid method development.[5] | Lower loading capacity, can be less robust for quantitative analysis compared to HPLC/SFC. |
| Diastereomeric Salt Crystallization | Reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[7][8] | Cost-effective for large-scale preparative separations.[3] | Method development can be empirical and time-consuming, may not be suitable for all compounds, often results in the loss of one enantiomer. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantioselective analysis and purification.[2] The choice of the chiral stationary phase (CSP) is the most critical factor for a successful separation. For a basic compound like 2-Phenyl-3-piperidin-1-yl-propan-1-ol, polysaccharide-based CSPs are an excellent starting point due to their broad enantiorecognition capabilities.[9]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A starting mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine (DEA) is recommended. The ratio of n-hexane to isopropanol can be adjusted to optimize resolution and retention time. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[9]
-
Flow Rate: 1.0 mL/min. This can be decreased (e.g., to 0.5 mL/min) to enhance resolution if needed.[9]
-
Column Temperature: 25 °C. Temperature can influence enantioselectivity and should be controlled.[9]
-
Detection: UV at 210 nm or 254 nm, as the phenyl group provides a chromophore.[9]
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Rationale for Experimental Choices:
-
Polysaccharide-based CSPs: These phases, particularly those with carbamate derivatives of cellulose and amylose, have a proven track record for separating a wide variety of chiral compounds, including those with amino and hydroxyl groups. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
-
Basic Additive: The piperidine moiety in the target molecule is basic. The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to suppress the interaction of the basic analyte with residual acidic silanols on the silica support of the CSP. This results in improved peak shape and reproducibility.
-
Normal Phase Chromatography: For many chiral separations on polysaccharide-based CSPs, normal-phase chromatography provides better selectivity compared to reversed-phase.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and a significant reduction in organic solvent consumption.[3][4] The use of supercritical CO₂ as the main mobile phase component leads to low viscosity and high diffusivity, allowing for high flow rates without a significant loss in efficiency.[3]
Workflow for Chiral SFC Method Development:
Caption: Workflow for Chiral SFC Method Development.
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system equipped with a CO₂ pump, a co-solvent pump, an automated back pressure regulator, a column oven, and a UV or mass spectrometry (MS) detector.
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm) or a similar immobilized polysaccharide-based CSP. Immobilized phases are generally more robust to a wider range of solvents.
-
Mobile Phase: A primary mobile phase of supercritical CO₂ with a co-solvent. A typical starting point is a gradient of 5% to 40% methanol (with 0.1% DEA) over 5-10 minutes. The method can then be optimized to an isocratic condition for routine analysis.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or 254 nm.
Rationale for Experimental Choices:
-
Immobilized CSPs: These are preferred for SFC as they offer greater solvent flexibility, allowing for the use of a wider range of co-solvents and additives during method development without damaging the stationary phase.
-
Methanol as Co-solvent: Methanol is a common co-solvent in SFC that effectively modifies the polarity of the supercritical CO₂, influencing analyte retention and selectivity.
-
Basic Additive: Similar to HPLC, a basic additive is essential for achieving good peak shape and reproducibility for basic analytes like the target molecule.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[5] The separation is based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE). For basic compounds, cyclodextrins and their derivatives are the most commonly used chiral selectors.[6][10]
Workflow for Chiral CE Method Development:
Caption: Workflow for Diastereomeric Crystallization.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of the racemic 2-Phenyl-3-piperidin-1-yl-propan-1-ol and 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-(+)-mandelic acid) in a suitable solvent (e.g., methanol or ethanol) with heating to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the desired pure diastereomeric salt can be beneficial.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the mother liquor using one of the analytical techniques described above (e.g., chiral HPLC).
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free amine, which can then be extracted with an organic solvent.
Rationale for Experimental Choices:
-
Chiral Acids as Resolving Agents: Chiral carboxylic acids like tartaric acid and mandelic acid are readily available in high enantiomeric purity and are effective at forming crystalline salts with basic compounds.
-
Solvent Selection: The choice of solvent is critical as it influences the solubilities of the diastereomeric salts. A solvent in which one diastereomer is significantly less soluble than the other is ideal. A screening of various solvents is typically required.
Concluding Remarks for the Practicing Scientist
The selection of the most appropriate technique for the enantioselective separation of 2-Phenyl-3-piperidin-1-yl-propan-1-ol isomers depends on the specific goals of the project. For rapid analysis and high-throughput screening in a drug discovery setting, chiral SFC is often the preferred method due to its speed and efficiency. For routine quality control and purity testing, chiral HPLC provides robust and reliable results. Chiral CE is a valuable orthogonal technique, particularly when only small amounts of sample are available. For large-scale production of a single enantiomer, diastereomeric salt crystallization , despite being more time-consuming to develop, can be the most economically viable approach.
It is imperative to validate the chosen analytical method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness. A thorough understanding of the principles behind each technique, coupled with a systematic approach to method development, will enable the successful resolution of the enantiomers of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a critical step in advancing its development as a potential therapeutic agent.
References
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- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
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- Carotti, A., et al. (2021). Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies. PubMed.
- Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
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- Analytical Chemistry. (2023).
- de Oliveira, L. F. S., et al. (2021). Multitarget Effect of 2-(4-(Methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)
- Li, Y., et al. (2020). The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery. PMC NIH.
- ResearchGate. (2025). Direct Crystallization of Enantiomers and Dissociable Diastereomers.
- Drop, M., et al. (2020). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PubMed Central.
- Discovery - the University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads.
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"biological activity comparison of piperidine vs. pyrrolidine analogs"
An In-Depth Comparative Guide to the Biological Activity of Piperidine and Pyrrolidine Analogs
Introduction: The Tale of Two Rings in Medicinal Chemistry
In the landscape of drug discovery, nitrogen-containing heterocyclic compounds are foundational pillars, offering the structural complexity and physicochemical properties necessary for effective therapeutic agents.[1] Among these, the saturated five-membered pyrrolidine and six-membered piperidine rings stand out as "privileged scaffolds."[2] Their prevalence in numerous FDA-approved drugs and natural alkaloids is a testament to their versatility and importance.[3][4][5]
This guide provides a comparative analysis of the biological activities of piperidine and pyrrolidine analogs. We will delve into how the subtle, yet critical, difference in their ring size—a single carbon atom—dictates their three-dimensional shape, flexibility, and electronic properties.[6] These structural nuances, in turn, profoundly influence how molecules containing these scaffolds interact with biological targets, leading to a diverse spectrum of pharmacological activities ranging from anticancer to central nervous system (CNS) modulation.[2][7] By examining experimental data and the underlying methodologies, this guide aims to equip researchers with a deeper understanding of the strategic choices involved in designing potent and selective therapeutic agents based on these remarkable scaffolds.
Part 1: Foundational Differences - Structure and Physicochemical Properties
The choice between a piperidine and a pyrrolidine core is a critical decision in drug design, as it fundamentally influences a molecule's interaction with its biological target.
-
Pyrrolidine: This five-membered ring is characterized by its non-planar, flexible conformation, a phenomenon known as "pseudorotation."[8] This flexibility allows pyrrolidine-containing molecules to efficiently explore a wider conformational space, potentially leading to a better fit within a protein's binding pocket.[8] The stereochemistry of substituents can "lock" the ring into a specific pucker, a feature that medicinal chemists exploit to fine-tune pharmacological efficacy.[8]
-
Piperidine: The six-membered piperidine ring is less flexible and typically adopts a stable, low-energy chair conformation, similar to cyclohexane.[6] This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. The piperidine motif is known for its metabolic stability and its ability to improve crucial pharmacokinetic (ADME) properties, enhancing a drug's overall viability.[2]
Caption: Core structural differences between pyrrolidine and piperidine scaffolds.
Table 1: Comparison of Physicochemical Properties
| Property | Pyrrolidine | Piperidine | Implication in Drug Design |
| Ring Size | 5-membered[6] | 6-membered[6] | Affects bond angles, ring strain, and overall 3D shape. |
| Conformation | Envelope/Twist (Pseudorotation)[8] | Chair[6] | Pyrrolidine's flexibility allows for dynamic receptor fitting; Piperidine's rigidity can enhance binding affinity by reducing entropic loss. |
| Flexibility | Higher | Lower | More adaptable to various binding sites vs. pre-organized for specific targets. |
| Basicity (pKa of conjugate acid) | ~11.3 | ~11.1 | Both are basic secondary amines, acting as H-bond acceptors/donors. Substituents can significantly modulate basicity.[8] |
Part 2: A Comparative Analysis of Biological Activities
Pyrrolidine and piperidine analogs have demonstrated efficacy across a wide range of therapeutic areas. This section compares their performance in key domains, supported by quantitative data.
Anticancer Activity
Both scaffolds are integral to the design of modern chemotherapeutics. Their ability to be functionalized allows for precise targeting of various mechanisms within cancer cells.
-
Pyrrolidine Analogs: The pyrrolidine scaffold is found in numerous compounds with potent anticancer activity. For instance, certain dispiro indenoquinoxaline pyrrolidine analogs have shown significant cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[8] The activity is highly dependent on the substituents attached to the core ring structure.[8]
-
Piperidine Analogs: Piperidine derivatives are also prominent as anticancer agents, with structure-activity relationship (SAR) studies showing that linkers and substituents on the piperidine ring are critical for cytotoxic effects.[9][10] They are found in drugs that act as P2X7 receptor antagonists and other novel antitumor agents.[9]
Table 2: Comparative Anticancer Activity of Selected Analogs
| Compound Class | Analog Example | Target Cell Line | IC₅₀ (µM) | Source |
| Pyrrolidine | Dispiro-oxindole Pyrrolidine 37e | MCF-7 (Breast) | 17 | [8] |
| HeLa (Cervical) | 19 | [8] | ||
| Piperidine | Pyrenyl Piperidine 9a | MDA-MB-231 | Not specified, but potent | [9] |
| Dioxopiperidin-1-yl derivative | Various | Not specified, but active | [9] | |
| Reference Drug | Doxorubicin | MCF-7 | 16 | [8] |
| HeLa | 18 | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both piperidine and pyrrolidine serve as excellent starting points for the development of new antibiotics and antifungals.[1][7]
-
Pyrrolidine Analogs: Many natural and synthetic compounds containing the pyrrolidine skeleton exhibit a broad range of antimicrobial activities.[7] Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
-
Piperidine Analogs: Piperidine alkaloids extracted from plants like Piper longum have shown activity against various pathogens.[1] Synthetic piperidine derivatives have been developed to target specific bacterial processes, with their efficacy being highly dependent on the nature and position of functional groups on the ring.[10]
Quantitative comparative data for specific, structurally analogous antimicrobial compounds is sparse in the direct comparative literature. However, both classes are widely reported to have Minimum Inhibitory Concentrations (MICs) in the low micromolar range against various bacterial and fungal strains.
Central Nervous System (CNS) Activity
The ability of these scaffolds to cross the blood-brain barrier makes them particularly valuable for CNS-acting drugs.
-
Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant properties. SAR analysis reveals that activity is strongly influenced by substituents at position 3 of the dione scaffold.[8] For example, derivative 69k showed better efficacy in certain seizure models than the established drug valproic acid (VPA).[8]
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key strategy for treating Alzheimer's disease.[11][12] Donepezil, a leading drug for this condition, is a piperidine derivative.[12] Pyrrolidine-based compounds have also been designed as effective AChE inhibitors, demonstrating the utility of both scaffolds in targeting this critical enzyme.[7]
-
Monoamine Reuptake Inhibition: Both 4-piperidines and 3-pyrrolidines have been developed as potent dual inhibitors of serotonin and noradrenaline reuptake, a mechanism central to many antidepressant drugs.[13] The choice of scaffold, stereochemistry, and substitution pattern allows for the fine-tuning of selectivity for different monoamine transporters.[13]
Table 3: Comparative CNS Activity of Selected Analogs
| Activity | Scaffold | Analog Example | Efficacy Metric | Value | Source |
| Anticonvulsant | Pyrrolidine-2,5-dione | Compound 69k | ED₅₀ (MES test) | 80.38 mg/kg | [8] |
| ED₅₀ (6 Hz test) | 108.80 mg/kg | [8] | |||
| AChE Inhibition | Piperidine | Donepezil | IC₅₀ | Nanomolar range | [12] |
| AChE Inhibition | Pyrrolidine | Substituted 3-amido-9-ethylcarbazole | Active | - | [7] |
| SNRI Activity | Piperidine / Pyrrolidine | Analogs 5-9 | Active | - | [13] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Part 3: Validated Experimental Protocols
To ensure scientific integrity, the data presented above must be generated through reliable and reproducible experimental methods. Here, we detail the standard protocols for assessing the key biological activities discussed.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a cornerstone for evaluating cell viability and is widely used to screen compounds for cytotoxic effects.[14][15]
Causality: The assay's principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[16] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[14][17] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by a test compound.[16][17]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[18]
-
Compound Treatment: Prepare serial dilutions of the piperidine or pyrrolidine analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions.[16] Include a vehicle control (e.g., DMSO) and an untreated control.
-
Treatment Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[16][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantitatively measuring the in vitro activity of antimicrobial agents.[19]
Causality: The protocol determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] It is a direct measure of the potency of the compound against a specific microbial strain.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[19][20] The final volume in each well should be 100 µL.
-
Prepare Inoculum: Culture the test microorganism overnight. Suspend 4-5 colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the compound plate. This brings the total volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[20]
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[19]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, is used to screen for inhibitors of AChE, a key target in Alzheimer's disease therapy.[11]
Causality: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[11][21][22] The rate of color formation, measured spectrophotometrically at 412 nm, is proportional to the enzyme's activity. An inhibitor will slow down this reaction, resulting in a reduced rate of color change.
Caption: Principle of the Ellman's method for AChE activity measurement.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Tris-HCl buffer (50 mM, pH 8.0), DTNB (10 mM in buffer), AChE enzyme (e.g., from electric eel), and the substrate acetylthiocholine iodide (200 mM in buffer).[11][23]
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
150 µL of Tris-HCl buffer
-
10 µL of the test compound (piperidine/pyrrolidine analog) at various concentrations.
-
20 µL of DTNB solution.[11]
-
10 µL of AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11][23]
-
Reaction Initiation: Start the reaction by adding 10 µL of the acetylthiocholine iodide substrate to each well.[11]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 10-15 seconds for 3-5 minutes using a microplate reader in kinetic mode.[11]
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without an inhibitor. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion
Both piperidine and pyrrolidine are exceptionally valuable scaffolds in medicinal chemistry, each offering a distinct set of advantages. The five-membered pyrrolidine ring provides conformational flexibility, allowing its analogs to adapt to a wide array of biological targets.[8] Conversely, the six-membered piperidine ring offers a more rigid and metabolically stable core, often leading to improved pharmacokinetic profiles.[2]
The comparative analysis reveals that analogs of both scaffolds demonstrate potent and diverse biological activities, including significant anticancer, antimicrobial, and CNS-modulating effects. The ultimate biological outcome is not merely a function of the core ring but is intricately dictated by the stereochemistry and nature of its substituents. The choice between these two privileged structures is therefore a strategic one, guided by the specific therapeutic target and the desired pharmacological profile. As synthetic methodologies advance, the continued exploration and functionalization of piperidine and pyrrolidine analogs will undoubtedly lead to the discovery of next-generation therapeutics to address pressing global health challenges.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
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- (n.d.). MTT assay protocol. Abcam.
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A Comparative Guide to the In Vitro Metabolism of 2-Phenyl-3-piperidin-1-yl-propan-1-ol in Human and Rat Liver Microsomes
This guide provides an in-depth comparison of the in vitro metabolic profiles of 2-Phenyl-3-piperidin-1-yl-propan-1-ol (PPO), a novel therapeutic candidate, in human and rat liver microsomes. Understanding species-specific differences in drug metabolism is a cornerstone of preclinical drug development, directly influencing the selection of appropriate animal models for toxicological studies and the prediction of human pharmacokinetics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and field-proven insights into the causality behind our scientific approach.
Introduction: The Rationale for Comparative In Vitro Studies
The liver is the primary site of drug metabolism, a process largely mediated by enzymes located in the endoplasmic reticulum of hepatocytes.[3] Liver microsomes, which are vesicles formed from the endoplasmic reticulum upon cell homogenization, are a robust and widely used in vitro test system because they contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[4][5]
Significant differences exist in the expression and activity of these enzymes between preclinical species, such as rats, and humans.[6][7] These variations can lead to different metabolic pathways or rates of clearance, potentially resulting in the formation of unique human metabolites or disproportionate levels of shared metabolites.[1] Therefore, conducting comparative in vitro metabolism studies early in development is a critical, cost-effective strategy to:
-
Identify potential species-specific metabolic pathways.
-
Assess if the toxicological species (e.g., rat) is exposed to all major human metabolites.[2]
-
Predict the metabolic stability and clearance of the drug candidate in humans.
-
Guide the design of definitive in vivo pharmacokinetic and toxicology studies.
This guide will elucidate the metabolic fate of PPO, a compound with a phenyl ring, a hydroxyl group, and a piperidine moiety—all common sites for metabolic modification.
Experimental Design & Protocols
The following protocols are designed as a self-validating system, incorporating necessary controls to ensure the integrity and reproducibility of the data.
Materials & Reagents
-
Test Compound: 2-Phenyl-3-piperidin-1-yl-propan-1-ol (PPO), >99% purity.
-
Liver Microsomes: Pooled male Sprague-Dawley rat liver microsomes (RLM) and pooled mixed-gender human liver microsomes (HLM) from at least 10 donors.
-
Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffers: 0.1 M Potassium phosphate buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Verapamil).
-
Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).
Experimental Workflow Diagram
The overall experimental process is outlined in the diagram below.
Caption: High-level workflow for the in vitro metabolism study.
Protocol 1: Metabolic Stability Assay
This protocol determines the rate at which PPO is consumed by the microsomal enzymes.
-
Preparation: Prepare a 1 mg/mL microsomal stock suspension in 0.1 M phosphate buffer. Prepare a 1 mM stock solution of PPO in a suitable solvent (e.g., methanol).
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the components in the following order:
-
Phosphate Buffer (pH 7.4)
-
Liver Microsomes (to a final concentration of 0.5 mg/mL)
-
PPO (to a final concentration of 1 µM)
-
-
Control Wells: Prepare parallel incubations for each species:
-
-NADPH Control: Replace the NADPH regenerating system with buffer. This confirms that metabolism is cofactor-dependent.
-
-Microsome Control: Replace the microsome suspension with buffer. This checks for non-enzymatic degradation of the compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling & Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Scientist's Note: The '0-minute' time point is critical. It is prepared by adding the quenching solution before the NADPH, representing 100% of the initial parent compound concentration.
-
-
Sample Processing: Centrifuge the samples at >3,000 x g for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining PPO concentration.
Protocol 2: Metabolite Identification (Met ID)
This protocol aims to identify the structures of metabolites formed.
-
Incubation: Follow the same procedure as the stability assay (Section 2.3), but use a higher concentration of PPO (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).
-
Scientist's Note: A higher substrate concentration is used to generate a sufficient quantity of metabolites for structural elucidation by MS/MS fragmentation.[8]
-
-
Analysis: Analyze the supernatant using high-resolution LC-MS/MS. Data is processed using specialized software to search for potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) relative to the parent compound.[9][10]
Results: A Comparative Analysis
The following sections present hypothetical, yet scientifically plausible, data derived from the described experiments.
Metabolic Stability of PPO
The rate of disappearance of PPO was monitored over 60 minutes. The data were used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
| In Vitro Half-life (t½, min) | 45.6 | 15.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 48.1 | 194.0 |
Calculations based on the well-stirred model.
The data clearly indicate that PPO is metabolized significantly faster in rat liver microsomes compared to human liver microsomes. The intrinsic clearance in RLM is over four times higher than in HLM.[11]
Metabolite Profile of PPO
Metabolite identification revealed several biotransformations. The primary metabolic pathways observed were hydroxylation and N-dealkylation.
| Metabolite ID | Proposed Biotransformation | m/z | Detected in HLM | Detected in RLM |
| M1 | Phenyl-ring Hydroxylation | +16 Da | Yes (Major) | Yes (Minor) |
| M2 | Piperidine-ring Hydroxylation | +16 Da | Yes (Minor) | Yes (Major) |
| M3 | N-dealkylation (loss of piperidine) | -84 Da | Yes (Trace) | Yes (Minor) |
| M4 | Dihydroxylation | +32 Da | No | Yes (Trace) |
Relative Abundance of Major Metabolites
The relative abundance of each metabolite was estimated based on the peak area from the LC-MS chromatogram at the 60-minute time point.
| Metabolite ID | Relative Abundance in HLM (%) | Relative Abundance in RLM (%) |
| Parent (PPO) | 35% | 8% |
| M1 | 55% | 20% |
| M2 | 8% | 65% |
| M3 | <2% | 7% |
Discussion: Interpreting the Species Differences
The experimental data reveal significant species-dependent differences in both the rate and the route of PPO metabolism.
-
Rate of Metabolism: The markedly higher intrinsic clearance in rats suggests that in vivo, the rat is likely to exhibit a much higher first-pass effect and overall clearance of PPO compared to humans. This is a common finding and is often attributed to differences in the composition and activity of CYP enzymes between species.[6][12] For example, the CYP3A subfamily, a major contributor to drug metabolism, shows different expression patterns and substrate specificities in rats versus humans.[6]
-
Route of Metabolism (Regioselectivity): The most striking difference is the regioselectivity of hydroxylation.
-
In human liver microsomes , metabolism is dominated by phenyl-ring hydroxylation (M1) . This pathway is often mediated by enzymes like CYP2D6 or CYP2C9.
-
In rat liver microsomes , the primary metabolic route is piperidine-ring hydroxylation (M2) , a reaction frequently catalyzed by CYP2E1 or specific CYP3A isoforms prevalent in rats.[13]
-
This shift in the primary site of metabolic attack is a critical finding. It means that the major circulating metabolite in rats (M2) may only be a minor metabolite in humans, while the major human metabolite (M1) is less prominent in rats.
Proposed Metabolic Pathways
The diagram below illustrates the divergent primary metabolic pathways of PPO in human and rat liver microsomes.
Caption: Divergent metabolic pathways of PPO in human vs. rat.
Conclusion & Implications for Drug Development
The in vitro comparison of PPO metabolism in human and rat liver microsomes has yielded crucial insights:
-
Quantitative Difference: PPO is cleared much more rapidly by rat liver enzymes than by human liver enzymes. This must be considered when extrapolating doses from rat studies to human clinical trials.
-
Qualitative Difference: There is a significant shift in the primary metabolic pathway, with phenyl-ring hydroxylation (M1) being dominant in humans and piperidine-ring hydroxylation (M2) being dominant in rats.
Key Takeaway: While the rat is exposed to the major human metabolite (M1), it is only a minor component of the overall metabolite profile in that species. The primary systemic exposure in rats will be to the parent drug and metabolite M2. According to regulatory guidance, if a human metabolite is disproportionately abundant compared to the profile in the toxicology species, further safety characterization of that metabolite may be required.[1] Therefore, while the rat can be used as a toxicology species, careful consideration and justification are needed, and it may be prudent to synthesize the M1 metabolite to confirm its safety profile directly.
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Marques, L. M., et al. (2014). In vitro metabolism of the alkaloid piplartine by rat liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 95, 113-20. [Link]
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Reid, J. M., et al. (2003). Rat and Human Liver Cytochrome P-450 Isoform Metabolism of Ecteinascidin 743 Does Not Predict Gender-dependent Toxicity in Humans. Cancer Research, 63(2), 432-439. [Link]
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Mardal, M., et al. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. Forensic Science International, 288, 106-114. [Link]
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Czarnecki, J., et al. (2019). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 9(1), 16407. [Link]
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Al-Tannak, N. & Bagatin, M. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100913. [Link]
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van Iersel, M. L., et al. (1998). Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine. European Journal of Pharmacology, 348(1), 99-108. [Link]
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Patten, C. J., et al. (1994). Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. Chemical Research in Toxicology, 7(5), 600-608. [Link]
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Nakajima, T., et al. (1995). Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes. Archives of Toxicology, 69(6), 382-388. [Link]
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Whalley, P. M. (2018). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Scientific Colloquium. [Link]
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Yasuda, K., et al. (2015). Influence of sesamin on CYP2C-mediated diclofenac metabolism: in vitro and in vivo analysis. Drug Metabolism and Pharmacokinetics, 30(4), 307-311. [Link]
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Wrighton, S. A., et al. (1995). In vitro methods for assessing human hepatic drug metabolism: their use in drug development. Drug Metabolism Reviews, 27(1-2), 1-2. [Link]
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BioIVT. (2024). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. [Link]
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XenoTech, A BioIVT Company. (2023). Microsomal Protein Binding of Drugs. YouTube. [Link]
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U.S. National Library of Medicine. In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
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A Researcher's Guide to Confirming the Mechanism of Action of 2-Phenyl-3-piperidin-1-yl-propan-1-ol Through Knockout Models
This guide provides a comprehensive framework for utilizing knockout (KO) animal models to definitively validate the molecular target and mechanism of action (MOA) of the novel compound, 2-Phenyl-3-piperidin-1-yl-propan-1-ol. We will navigate the strategic decisions, experimental protocols, and data interpretation necessary to move from a hypothesized target to confirmed on-target activity, ensuring scientific rigor and producing a self-validating data package for drug development professionals.
Introduction: The Challenge of Specificity and the Need for Genetic Validation
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a synthetic compound featuring a piperidine moiety, a privileged structure in medicinal chemistry frequently associated with central nervous system (CNS) activity.[1] Preliminary in-silico modeling and in-vitro screening data (hypothetical) suggest a potential interaction with the Sigma-1 Receptor (Sig1R), an intracellular chaperone protein at the endoplasmic reticulum that modulates a wide array of cellular functions and is a target for neuropsychiatric drug development.[2][3]
However, pharmacological data alone is often insufficient. Small molecule inhibitors or activators can have off-target effects that confound results. To achieve the gold standard in target validation, we must demonstrate that the compound's effects vanish in the absence of its intended target.[4] The knockout mouse model, where the gene encoding the target protein is deleted, provides the ultimate tool for this purpose.[5]
This guide will therefore proceed under the working hypothesis that 2-Phenyl-3-piperidin-1-yl-propan-1-ol exerts its primary pharmacological effects through agonism of the Sigma-1 Receptor. We will outline the in-vivo strategy to rigorously test this hypothesis.
The Strategic Workflow: An Integrated Approach to MOA Confirmation
A successful MOA confirmation study requires an integrated workflow, beginning with the validation of the biological tool itself (the KO mouse) and progressing through behavioral phenotyping to molecular pathway analysis. Each step is designed to build upon the last, creating a logical and compelling scientific narrative.
Caption: Overall experimental workflow for MOA confirmation.
Part 1: Foundational Work - Generation and Validation of the Sig1R Knockout Model
Trust in your results begins with absolute certainty in your tools. Before any pharmacological studies commence, the Sig1R knockout mouse line must be rigorously validated to confirm both the genetic deletion and the functional absence of the protein product. This eliminates ambiguity in later stages.
Animal Model Generation
Constitutive Sig1R knockout mice have been previously generated and characterized, and are often available from commercial repositories or collaborating laboratories.[6][7] If generating a new line, CRISPR-Cas9 technology offers an efficient method for targeted gene deletion.[8][9] The process involves the microinjection of guide RNAs and Cas9 nuclease into zygotes to introduce frame-shifting insertions or deletions in the Sigmar1 gene.[10] For this guide, we will assume the acquisition of an established Sig1R KO line on a C57BL/6J background, a common strain for behavioral neuroscience research.
Mandatory Validation Protocol: A Two-Tiered Approach
Validation is a non-negotiable, two-step process: confirming the genotype (the cause) and confirming the protein absence (the effect).[11][12]
Protocol 1: Genotyping via Polymerase Chain Reaction (PCR)
This protocol differentiates between wild-type (WT), heterozygous (Het), and knockout (KO) animals.
-
Objective: To confirm the presence or absence of the Sigmar1 wild-type allele and/or the presence of the knockout allele.
-
Methodology:
-
Sample Collection: Obtain a small tail snip or ear punch from each mouse (typically at weaning, ~21 days of age).
-
DNA Extraction: Digest the tissue using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions. Quantify DNA concentration using a spectrophotometer.
-
Primer Design: Design three primers:
-
Forward Primer (WT & KO): Binds to a sequence upstream of the deleted region.
-
Reverse Primer (WT): Binds within the region of the Sigmar1 gene that is deleted in the KO allele.
-
Reverse Primer (KO): Binds to a sequence specific to the knockout construct (e.g., within a reporter cassette) or downstream of the deletion, creating a smaller amplicon than the WT.
-
-
PCR Reaction: Set up a 25 µL PCR reaction containing:
-
~50-100 ng genomic DNA
-
10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
-
1 µL of each of the three primers (10 µM stock)
-
Nuclease-free water to 25 µL
-
-
Thermocycling: Run the PCR with the following general conditions (optimize as needed):
-
Initial Denaturation: 95°C for 3 min
-
35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 58-62°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel with a DNA ladder.
-
-
Expected Results:
-
WT: A single band corresponding to the WT allele size.
-
KO: A single band corresponding to the KO allele size.
-
Het: Two bands, one for the WT and one for the KO allele.
-
Protocol 2: Protein Knockout Confirmation via Western Blot
This protocol provides the definitive evidence that the genetic modification results in the absence of the target protein in the tissue of interest.[13]
-
Objective: To detect the presence or absence of Sig1R protein in brain tissue from WT and KO mice.
-
Methodology:
-
Tissue Homogenization: Euthanize a subset of genotyped WT and KO mice and rapidly dissect the brain. Homogenize a region with high Sig1R expression (e.g., hippocampus) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Centrifuge the homogenates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate overnight at 4°C with a primary antibody validated for Sig1R detection (e.g., a monoclonal antibody whose specificity has been confirmed in KO tissue).[7]
-
Wash the membrane 3x with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane 3x with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Expected Results:
-
A clear band at the correct molecular weight (~25 kDa) for Sig1R should be present in all WT lanes.
-
This band should be completely absent in all KO lanes.
-
The loading control band should be of similar intensity across all lanes.
-
Part 2: Comparative Behavioral Phenotyping
With a validated Sig1R KO model, we can now test our central hypothesis. If 2-Phenyl-3-piperidin-1-yl-propan-1-ol acts through Sig1R, its behavioral effects should be present in WT mice but significantly blunted or absent in KO mice.
Experimental Design
A robust 2x2 factorial design is essential:
-
Factor 1 (Genotype): Wild-Type (WT) vs. Sig1R Knockout (KO)
-
Factor 2 (Treatment): Vehicle vs. Compound (2-Phenyl-3-piperidin-1-yl-propan-1-ol)
This creates four experimental groups:
-
WT + Vehicle
-
WT + Compound
-
KO + Vehicle
-
KO + Compound
A dose-response study should be conducted first in WT mice to identify an effective dose of the compound. All experiments should be counterbalanced and blinded to prevent experimenter bias.
Behavioral Assay Battery
Given the known roles of Sig1R in mood and anxiety, a focused battery of tests is appropriate.[3][15]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Effects
The EPM is a standard test for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "unprotected" arms.[16]
-
Objective: To determine if the compound reduces anxiety-like behavior in a Sig1R-dependent manner.
-
Methodology:
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer the compound or vehicle (e.g., intraperitoneally) 30 minutes prior to testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore freely for 5 minutes.
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis: Score the following parameters using automated tracking software:
-
Time spent in the open arms (primary measure of anxiolysis).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
-
Hypothesized Outcome: The compound will significantly increase the time WT mice spend in the open arms compared to vehicle. This effect will be absent in KO mice.
Protocol 4: Forced Swim Test (FST) for Antidepressant-like Effects
The FST is a widely used screen for antidepressant efficacy. Effective antidepressants decrease the time the animal spends immobile, a state interpreted as "behavioral despair."[17]
-
Objective: To assess if the compound has antidepressant-like properties that are mediated by Sig1R.
-
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Administer the compound or vehicle 30 minutes prior to testing.
-
Gently place the mouse into the water for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
-
Hypothesized Outcome: The compound will significantly decrease immobility time in WT mice compared to vehicle. This effect will be absent in KO mice.
Comparative Data Presentation
Data should be summarized in clear tables, presenting the mean ± SEM for each group and the results of statistical analysis (typically a two-way ANOVA).
Table 1: Hypothetical EPM Data
| Group | N | Time in Open Arms (s) | Total Distance (cm) |
| WT + Vehicle | 12 | 28.5 ± 3.1 | 1540 ± 85 |
| WT + Compound | 12 | 55.2 ± 4.5 | 1580 ± 92 |
| KO + Vehicle | 12 | 29.1 ± 3.3 | 1510 ± 78 |
| KO + Compound | 12 | 30.5 ± 3.8# | 1555 ± 89 |
| p < 0.05 vs. WT + Vehicle; # p > 0.05 vs. KO + Vehicle |
Table 2: Hypothetical FST Data
| Group | N | Immobility Time (s) |
| WT + Vehicle | 12 | 135.4 ± 8.2 |
| WT + Compound | 12 | 72.1 ± 6.5 |
| KO + Vehicle | 12 | 160.8 ± 9.1^ |
| KO + Compound | 12 | 155.3 ± 8.8# |
| p < 0.05 vs. WT + Vehicle; ^ p < 0.05 vs. WT + Vehicle (baseline phenotype); # p > 0.05 vs. KO + Vehicle |
Part 3: Molecular Mechanism Dissection
If the behavioral data supports a Sig1R-dependent MOA, the final step is to investigate the downstream molecular consequences in the brain. This provides a deeper, mechanistic understanding beyond the behavioral endpoint.
Protocol 5: Quantitative PCR (qPCR) for Target Gene Expression
-
Objective: To measure if the compound alters the expression of genes known to be modulated by Sig1R signaling, such as Brain-Derived Neurotrophic Factor (Bdnf), a key player in neuroplasticity and antidepressant action.
-
Methodology:
-
RNA Isolation: Following behavioral testing, collect brain tissue (e.g., hippocampus) and isolate total RNA using a TRIzol-based method.[18]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.[19]
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and validated primers for Bdnf and a stable housekeeping gene (e.g., Gapdh).[20]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of Bdnf using the ΔΔCt method, normalizing to the housekeeping gene.
-
-
Hypothesized Outcome: The compound increases Bdnf mRNA levels in the hippocampus of WT mice, but not in KO mice.
Interpreting the Complete Dataset: A Logic-Based Conclusion
The power of this experimental design lies in the clear, logical framework it provides for confirming the MOA.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a research chemical whose proper management is critical for laboratory safety and environmental stewardship. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework of understanding, ensuring that researchers, scientists, and drug development professionals can implement these procedures with a deep comprehension of the underlying safety principles and regulatory imperatives.
Section I: Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Phenyl-3-piperidin-1-yl-propan-1-ol is not widely available, its structural components—a phenyl group, a propanol backbone, and a piperidine ring—allow for a scientifically sound hazard extrapolation based on analogous compounds.[1][2] The piperidine moiety, in particular, suggests that this compound should be handled as a potentially toxic, corrosive, and flammable substance.[3][4]
Table 1: Chemical and Physical Properties of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
| Property | Value | Source |
| CAS Number | 802559-15-5 | [5][6] |
| Molecular Formula | C₁₄H₂₁NO | [5][6] |
| Molecular Weight | 219.32 g/mol | [5] |
| Boiling Point | 347.8°C at 760 mmHg | [5] |
| Flash Point | 163°C | [5] |
| Density | 1.041 g/cm³ | [5] |
Table 2: Extrapolated Hazard Profile and Necessary Precautions
| Hazard Class | Potential Effects & Rationale | Recommended GHS Statements (Assumed) |
| Acute Toxicity | Piperidine and its derivatives can be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | The basic nitrogen of the piperidine ring can impart corrosive properties, causing severe skin burns.[3][7] | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | As with skin, contact with the eyes can lead to serious, irreversible damage.[8] | H318: Causes serious eye damage. |
| Environmental Hazard | Many organic nitrogen compounds are harmful to aquatic life.[8] | H402: Harmful to aquatic life. |
Section II: Foundational Principles of Hazardous Waste Management
All chemical waste disposal procedures are governed by a hierarchy of controls and principles designed to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a robust regulatory framework for this purpose.[9][10][11][12]
The primary directive is that hazardous wastes must NOT be discharged to the sewer or disposed of by evaporation .[13] All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[13]
Caption: Decision workflow for handling laboratory chemical waste.
Section III: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 2-Phenyl-3-piperidin-1-yl-propan-1-ol. Adherence to each step is mandatory.
1. Personal Protective Equipment (PPE): The First Line of Defense Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.[7]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential.[1]
-
Work Area: All handling must occur in a well-ventilated area, preferably a certified chemical fume hood.[7]
2. Waste Segregation and Collection The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals.[14]
-
Action: Designate a specific waste container exclusively for 2-Phenyl-3-piperidin-1-yl-propan-1-ol and materials contaminated with it.
-
Causality: Do not mix this waste with acids, strong oxidizing agents, or other reactive chemicals.[14] Mixing a basic compound like this piperidine derivative with acid could cause a violent exothermic reaction.
3. Containerization Proper containerization prevents leaks and ensures the safety of personnel handling the waste.
-
Action: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass bottles are preferred.[15][16] The container must be in good condition with a secure, screw-on cap.[14]
-
Causality: The container must not react with or be degraded by the waste material.[16] Never overfill containers; leave at least one inch of headroom to allow for vapor expansion.[14]
4. Labeling Accurate labeling is a critical regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.[17]
-
Action: Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste. The label must include:
-
The full chemical name: "2-Phenyl-3-piperidin-1-yl-propan-1-ol". Avoid abbreviations or formulas.
-
The date waste was first added.
-
Relevant hazard pictograms (e.g., Corrosive, Toxic, Environmentally Hazardous).[17]
-
The name and contact information of the generating researcher or lab.
-
5. Storage in a Satellite Accumulation Area (SAA) SAAs are designated locations for the temporary storage of hazardous waste at or near the point of generation.[14][15]
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste.
-
Causality: Storing waste in a designated, controlled area prevents accidental spills, unauthorized access, and exposure to incompatible materials.[14] Ensure secondary containment (such as a spill tray) is used.[16] Accumulation time limits set by the EPA (e.g., up to 12 months as long as volume limits are not exceeded) must be followed.[15][18]
6. Final Disposal The final step is the transfer of the waste to a professional, licensed hazardous waste disposal service.
-
Action: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[15]
-
Causality: Licensed contractors have the expertise and equipment to transport, treat, and dispose of hazardous materials in a manner that is compliant with all federal, state, and local regulations.[7][12] Burning in a chemical incinerator with an afterburner and scrubber is a common disposal method for such organic compounds.[3]
Caption: Step-by-step protocol for safe chemical disposal.
Section IV: Emergency Preparedness: Spill and Exposure Response
Even with careful planning, accidents can occur. An effective response minimizes harm.
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, shut off all possible sources of ignition.[3]
-
Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][20]
Section V: Decontamination of Laboratory Equipment
All equipment that has come into contact with 2-Phenyl-3-piperidin-1-yl-propan-1-ol must be thoroughly decontaminated.[21][22]
Table 3: Equipment Decontamination Protocol
| Equipment Type | Decontamination Procedure | Disposal of Rinsate |
| Glassware | 1. Perform a preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove gross contamination. 2. Wash thoroughly with soap and water. 3. Perform a final rinse with deionized water. | The initial solvent rinse must be collected and disposed of as hazardous waste. |
| Surfaces (Fume Hood, Benchtop) | 1. Wipe down surfaces with a cloth soaked in a suitable solvent. 2. Follow with a thorough cleaning using a laboratory-grade detergent and water. | All cleaning materials (cloths, wipes) must be disposed of as hazardous waste. |
| Reusable PPE (Face Shield) | 1. Carefully wipe down with a compatible solvent. 2. Wash with soap and water. | Wipes must be disposed of as hazardous waste. |
| Empty Chemical Containers | An empty container that held this substance must be triple-rinsed with a solvent capable of removing the residue.[13] | The rinsate from all three rinses must be collected and disposed of as hazardous waste.[13] After triple-rinsing, deface the label and dispose of the container as regular trash or according to institutional policy.[13] |
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Phenyl-3-piperidin-1-yl-propan-1-ol
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-3-piperidin-1-yl-propan-1-ol, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar amino alcohols and phenylpropanol derivatives, we can establish a robust safety protocol grounded in established principles of chemical hygiene. This document is designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself by fostering a culture of safety and precision.
Hazard Analysis: An Ounce of Prevention
Inferred Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in more severe cases, chemical burns.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory discomfort.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[5]
-
Combustible Liquid: While not confirmed, similar phenylpropanol compounds are combustible liquids, meaning they can ignite when heated.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum recommended PPE for handling 2-Phenyl-3-piperidin-1-yl-propan-1-ol.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and vapors that can cause severe eye damage.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact, which can lead to irritation or burns.[9] Nitrile gloves offer good resistance to bases, oils, and many solvents.[9] |
| Body Protection | Flame-resistant lab coat (buttoned) and long pants.[1] | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes.[1] | Prevents exposure from spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] | Minimizes inhalation of potentially harmful vapors.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following steps provide a framework for the safe handling of 2-Phenyl-3-piperidin-1-yl-propan-1-ol from receipt to disposal.
Preparation: Setting the Stage for Safety
-
Fume Hood Verification: Ensure a chemical fume hood is operational and its certification is current. All manipulations of the compound should occur within the fume hood.[1]
-
Emergency Equipment Accessibility: Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3][4]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.[2]
Handling: Precision and Care in Every Step
-
Work Within a Fume Hood: Conduct all transfers, weighing, and manipulations of 2-Phenyl-3-piperidin-1-yl-propan-1-ol inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Direct Contact: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid direct contact with skin, eyes, and clothing.[1][4]
-
Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.
-
Follow Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour it down the drain.[6]
-
Container Decontamination: Decontaminate any reusable containers that have come into contact with the compound before reuse.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Visualizing the PPE Workflow
To further clarify the PPE selection and usage process, the following workflow diagram is provided.
Caption: PPE Selection and Usage Workflow
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- Personal protective equipment for handling 1-Aminohex-5-en-3-ol - Benchchem. (n.d.).
- AMINO ALCOHOL EA SAFETY DATA SHEET. (2023, January 10). Nippon Nyukazai Co., Ltd.
- SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2024, September 8). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2025, December 19). Fisher Scientific.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
